Product packaging for Latrunculin M(Cat. No.:CAS No. 122876-49-7)

Latrunculin M

Cat. No.: B1674545
CAS No.: 122876-49-7
M. Wt: 411.6 g/mol
InChI Key: ZDGSZBCCKDDREV-FQGBDBPUSA-N
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Description

Latrunculin M is a novel marine toxin that disrupt microfilament organization in cultured cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33NO5S B1674545 Latrunculin M CAS No. 122876-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122876-49-7

Molecular Formula

C21H33NO5S

Molecular Weight

411.6 g/mol

IUPAC Name

methyl (2Z,6Z,8S)-10-[(2S,6R)-6-hydroxy-6-[(4R)-2-oxo-1,3-thiazolidin-4-yl]oxan-2-yl]-3,8-dimethyldeca-2,6-dienoate

InChI

InChI=1S/C21H33NO5S/c1-15(7-4-5-8-16(2)13-19(23)26-3)10-11-17-9-6-12-21(25,27-17)18-14-28-20(24)22-18/h4,7,13,15,17-18,25H,5-6,8-12,14H2,1-3H3,(H,22,24)/b7-4-,16-13-/t15-,17+,18+,21-/m1/s1

InChI Key

ZDGSZBCCKDDREV-FQGBDBPUSA-N

Isomeric SMILES

C[C@@H](CC[C@@H]1CCC[C@@](O1)([C@@H]2CSC(=O)N2)O)/C=C\CC/C(=C\C(=O)OC)/C

Canonical SMILES

CC(CCC1CCCC(O1)(C2CSC(=O)N2)O)C=CCCC(=CC(=O)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Latrunculin M; 

Origin of Product

United States

Foundational & Exploratory

Latrunculin M: A Technical Overview within the Latrunculin Family of Actin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide will provide a comprehensive overview of the latrunculin family, with a focus on the extensively studied Latrunculin A and B as representative examples. The information presented on the mechanism of action, biological effects, and experimental protocols is largely derived from studies of these two analogues and is expected to be broadly applicable to Latrunculin M, given the conserved structural features of the family.

Discovery and Origin

The discovery of the latrunculins stemmed from the observation that the brightly colored Red Sea sponge, Latrunculia magnifica, was avoided by fish.[1] Researchers noted that when the sponge was squeezed, it released a reddish fluid that caused nearby fish to flee.[1] Subsequent investigations confirmed the presence of potent toxins, which were isolated and named latrunculins after the genus of the sponge.[1] These compounds are macrolides characterized by a unique 2-thiazolidinone moiety.[3] While initially isolated from Latrunculia magnifica, there is speculation that the true producers of latrunculins may be symbiotic microorganisms residing within the sponge.[4]

Mechanism of Action: Actin Polymerization Inhibition

The primary and most well-documented biological effect of the latrunculin family is the potent inhibition of actin polymerization.[1][5] Actin is a ubiquitous protein in eukaryotic cells that exists in two forms: globular monomeric actin (G-actin) and filamentous polymeric actin (F-actin). The dynamic equilibrium between these two forms is crucial for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape.[5]

Latrunculins exert their effect by binding to G-actin monomers in a 1:1 stoichiometric ratio, thereby sequestering them and preventing their incorporation into growing F-actin filaments.[1][6] This disruption of the G-actin/F-actin equilibrium leads to the net depolymerization of existing actin filaments.[7] The binding site for latrunculins on the actin monomer is located in the nucleotide-binding cleft, a critical region for polymerization.[6] X-ray crystallography studies of the latrunculin A-actin complex have revealed the specific hydrogen bonding interactions that stabilize this complex.[6][8]

The following diagram illustrates the signaling pathway of actin polymerization and the inhibitory action of latrunculins.

cluster_0 Actin Polymerization Pathway cluster_1 Inhibition by Latrunculins G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Latrunculin-G-actin Complex Latrunculin-G-actin Complex F-actin->G-actin Depolymerization Cellular Processes Cellular Processes F-actin->Cellular Processes Drives Latrunculin Latrunculin Latrunculin->G-actin Binds Latrunculin-G-actin Complex->F-actin Inhibits Polymerization

Caption: Actin polymerization pathway and its inhibition by latrunculins.

Quantitative Biological Data

While specific quantitative data for this compound is unavailable, the following table summarizes key biological activity parameters for the well-studied Latrunculin A and B. This data provides a benchmark for the expected potency of the latrunculin family.

CompoundTargetAssayPotencyReference
Latrunculin AActin PolymerizationPyrene-Actin Polymerization AssayIC50: 24 nM[3]
Latrunculin BActin PolymerizationPyrene-Actin Polymerization AssayIC50: 64 nM[3]
Latrunculin AHCT116 Cancer Cell GrowthMTT AssayIC50: 4.8 µM[9]
Latrunculin BHCT116 Cancer Cell GrowthMTT AssayIC50: 7.1 µM[9]
Latrunculin BHeLa Cell GrowthCell Viability AssayIC50: 1.4 µM[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to study the effects of latrunculins. These protocols are based on studies of Latrunculin A and B and can be adapted for the investigation of other latrunculin analogues.

Isolation of Latrunculins from Latrunculia magnifica

This protocol outlines a general procedure for the extraction and purification of latrunculins from the sponge.

Sponge Material Sponge Material Extraction Extraction Sponge Material->Extraction Freeze-dry and grind Crude Extract Crude Extract Extraction->Crude Extract Extract with organic solvent (e.g., Methanol/Dichloromethane) Chromatography Chromatography Crude Extract->Chromatography Subject to Purified Latrunculins Purified Latrunculins Chromatography->Purified Latrunculins Silica gel column chromatography, followed by HPLC

Caption: General workflow for the isolation of latrunculins.

Methodology:

  • Collection and Preparation: Collect specimens of Latrunculia magnifica and freeze-dry them. The dried sponge material is then ground into a fine powder.

  • Extraction: The powdered sponge is extracted exhaustively with a suitable organic solvent mixture, such as 1:1 methanol/dichloromethane. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing latrunculins are further purified by high-performance liquid chromatography (HPLC), typically using a reversed-phase column, to yield the pure compounds.[4]

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay is a standard method to quantify the effect of compounds on actin polymerization in vitro.

Methodology:

  • Preparation of G-actin: Monomeric G-actin is purified from rabbit skeletal muscle acetone powder.

  • Pyrene Labeling: A portion of the G-actin is labeled with N-(1-pyrene)iodoacetamide. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.

  • Assay Setup: Unlabeled G-actin is mixed with a small percentage of pyrene-labeled G-actin in a low-salt buffer (G-buffer) to prevent spontaneous polymerization.

  • Initiation of Polymerization: Polymerization is initiated by the addition of a high-salt buffer (F-buffer) containing ATP and MgCl2.

  • Treatment: Different concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (like DMSO) are added to the reaction mixture. A vehicle control (DMSO alone) is also included.

  • Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for pyrene (e.g., ~365 nm and ~407 nm, respectively).

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated from a dose-response curve.[3]

Conclusion

This compound is a constituent of the latrunculin family of marine-derived toxins, which are renowned for their potent inhibitory effects on actin polymerization. While the scientific community has extensively characterized Latrunculin A and B, providing a solid foundation for understanding the mechanism of action and biological effects of this class of compounds, specific research on this compound is conspicuously absent. The data and protocols presented in this guide, derived from studies on the more common latrunculins, offer a valuable framework for initiating research into the specific properties of this compound. Further investigation is warranted to isolate and characterize this compound, determine its specific biological activity profile, and explore its potential as a research tool or therapeutic agent. Such studies will contribute to a more complete understanding of the structure-activity relationships within this important family of natural products.

References

An In-depth Technical Guide to Latrunculin M: Structure, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latrunculin M is a marine macrolide belonging to the latrunculin family of toxins, which are potent inhibitors of actin polymerization. Isolated from marine sponges, these compounds are invaluable tools in cell biology for dissecting the roles of the actin cytoskeleton in various cellular processes. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside its biological activities in the context of the broader latrunculin family. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex macrolide with a distinctive 2-thiazolidinone moiety. Its chemical identity is well-defined, and its physical properties are comparable to other members of the latrunculin family.

Chemical Structure

The definitive chemical structure of this compound is provided by its molecular formula, IUPAC name, and various chemical identifiers.

  • Molecular Formula: C₂₁H₃₃NO₅S[1]

  • IUPAC Name: methyl (2Z,6Z,8S)-10-[(2S,6R)-6-hydroxy-6-[(4R)-2-oxo-1,3-thiazolidin-4-yl]oxan-2-yl]-3,8-dimethyldeca-2,6-dienoate[1]

  • InChI Key: InChI=1S/C21H33NO5S/c1-15(7-4-5-8-16(2)13-19(23)26-3)10-11-17-9-6-12-21(25,27-17)18-14-28-20(24)22-18/h4,7,13,15,17-18,25H,5-6,8-12,14H2,1-3H3,(H,22,24)/b7-4-,16-13-/t15-,17+,18+,21-/m1/s1[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 411.6 g/mol [1]
CAS Number 122876-49-7[1]
Appearance White crystalline powder (inferred from Latrunculin A)[2]
Solubility Soluble in DMSO and ethanol (inferred from Latrunculins A & B)[3]
Storage Store at -20°C

Biological Activity and Mechanism of Action

Latrunculins exert their biological effects by directly interacting with monomeric globular actin (G-actin), thereby preventing its polymerization into filamentous actin (F-actin). This disruption of the actin cytoskeleton has profound effects on a multitude of cellular processes.

Mechanism of Action

Latrunculins bind to G-actin in a 1:1 stoichiometric ratio, sequestering the monomers and making them unavailable for addition to the growing ends of actin filaments.[4][5][6] The binding site is located in the nucleotide-binding cleft of the actin monomer.[4] This mode of action leads to a net depolymerization of existing F-actin structures within the cell.

Quantitative Biological Data (Latrunculin Family)

While specific quantitative data for this compound is limited in the public domain, extensive research on Latrunculins A and B provides valuable benchmarks for the family's biological potency.

CompoundAssayValueReference
Latrunculin A Kd for ATP-G-actin0.1 µM[7][8]
Kd for ADP-Pi-G-actin0.4 µM[7][8]
Kd for ADP-G-actin4.7 µM[7][8]
IC₅₀ (HCT116 cells)Not specified, but more potent than Latrunculin B
IC₅₀ (MDA-MB-435 cells)Not specified, but more potent than Latrunculin B
Latrunculin B IC₅₀ (Actin polymerization, no serum)~60 nM
IC₅₀ (Actin polymerization, with serum)~900 nM
IC₅₀ (HCT116 cells)7.1 µM
IC₅₀ (MDA-MB-435 cells)4.8 µM

Signaling Pathways

The disruption of the actin cytoskeleton by latrunculins can impact various signaling pathways that regulate cell behavior. One such pathway involves the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).

Signaling_Pathway cluster_cellular_processes Cellular Processes LatM This compound G_Actin G-Actin LatM->G_Actin binds & sequesters F_Actin F-Actin Polymerization G_Actin->F_Actin inhibits Cytoskeleton Actin Cytoskeleton Integrity F_Actin->Cytoskeleton maintains ERK ERK Phosphorylation Cytoskeleton->ERK influences Migration Cell Migration ERK->Migration Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow start Start cell_culture Cell Culture (e.g., Fibroblasts, Cancer Cell Line) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment fix_stain Fixation and Staining (Phalloidin for F-actin, DAPI for nucleus) treatment->fix_stain biochem_assay Biochemical Assays (e.g., Western blot for p-ERK) treatment->biochem_assay microscopy Fluorescence Microscopy (Image Acquisition) fix_stain->microscopy image_analysis Image Analysis (Quantify cell morphology, actin intensity) microscopy->image_analysis data_analysis Data Analysis and Interpretation image_analysis->data_analysis biochem_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Technical Guide to the Mechanism of Action of Latrunculin M on Actin Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism by which Latrunculin M, a member of the latrunculin family of marine macrolides, disrupts actin cytoskeleton dynamics. The latrunculins are potent, cell-permeable toxins originally isolated from sponges of the genus Latrunculia and are invaluable tools in cell biology for investigating actin-dependent cellular processes.[1][2] While Latrunculin A and B are the most extensively studied members of this family, the fundamental mechanism of action is conserved across its analogues, including this compound.[1][3] This guide will detail the core mechanism, present quantitative data from studies on closely related latrunculins, provide detailed experimental protocols for assessing its activity, and visualize key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action for latrunculins is the inhibition of actin polymerization by sequestering actin monomers (G-actin).[2][4][5] This interaction is highly specific and occurs with a 1:1 stoichiometry, where one molecule of latrunculin binds to one G-actin monomer.[1][6]

Binding Site and Conformational Changes:

X-ray crystallography studies on the Latrunculin A-actin complex have revealed that the toxin binds to G-actin in a cleft between subdomains II and IV, near the nucleotide-binding site.[7][8][9] This binding event is critical as it physically obstructs the actin monomer from incorporating into a growing actin filament (F-actin).[7][10] The interaction induces a conformational change in the actin monomer, effectively "locking" the nucleotide in its binding cleft and preventing the necessary conformational flexibility required for polymerization.[7][11][12] By sequestering the available pool of G-actin, latrunculins shift the dynamic equilibrium of the cytoskeleton, leading to the net depolymerization and disassembly of existing actin filaments.[5][6] This disruption of the actin cytoskeleton has profound effects on a multitude of cellular processes, including cell motility, division, intracellular transport, and maintenance of cell shape.[2][5]

cluster_0 Actin Polymerization Pathway cluster_1 This compound Inhibition G_Actin G-Actin Monomers (ATP-Bound) F_Actin F-Actin Filament G_Actin->F_Actin Polymerization (Barbed End Addition) LatM_G_Actin This compound-G-Actin Complex (Sequestered) F_Actin->G_Actin Depolymerization (Pointed End Dissociation) Profilin Profilin Profilin->G_Actin Promotes Nucleotide Exchange Cofilin Cofilin Cofilin->F_Actin Severs Filaments & Promotes Depolymerization Arp23 Arp2/3 Complex Arp23->F_Actin Nucleates New Filaments LatM This compound LatM->G_Actin Binds (1:1 Stoichiometry) LatM_G_Actin->F_Actin

Caption: Mechanism of this compound-mediated actin polymerization inhibition.

Quantitative Data on Latrunculin-Actin Interaction

The following table summarizes key quantitative data derived from studies on Latrunculin A and B, which serve as reliable proxies for the activity of this compound. These values are crucial for designing experiments and understanding the potency of the compound.

ParameterCompoundValueTarget/SystemReference
Binding Affinity (Kd) Latrunculin A0.1 µMATP-G-Actin Monomers[4][13]
Latrunculin A0.2 µMG-Actin Monomers (in vitro)[14]
Latrunculin A0.4 µMADP-Pi-G-Actin Monomers[4][13]
Latrunculin A4.7 µMADP-G-Actin Monomers[4][13]
Latrunculin A>100 µMF-Actin Filaments[4]
Inhibitory Concentration Latrunculin B40-50 nMHalf-maximal inhibition of pollen germination[1]
Latrunculin B5-7 nMHalf-maximal inhibition of pollen tube extension[1]
Latrunculin A6.7 µMIC50 for hypoxia-induced HIF-1 activation (T47D cells)[13]
Latrunculin A0.48 µMIC50 for growth inhibition (MCF7 cells)[13]

Key Experimental Protocols

This section provides detailed methodologies for essential assays used to characterize the effects of this compound on actin dynamics and cell viability.

This assay measures the effect of a compound on the rate and extent of G-actin polymerization into F-actin in vitro. The incorporation of pyrene-labeled G-actin monomers into a filament results in a significant increase in fluorescence, which can be monitored over time.[15][16][17]

Materials:

  • Pyrene-labeled actin

  • Unlabeled actin

  • General Actin Buffer (G-Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • This compound stock solution (in DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Actin Preparation: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-Buffer on ice to create a working stock. A common final concentration is 10 µM with 5-10% pyrene-labeled actin. Keep on ice for at least 1 hour to ensure depolymerization.

  • Reaction Setup: In a 96-well plate, add the desired concentration of this compound or DMSO (vehicle control) to wells.

  • Initiate Polymerization: Add the actin working stock to the wells. Immediately add 1/10th the volume of 10X Polymerization Buffer to initiate the reaction. The final volume is typically 100-200 µL.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 1-2 hours) using an excitation wavelength of ~365 nm and an emission wavelength of ~410 nm.[15][16]

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is determined by the final plateau fluorescence. Compare the curves from this compound-treated samples to the vehicle control.

cluster_workflow Workflow: In Vitro Actin Polymerization Assay prep 1. Prepare Reagents (Pyrene-Actin, Buffers, this compound) mix 2. Mix Actin and this compound in 96-well plate prep->mix initiate 3. Initiate Polymerization (Add 10X Polymerization Buffer) mix->initiate measure 4. Measure Fluorescence Kinetics (Ex: 365nm, Em: 410nm) initiate->measure analyze 5. Analyze Data (Plot Intensity vs. Time, Calculate Rates) measure->analyze

Caption: Experimental workflow for the in vitro pyrene-actin polymerization assay.

This method allows for the direct visualization of changes in the F-actin cytoskeleton within cells following treatment with this compound.

Materials:

  • Cells grown on glass coverslips

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Staining Solution: Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488) and a nuclear counterstain (e.g., DAPI) in Blocking Buffer

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells cultured on coverslips with the desired concentration of this compound (and a DMSO control) for the appropriate duration (e.g., 30 minutes to 4 hours).

  • Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific binding sites with 1% BSA for 30 minutes.

  • Staining: Incubate the coverslips with the staining solution (phalloidin and DAPI) for 1 hour at room temperature, protected from light. Phalloidin specifically binds to F-actin.[18]

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with appropriate filter sets for the chosen fluorophores. Compare the structure of actin filaments in treated cells to control cells.

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity after exposure to this compound.[19]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control). Include wells with media only for a background control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Buffer to each well and mix thoroughly to dissolve the formazan crystals. An overnight incubation may be necessary for complete dissolution with some buffers.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus this compound concentration to determine the IC50 value.

cluster_workflow Workflow: MTT Cell Viability Assay plate 1. Plate Cells in 96-well plate treat 2. Treat with this compound (Dose-response) plate->treat incubate 3. Incubate (e.g., 24-72 hours) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 3-4 hours) incubate->add_mtt solubilize 5. Add Solubilization Buffer add_mtt->solubilize read 6. Read Absorbance (~570 nm) solubilize->read analyze 7. Analyze Data (% Viability vs. Concentration) read->analyze

Caption: Experimental workflow for determining cell viability using the MTT assay.

Conclusion

This compound, like its well-studied counterparts Latrunculin A and B, is a powerful inhibitor of actin polymerization. Its mechanism relies on the direct binding and sequestration of G-actin monomers, which prevents their incorporation into filaments and leads to the collapse of the cellular actin cytoskeleton. The quantitative data on binding affinities and inhibitory concentrations highlight its potency and utility as a research tool. The experimental protocols provided herein offer robust methods for researchers to investigate and quantify the effects of this compound in their specific systems. A thorough understanding of this mechanism is essential for leveraging this molecule in studies of cytoskeletal dynamics, cell signaling, and for exploring its potential in drug development.

References

An In-depth Technical Guide to the Core Differences Between Latrunculin A and Latrunculin B for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Latrunculins are a family of marine-derived macrolides that have garnered significant attention within the scientific community for their potent and specific effects on the actin cytoskeleton.[1] Isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica), these compounds are invaluable tools for dissecting actin-dependent cellular processes and hold potential as therapeutic agents, particularly in oncology.[1][2] This guide provides a detailed technical comparison of the two most extensively studied members of this family, Latrunculin A and Latrunculin B. While other isomers such as Latrunculin M exist, a comprehensive comparison is precluded by the limited availability of public data on these variants.[3]

The primary mechanism of action for latrunculins is their ability to sequester actin monomers (G-actin) in a 1:1 stoichiometric ratio, thereby preventing their polymerization into filamentous actin (F-actin).[2][4] This disruption of actin dynamics has profound effects on a multitude of cellular functions, including cell motility, division, and maintenance of cell shape.[4]

Core Structural and Functional Differences

Latrunculin A and Latrunculin B share a common macrolide core structure featuring a unique 2-thiazolidinone moiety.[2] The key structural distinction lies in the macrolide ring, where Latrunculin A possesses a 16-membered ring, while Latrunculin B has a 14-membered ring.[3] This seemingly subtle difference in their chemical structures leads to discernible variations in their biological potency and specific cellular effects.

Data Presentation: Quantitative Comparison of Latrunculin A and B

The following tables summarize the key quantitative differences between Latrunculin A and Latrunculin B based on available experimental data.

Parameter Latrunculin A Latrunculin B Reference(s)
Chemical Formula C₂₂H₃₁NO₅SC₂₀H₂₉NO₅S[3]
Molecular Weight 421.6 g/mol 395.51 g/mol [5]
CAS Number 76343-93-676343-94-7[3]

Table 1: Physicochemical Properties

Parameter Latrunculin A Latrunculin B Reference(s)
Binding Affinity (Kd) for ATP-G-actin ~0.2 µMNot explicitly stated, but generally considered less potent[6][7]
IC₅₀ for Actin Polymerization Not explicitly stated~60 nM (in the absence of calf serum), ~900 nM (in the presence of calf serum)
General Potency More potentLess potent[3][4]

Table 2: Biochemical Activity

Cell Line Latrunculin A (IC₅₀) Latrunculin B (IC₅₀) Reference(s)
MKN45 (gastric cancer) 1.14 µM (24h), 0.76 µM (72h)Not Available[8]
NUGC-4 (gastric cancer) 1.04 µM (24h), 0.33 µM (72h)Not Available[8]
General Observation Generally more potent in inhibiting cell growthLess potent than Latrunculin A[9]

Table 3: Cytotoxicity

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments commonly used to characterize the effects of latrunculins.

Pyrene-Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in vitro. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly upon incorporation into a polymer.

Materials:

  • Lyophilized pyrene-labeled rabbit skeletal muscle actin

  • G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

  • 10X Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • Latrunculin A and B stock solutions (in DMSO)

  • Fluorometer

Procedure:

  • Reconstitute Pyrene-Actin: Reconstitute pyrene-labeled actin in G-buffer to a stock concentration of 1 mg/mL. Incubate on ice for 1 hour to depolymerize actin oligomers, gently mixing every 15 minutes.

  • Prepare Monomer Solution: Centrifuge the reconstituted pyrene-actin at 100,000 x g for 30 minutes at 4°C to pellet any remaining F-actin. The supernatant contains the G-actin monomer solution. Determine the concentration spectrophotometrically.

  • Prepare Reaction Mix: In a fluorometer cuvette, prepare the reaction mixture containing G-buffer, the desired concentration of Latrunculin A or B (or DMSO for control), and the pyrene-actin monomers.

  • Initiate Polymerization: Initiate polymerization by adding 1/10th volume of 10X Polymerization Buffer.

  • Monitor Fluorescence: Immediately place the cuvette in the fluorometer and record the fluorescence intensity over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Latrunculin A and B stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Latrunculin A or B for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of latrunculins.

G Mechanism of Actin Polymerization Inhibition by Latrunculins G_Actin G-Actin (Monomer) Complex G-Actin-Latrunculin Complex (1:1) G_Actin->Complex Binds Polymerization Polymerization G_Actin->Polymerization Adds to filament Latrunculin Latrunculin (A or B) Latrunculin->Complex Complex->Polymerization Inhibits F_Actin F-Actin (Filament) Polymerization->F_Actin Disruption Disruption of Actin Dynamics Polymerization->Disruption F_Actin->G_Actin Depolymerization

Caption: Mechanism of Latrunculin-mediated inhibition of actin polymerization.

G Experimental Workflow: Pyrene-Actin Polymerization Assay cluster_prep Preparation cluster_assay Assay Reconstitute Reconstitute Pyrene-Actin in G-Buffer Centrifuge Centrifuge to remove F-actin Reconstitute->Centrifuge Supernatant Collect G-actin (supernatant) Centrifuge->Supernatant Mix Prepare reaction mix: G-actin + Latrunculin/DMSO Supernatant->Mix Initiate Initiate polymerization (add 10X Poly. Buffer) Mix->Initiate Measure Measure fluorescence (Ex:365nm, Em:407nm) Initiate->Measure

Caption: Workflow for the pyrene-actin polymerization assay.

G Logical Relationship: Structure to Activity Structure Chemical Structure LatA Latrunculin A (16-membered ring) Structure->LatA LatB Latrunculin B (14-membered ring) Structure->LatB Binding Binding Affinity to G-Actin LatA->Binding Higher Affinity LatB->Binding Lower Affinity Potency Biological Potency Binding->Potency Cellular Cellular Effects (e.g., Cytotoxicity) Potency->Cellular

Caption: Relationship between structure, binding affinity, and biological activity.

Latrunculin A and Latrunculin B are powerful biochemical tools for the study of actin dynamics. Their primary difference lies in the size of their macrolide rings, which influences their binding affinity for G-actin and, consequently, their biological potency, with Latrunculin A generally being the more potent of the two. The provided experimental protocols offer a foundation for researchers to quantitatively assess the effects of these and other actin-targeting compounds. The continued investigation into the structure-activity relationships of the latrunculin family may pave the way for the development of novel therapeutics that target the actin cytoskeleton in various disease states.

References

The Biological Origin and Profile of Latrunculin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latrunculin M is a member of the latrunculin family, a group of potent actin polymerization inhibitors. These macrolides are of significant interest to the scientific community due to their utility in cell biology research and their potential as therapeutic agents. This technical guide provides a comprehensive overview of the biological source of this compound, its mechanism of action, and methods for its isolation. It is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, cell biology, and drug discovery.

Biological Source of this compound

This compound, like other members of the latrunculin family, is a natural product derived from marine sponges. The primary biological sources identified for latrunculins are sponges of the genus Negombata (previously classified as Latrunculia) and Cacospongia.

Specifically, the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica) is a well-documented producer of a variety of latrunculin analogues.[1][2][3][4][5] Another significant source is the marine sponge Cacospongia mycofijiensis . While Latrunculin A and B are the most abundantly isolated and studied compounds from these sponges, this compound has also been identified as a constituent of their metabolic profile. The total synthesis of this compound was reported in 2007, confirming its structure.

These sponges produce latrunculins as a chemical defense mechanism. The toxins are stored in membrane-bound vacuoles and are released when the sponge is injured, deterring predators.[1]

Chemical Structure and Properties

This compound is a macrolide characterized by a 14-membered lactone ring fused to a tetrahydropyran ring, with a 2-thiazolidinone moiety attached. Its molecular formula is C₂₁H₃₃NO₅S and it has a molecular weight of 411.55 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₃₃NO₅SPubChem
Molecular Weight 411.55 g/mol PubChem
Class Macrolide, Thiazolidinone-
Solubility Soluble in DMSO and ethanol[2]

Mechanism of Action: Actin Polymerization Inhibition

The primary molecular target of the latrunculin family of compounds is G-actin (globular actin) , the monomeric subunit of microfilaments. Latrunculins bind to G-actin in a 1:1 stoichiometric ratio, sequestering the monomers and preventing their polymerization into F-actin (filamentous actin).[1][3][4] This disruption of the G-actin/F-actin equilibrium leads to the depolymerization of existing actin filaments and a collapse of the cellular actin cytoskeleton.[2]

This potent activity makes latrunculins invaluable tools for studying cellular processes that are dependent on a dynamic actin cytoskeleton, such as cell motility, division, and intracellular transport.

Biosynthesis of Latrunculins

The biosynthesis of latrunculins is believed to follow a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. These large, multi-enzyme complexes are responsible for the assembly of a wide range of complex natural products in microorganisms and marine invertebrates.

The macrolide core of latrunculins is likely assembled by a Type I PKS module, which iteratively adds two-carbon units from malonyl-CoA or methylmalonyl-CoA. The 2-thiazolidinone moiety is thought to be derived from the amino acid cysteine, which is incorporated by an NRPS module. The final steps would involve cyclization and tailoring reactions to yield the mature latrunculin structure.

Latrunculin_Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) Module cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_post_modification Post-PKS/NRPS Modification pks_start Starter Unit (e.g., Acetyl-CoA) pks_elongation Chain Elongation (Malonyl-CoA/Methylmalonyl-CoA) pks_start->pks_elongation Acyltransferase (AT) Ketosynthase (KS) pks_polyketide Linear Polyketide Chain pks_elongation->pks_polyketide Iterative Cycles nrps_condensation Condensation (C) Domain pks_polyketide->nrps_condensation nrps_cysteine Cysteine nrps_activation Adenylation (A) Domain nrps_cysteine->nrps_activation nrps_thiolation Thiolation (T) Domain nrps_activation->nrps_thiolation nrps_thiolation->nrps_condensation cyclization Cyclization & Thiazolidinone Formation nrps_condensation->cyclization tailoring Tailoring Reactions (e.g., Hydroxylation) cyclization->tailoring latrunculin_m This compound tailoring->latrunculin_m

Caption: Proposed biosynthetic pathway of this compound via a hybrid PKS-NRPS system.

Experimental Protocols: Isolation of Latrunculins

The following is a representative protocol for the isolation of latrunculins from their marine sponge source, based on established methods for Latrunculin A and B.

5.1. Extraction

  • Sponge Collection and Preparation: Collect specimens of Negombata magnifica or Cacospongia mycofijiensis and immediately freeze them at -20°C to preserve the chemical integrity of the metabolites.

  • Homogenization and Extraction: Lyophilize the frozen sponge material and then grind it into a fine powder. Extract the powdered sponge material exhaustively with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature.

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the resulting residue between n-hexane and 10% aqueous MeOH. The more polar latrunculins will preferentially partition into the aqueous methanol layer. Further partition the aqueous methanol fraction against CH₂Cl₂.

5.2. Chromatographic Purification

  • Silica Gel Chromatography: Subject the CH₂Cl₂ fraction to column chromatography on silica gel. Elute with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and then methanol.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing latrunculins using reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase is a gradient of acetonitrile in water.

  • Compound Identification: Monitor the fractions using thin-layer chromatography (TLC) and HPLC. Identify the fractions containing this compound by comparing their retention times with a known standard and by subsequent spectroscopic analysis (¹H-NMR, ¹³C-NMR, and HR-MS).

Latrunculin_Isolation_Workflow start Frozen Sponge Material (Negombata magnifica or Cacospongia mycofijiensis) lyophilize Lyophilization & Grinding start->lyophilize extract Solvent Extraction (CH₂Cl₂/MeOH) lyophilize->extract partition Solvent Partitioning (Hexane/aq. MeOH, then CH₂Cl₂) extract->partition silica Silica Gel Column Chromatography partition->silica hplc Reversed-Phase HPLC (C18) silica->hplc analysis Spectroscopic Analysis (NMR, MS) hplc->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for the isolation of this compound.

Quantitative Data

Table 2: Representative Yield and Purity of Latrunculins from Marine Sponges

CompoundSource OrganismYield (% of dry weight)Purity (by HPLC)Reference(s)
Latrunculin ANegombata magnifica~0.35%>95%[1]
Latrunculin BNegombata magnificaVariable>98%-

Biological Activity

The biological activity of latrunculins is typically quantified by their ability to inhibit actin polymerization or by their cytotoxic effects on cancer cell lines. While specific IC₅₀ or K_d values for this compound are not widely published, the data for Latrunculin A and B provide a strong indication of the expected potency of this class of compounds.

Table 3: Biological Activity of Representative Latrunculins

CompoundAssayCell Line / SystemActivity Metric (IC₅₀ / K_d)Reference(s)
Latrunculin AActin Polymerization InhibitionPurified G-actinK_d ≈ 0.2 µM-
Latrunculin ACytotoxicityT47D (Breast Cancer)IC₅₀ = 6.7 µM-
Latrunculin BCytotoxicityHCT116 (Colon Cancer)IC₅₀ = 7.1 µM-
Latrunculin BCytotoxicityMDA-MB-435 (Melanoma)IC₅₀ = 4.8 µM-

Conclusion

This compound, a fascinating marine natural product, holds significant potential for both basic research and therapeutic development. Its origin from marine sponges, coupled with its potent and specific mechanism of action on the actin cytoskeleton, makes it a valuable molecular probe. Further research into the sustainable production of this compound, either through aquaculture of the source sponges or through total synthesis, will be crucial for unlocking its full potential. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the promising biological activities of this unique macrolide.

References

An In-depth Technical Guide to the Solubility and Stability of Latrunculin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Peer-reviewed literature and technical datasheets contain limited specific information regarding the solubility and stability of Latrunculin M. The data presented here is largely extrapolated from its close and well-studied analogs, Latrunculin A and Latrunculin B. Researchers should empirically determine the precise parameters for this compound in their specific experimental contexts.

Introduction

Latrunculins are a family of potent, cell-permeable marine toxins isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica).[1] These macrolides are invaluable tools in cell biology and drug development due to their specific mechanism of action: the disruption of actin polymerization. This compound, a derivative of Latrunculin B, is a highly selective actin-macrolide conjugate that serves as a probe for the actin skeleton.[2] A thorough understanding of its solubility and stability is critical for its effective use in research and development.

Latrunculins function by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, thereby preventing its polymerization into filamentous actin (F-actin).[3][4] This disruption of the actin cytoskeleton has profound effects on a multitude of cellular processes, including cell motility, division, and intracellular transport, making latrunculins potent antiproliferative and anti-metastatic agents.[5][6]

Solubility of Latrunculins

The following data, primarily for Latrunculin A and B, can be used as a starting point for determining the solubility of this compound.

Table 1: Solubility of Latrunculin Analogs in Common Organic Solvents

CompoundSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
Latrunculin ADMSO~25~59.3[7][8]
Latrunculin AEthanolNot specified10[9]
Latrunculin BDMSO19.7850
Latrunculin BEthanol19.7850

Note on Aqueous Solubility: Latrunculins are generally poorly soluble in aqueous solutions. For biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer or cell culture medium to the final working concentration.[7] It is crucial to ensure the final concentration of the organic solvent is minimal to avoid physiological effects on the cells.

Stability of Latrunculins

The stability of latrunculins is influenced by temperature, solvent, pH, and light exposure.

Table 2: Stability and Storage Recommendations for Latrunculin Analogs

FormSolventStorage TemperatureDurationNotesReference(s)
Lyophilized Powder-≤ -20°C2-3 yearsStore desiccated.[10]
Stock SolutionDMSO or Ethanol-20°C≥ 2 yearsProtect from light and moisture.[7][8][10]
Stock SolutionDMSO-80°C6 monthsFor Latrunculin B.[11]
Stock SolutionDMSO-20°C1 monthFor Latrunculin B.[11]
Aqueous SolutionBuffer/Media4°C≤ 1 dayNot recommended for long-term storage.[7]

General Stability Considerations:

  • pH: Latrunculins are sensitive to both acidic and basic conditions.[10]

  • Freeze-Thaw Cycles: To prevent degradation, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[11]

  • Light: Protect stock solutions from light.[7]

Experimental Protocols

Protocol for Determining Solubility

This protocol is a general guideline for determining the solubility of a test compound like this compound.[12]

  • Preparation of Test Compound: Weigh approximately 1-5 mg of this compound into a clear glass vial.

  • Solvent Addition (Tier 1 - Preferred Solvents):

    • Add a small, precise volume of the primary solvent of choice (e.g., DMSO or ethanol) to achieve a high starting concentration (e.g., 20 mg/mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution against a dark background for any undissolved particles.

  • Mechanical Agitation (if not fully dissolved):

    • If particles are present, sonicate the vial in an ultrasonic bath for 10-15 minutes, taking care to avoid excessive heating.

    • Alternatively, warm the solution to 37°C and vortex again.[11]

    • Re-inspect for solubility.

  • Serial Dilution (if necessary):

    • If the compound is still not fully dissolved, add an additional volume of the solvent to decrease the concentration by a factor of 2 or 10.

    • Repeat the mechanical agitation steps.

    • Continue this process until complete dissolution is achieved. The lowest concentration at which the compound fully dissolves is the determined solubility.

  • Solvent Addition (Tier 2 - Aqueous Buffers):

    • To determine aqueous solubility, prepare a high-concentration stock in a preferred organic solvent (e.g., 50 mM in DMSO).

    • Perform serial dilutions of this stock into the desired aqueous buffer (e.g., PBS, cell culture media).

    • Observe for any precipitation at each dilution step after a defined incubation period (e.g., 1 hour at room temperature). The highest concentration that remains clear is the approximate aqueous solubility.

Protocol for Preparing and Storing Stock Solutions
  • Reconstitution:

    • Bring the lyophilized this compound powder to room temperature before opening to prevent condensation.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C for long-term stability.[8][11]

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Dilute the stock solution to the final desired concentration in the appropriate pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium.

    • Mix gently but thoroughly. Use the working solution promptly.

Mechanism of Action and Signaling Pathways

Latrunculins exert their effects by directly interacting with the actin cytoskeleton. This interaction disrupts a multitude of downstream signaling pathways that are dependent on actin dynamics.

G cluster_drug Drug Action cluster_polymerization Actin Dynamics cluster_cellular Cellular Processes This compound This compound G-Actin G-Actin This compound->G-Actin Binds (1:1) Latrunculin-Actin Complex Latrunculin-Actin Complex F-Actin Polymerization F-Actin Polymerization G-Actin->F-Actin Polymerization Polymerizes Latrunculin-Actin Complex->F-Actin Polymerization Inhibits Actin Cytoskeleton Actin Cytoskeleton F-Actin Polymerization->Actin Cytoskeleton Forms Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration Cell Division Cell Division Actin Cytoskeleton->Cell Division Intracellular Transport Intracellular Transport Actin Cytoskeleton->Intracellular Transport Cell Signaling Cell Signaling Actin Cytoskeleton->Cell Signaling

Caption: Mechanism of this compound action on actin polymerization and cellular processes.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for assessing the solubility and stability of this compound for use in cell-based assays.

G Determine Solubility in Organic Solvent Determine Solubility in Organic Solvent Prepare High-Concentration Stock Prepare High-Concentration Stock Determine Solubility in Organic Solvent->Prepare High-Concentration Stock Determine Solubility in Aqueous Buffer Determine Solubility in Aqueous Buffer Prepare High-Concentration Stock->Determine Solubility in Aqueous Buffer Stability Test: Freeze-Thaw Stability Test: Freeze-Thaw Prepare High-Concentration Stock->Stability Test: Freeze-Thaw Stability Test: Temperature Stability Test: Temperature Prepare High-Concentration Stock->Stability Test: Temperature Stability Test: Light Exposure Stability Test: Light Exposure Prepare High-Concentration Stock->Stability Test: Light Exposure Use in Cell-Based Assays Use in Cell-Based Assays Determine Solubility in Aqueous Buffer->Use in Cell-Based Assays Prepare Aliquots for Storage Prepare Aliquots for Storage Stability Test: Freeze-Thaw->Prepare Aliquots for Storage Stability Test: Temperature->Prepare Aliquots for Storage Stability Test: Light Exposure->Prepare Aliquots for Storage Prepare Aliquots for Storage->Use in Cell-Based Assays End End Use in Cell-Based Assays->End

Caption: Workflow for this compound solubility and stability assessment.

References

Initial Studies on the Effects of Latrunculin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the initial studies on "Latrunculin M" is scarce. This guide summarizes the well-documented effects of its close analogs, Latrunculin A and Latrunculin B, which are potent actin polymerization inhibitors. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, assuming that the core mechanisms of this compound are analogous to other members of the latrunculin family.

Core Mechanism of Action

Latrunculins exert their biological effects by directly interacting with the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[1][2] The primary mechanism of action involves the binding of latrunculin to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio.[3][4] This binding occurs near the nucleotide-binding cleft of the actin monomer, which sterically hinders the monomer's ability to polymerize into filamentous actin (F-actin).[3][5] The sequestration of G-actin disrupts the dynamic equilibrium between G-actin and F-actin, leading to the net depolymerization of existing actin filaments.[2][4] This effect is reversible upon removal of the compound.[5]

Quantitative Data Summary

The following tables summarize quantitative data gathered from initial studies on Latrunculin A and B, providing insights into their potency and effects on cell viability.

Table 1: Inhibitory Concentrations (IC50) of Latrunculin A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Carcinoma142[6]
H522-T1Lung Carcinoma142[6]
HT-29Colon Adenocarcinoma142[6]
U-937Histiocytic Lymphoma166[6]
MDA-MB-435Melanoma95[6]
MKN45Gastric Cancer1140 (24h) / 760 (72h)[7]
NUGC-4Gastric Cancer1040 (24h) / 330 (72h)[7]
MCF7Breast AdenocarcinomaSee original source for value[1]
MDA-MB-231Breast AdenocarcinomaSee original source for value[1]
RD (RMS)Rhabdomyosarcoma80-220[8]
Rh30 (RMS)Rhabdomyosarcoma80-220[8]

Table 2: Effective Concentrations of Latrunculins in Cellular Assays

Latrunculin VariantCell/SystemEffective ConcentrationObserved EffectReference
Latrunculin ASea Urchin Sperm2.6 µMInhibition of acrosomal process assembly[9]
Latrunculin ASea Urchin Eggs20 nMPrevention of morphogenetic movements during gastrulation[9]
Latrunculin AHuman Trabecular Meshwork1 µMNo significant effect on cell viability[10]
Latrunculin AHuman Gastric Cancer Cells0.01 µMNot cytotoxic after 24h[7]
Latrunculin ARhabdomyosarcoma Cells80-220 nMGrowth inhibition[11]
Latrunculin BRat Peritoneal Mast Cells40 µg/ml85% inhibition of secretion[12]
Latrunculin BFibroblasts20 nM - 200 nMAlteration of mechanical properties[13]

Experimental Protocols

Actin Polymerization Inhibition Assay (Pyrene-Labeled Actin)

This assay measures the effect of latrunculins on the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled G-actin, which increases upon incorporation into F-actin.

Materials:

  • Pyrene-labeled rabbit muscle actin

  • Unlabeled rabbit muscle actin

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • Latrunculin stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer with excitation at 365 nm and emission at 407 nm

Protocol:

  • Actin Preparation: Prepare a working solution of G-actin by mixing pyrene-labeled and unlabeled actin to the desired final concentration (e.g., 3 µM) in G-buffer. Incubate on ice for 1 hour to ensure depolymerization.

  • Reaction Setup: In a fluorometer cuvette, mix the G-actin solution with either the latrunculin compound at the desired concentration or an equivalent volume of DMSO for the control.

  • Initiate Polymerization: Start the reaction by adding 1/10th volume of 10x Polymerization Buffer. Mix quickly.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the rates of the latrunculin-treated samples to the control.[9][11][14][15][16]

Immunofluorescence Staining for Actin Cytoskeleton Visualization

This protocol allows for the visualization of the actin cytoskeleton in cells treated with latrunculins.

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • Latrunculin stock solution (in DMSO)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., TRITC-phalloidin)

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of latrunculin or DMSO for the specified duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 30 minutes.

  • Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking buffer) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: If desired, add DAPI or Hoechst to the staining solution for the last 5-10 minutes of incubation.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with mounting medium and image using a fluorescence microscope.[17][18][19]

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by latrunculins has profound effects on various signaling pathways that regulate cell proliferation, survival, and motility.

Rho GTPase Signaling Pathway

Rho GTPases are key regulators of the actin cytoskeleton. The disruption of actin dynamics by latrunculins can interfere with the downstream effects of these signaling proteins.

RhoGTPase_Pathway Extracellular_Stimuli Extracellular Stimuli (Growth Factors, etc.) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor GEFs GEFs Receptor->GEFs RhoGTPases Rho GTPases (Rho, Rac, Cdc42) GEFs->RhoGTPases Activates GAPs GAPs RhoGTPases->GAPs Inactivated by ROCK ROCK RhoGTPases->ROCK mDia mDia RhoGTPases->mDia WAVE_WASP WAVE/WASP RhoGTPases->WAVE_WASP GAPs->RhoGTPases LIMK LIMK ROCK->LIMK Actin_Polymerization Actin Polymerization (Stress Fibers, Lamellipodia, Filopodia) mDia->Actin_Polymerization WAVE_WASP->Actin_Polymerization Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Actin_Polymerization Promotes Depolymerization Latrunculin Latrunculin G_Actin G-actin Latrunculin->G_Actin Sequesters G_Actin->Actin_Polymerization

Caption: Rho GTPase signaling to the actin cytoskeleton.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation and is interconnected with the actin cytoskeleton.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Actin_Cytoskeleton Actin Cytoskeleton (Dynamics & Organization) Akt->Actin_Cytoskeleton Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Latrunculin Latrunculin Latrunculin->Actin_Cytoskeleton Disrupts

Caption: PI3K/Akt signaling and its link to the actin cytoskeleton.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival, and its activity can be modulated by the state of the actin cytoskeleton.[1]

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Actin_Cytoskeleton Actin Cytoskeleton Actin_Cytoskeleton->Ras Modulates Activation Latrunculin Latrunculin Latrunculin->Actin_Cytoskeleton Disrupts

Caption: MAPK/ERK signaling pathway and its modulation by the actin cytoskeleton.

Experimental Workflow: Investigating Latrunculin's Effects on Cell Migration

Migration_Workflow Start Start: Culture Cells to Confluence Scratch_Assay Create Scratch Wound Start->Scratch_Assay Treatment Treat with Latrunculin or Vehicle Control Scratch_Assay->Treatment Time_Lapse Time-Lapse Microscopy Treatment->Time_Lapse Image_Analysis Image Analysis: Measure Wound Closure Time_Lapse->Image_Analysis Data_Analysis Data Analysis: Compare Migration Rates Image_Analysis->Data_Analysis End End: Quantify Inhibitory Effect Data_Analysis->End

Caption: Workflow for a scratch wound healing assay.

Conclusion

Initial studies on Latrunculin A and B have established them as powerful tools for dissecting the roles of the actin cytoskeleton in a multitude of cellular processes. Their specific mechanism of sequestering G-actin provides a rapid and reversible means to disrupt actin polymerization. This guide provides a foundational overview of their core effects, quantitative data from early research, detailed experimental protocols, and the key signaling pathways influenced by their activity. While specific data for this compound remains to be elucidated, the information presented here offers a robust starting point for researchers and drug development professionals interested in this class of compounds. Future studies are warranted to characterize the unique properties and potential therapeutic applications of this compound.

References

Understanding the Function of Latrunculin M: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Latrunculin Family

The latrunculins are a group of potent, cell-permeable marine toxins originally isolated from the Red Sea sponge Latrunculia magnifica.[1] This family includes several isomers, designated as Latrunculin A, B, C, D, G, H, M, S, and T.[1] Among these, Latrunculin A and B are the most extensively studied and are widely utilized as biochemical tools in cell biology research.[1] The primary biological activity of latrunculins stems from their ability to disrupt the organization and dynamics of the actin cytoskeleton.[2][3] This property makes them invaluable for investigating the multitude of cellular processes that are dependent on a functional actin network.

Core Mechanism of Action: Inhibition of Actin Polymerization

The fundamental function of latrunculins is the inhibition of actin polymerization. This is achieved through a direct interaction with monomeric actin (G-actin).

Molecular Interaction:

  • Binding Stoichiometry: Latrunculins bind to G-actin in a 1:1 molar ratio.[1][3]

  • Binding Site: The binding occurs near the nucleotide-binding cleft of the actin monomer, a critical region for polymerization.[1] X-ray crystallography studies of the Latrunculin A-actin complex have revealed that the thiazolidinone and tetrahydropyran moieties of the latrunculin molecule are key for this interaction.[4]

  • Conformational Locking: By binding to G-actin, latrunculin sequesters the monomers, preventing their incorporation into growing actin filaments (F-actin).[4] This effectively reduces the pool of available actin monomers for polymerization. The binding of latrunculin is thought to stabilize a conformation of G-actin that is incompatible with assembly.

Consequences for Actin Dynamics:

The sequestration of G-actin by latrunculins shifts the equilibrium of the actin polymerization-depolymerization cycle towards depolymerization. This leads to a net disassembly of existing actin filaments and a potent inhibition of the formation of new filaments.[3] The disruption of the actin cytoskeleton is generally rapid and reversible upon removal of the compound.[5]

Latrunculin_Mechanism G_Actin G-Actin (Monomer) LatM_G_Actin Latrunculin-G-Actin Complex (Sequestered) G_Actin->LatM_G_Actin Polymerization Polymerization G_Actin->Polymerization Incorporation LatM Latrunculin M LatM->LatM_G_Actin LatM_G_Actin->Polymerization Inhibition F_Actin F-Actin (Filament) Depolymerization Depolymerization F_Actin->Depolymerization Dissociation Polymerization->F_Actin Depolymerization->G_Actin

Mechanism of Latrunculin-mediated actin polymerization inhibition.

Impact on Cellular Processes

The disruption of the actin cytoskeleton by latrunculins has profound effects on a wide array of fundamental cellular processes. These include:

  • Cell Morphology and Adhesion: Cells treated with latrunculins often lose their defined shape, round up, and detach from the substrate due to the collapse of the actin filament network that maintains cell structure and supports adhesion sites.[5]

  • Cell Motility: Cell migration, which is critically dependent on the dynamic assembly and disassembly of actin filaments at the leading edge, is potently inhibited by latrunculins.[2]

  • Cytokinesis: The contractile ring, which is composed of actin and myosin and is essential for the physical separation of daughter cells during cell division, is disrupted by latrunculins, leading to a failure of cytokinesis.[3][5]

  • Intracellular Transport: The actin cytoskeleton serves as a track for the movement of organelles and vesicles. Latrunculin treatment can therefore disrupt these transport processes.[2][3]

  • Endocytosis and Exocytosis: The formation and movement of vesicles during endocytosis and exocytosis are dependent on localized actin dynamics, which are inhibited by latrunculins.[3]

  • Signal Transduction: The actin cytoskeleton can act as a scaffold for signaling molecules and can transmit mechanical signals. Disruption of this network can therefore interfere with various signaling pathways.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the well-characterized Latrunculin A and B. Data for this compound is not available.

Compound Target Binding Affinity (Kd) Reference
Latrunculin A Actin Monomers (in vitro)~0.2 µM[6]
Latrunculin A G-actin (in vitro)0.19 µM
Latrunculin A ATP-actin (in vitro)0.1 µM
Latrunculin A ADP-Pi-actin (in vitro)0.4 µM
Latrunculin A ADP-actin (in vitro)4.7 µM
Compound Cell Line/System Effect Effective Concentration Reference
Latrunculin A Hamster Fibroblast NIL8Complete cell rounding0.2 µg/ml[5]
Latrunculin B Hamster Fibroblast NIL8Similar to Latrunculin A, slightly less potent> 0.2 µg/ml[5]
Latrunculin B Pollen GerminationHalf-maximal inhibition40-50 nM[1]
Latrunculin B Pollen Tube ExtensionHalf-maximal inhibition5-7 nM[1]

Experimental Protocols

Latrunculins are typically used in cell culture experiments to probe the role of the actin cytoskeleton. Below is a generalized protocol for treating cultured cells with latrunculin.

Protocol: Treatment of Cultured Cells with Latrunculin

  • Reconstitution: Latrunculin is typically supplied as a powder or a solution in an organic solvent like DMSO or ethanol. Prepare a stock solution (e.g., 1-10 mM) in the appropriate solvent. Store the stock solution at -20°C.

  • Cell Culture: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and grow overnight.

  • Treatment: On the day of the experiment, dilute the latrunculin stock solution to the desired final concentration in pre-warmed complete culture medium. The effective concentration can range from nanomolar to low micromolar, depending on the cell type and the duration of the experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for the desired effect.

  • Incubation: Remove the existing culture medium from the cells and replace it with the latrunculin-containing medium. Incubate the cells for the desired period (ranging from minutes to hours).

  • Analysis: Following incubation, the cells can be analyzed using various techniques, such as:

    • Microscopy: Phase-contrast or fluorescence microscopy (using fluorescently labeled phalloidin to stain F-actin) to observe changes in cell morphology and the actin cytoskeleton.

    • Immunofluorescence: To visualize the localization of other cytoskeletal or signaling proteins.

    • Biochemical Assays: To measure changes in cell signaling, proliferation, or other cellular functions.

    • Live-cell Imaging: To observe the dynamic effects of latrunculin on cellular processes in real-time.

Washout Experiments: To study the reversibility of latrunculin's effects, the latrunculin-containing medium can be removed, and the cells washed with fresh, pre-warmed medium. The recovery of the actin cytoskeleton and normal cell morphology can then be monitored over time.

Experimental_Workflow Start Start: Cultured Cells Treatment Treat with this compound (in culture medium) Start->Treatment Incubation Incubate (Time course) Treatment->Incubation Analysis Analysis Incubation->Analysis Microscopy Microscopy (Morphology, F-actin staining) Analysis->Microscopy Biochemistry Biochemical Assays (Signaling, etc.) Analysis->Biochemistry Live_Cell Live-Cell Imaging (Dynamics) Analysis->Live_Cell End End: Data Interpretation Microscopy->End Biochemistry->End Live_Cell->End

A generalized experimental workflow for studying the effects of Latrunculin.

Conclusion

The latrunculin family of marine macrolides, particularly Latrunculin A and B, are powerful inhibitors of actin polymerization. Their well-defined mechanism of action, which involves the sequestration of G-actin monomers, leads to the disruption of the actin cytoskeleton and allows for the detailed investigation of a vast range of actin-dependent cellular processes. While this compound is a known isomer, there is a significant gap in the scientific literature regarding its specific biological activity, potency, and any unique functional characteristics it may possess compared to its more studied counterparts. Future research is needed to elucidate the specific properties of this compound and other less-characterized members of this important family of biochemical probes.

References

Methodological & Application

Application Notes and Protocols for Latrunculin M in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculins are a group of potent, cell-permeable marine toxins, originally isolated from the Red Sea sponge Latrunculia magnifica, that are widely used as research tools to study actin dynamics.[1] Latrunculin M is a member of this family, which also includes the more extensively studied isomers Latrunculin A and Latrunculin B. These compounds disrupt the organization of the actin cytoskeleton by binding to monomeric actin (G-actin) and preventing its polymerization into filamentous actin (F-actin).[1][2] This inhibitory action makes latrunculins invaluable for investigating the role of the actin cytoskeleton in a multitude of cellular processes, including cell motility, division, and intracellular transport.[3] These application notes provide detailed protocols for the use of this compound in live-cell imaging, with the understanding that its specific activity may vary from other latrunculins, necessitating some level of optimization by the end-user. Due to the limited availability of specific quantitative data for this compound, the provided data is primarily based on studies of Latrunculin A and B.

Mechanism of Action

Latrunculins exert their effects by forming a 1:1 molar complex with G-actin, sequestering it from the pool of available monomers for filament assembly.[4] This interaction occurs near the nucleotide-binding cleft of the actin monomer.[1] By preventing the incorporation of G-actin into F-actin, latrunculins shift the equilibrium towards depolymerization, leading to a rapid and often reversible disassembly of the actin cytoskeleton.[3] This disruption of actin filaments allows researchers to probe the function of the actin cytoskeleton in various cellular events.

Applications in Live-Cell Imaging

Live-cell imaging provides a powerful platform to observe the dynamic effects of this compound on cellular processes in real-time. Key applications include:

  • Studying Actin Cytoskeleton Dynamics: Visualize the disassembly and reassembly of actin structures such as stress fibers, lamellipodia, and filopodia.

  • Investigating Cell Migration and Motility: Analyze the role of actin polymerization in cell movement, wound healing assays, and chemotaxis.

  • Analyzing Cytokinesis: Observe the impact of actin filament disruption on the formation and function of the contractile ring during cell division.

  • Probing Intracellular Transport: Examine the dependence of organelle and vesicle trafficking on the actin network.

  • Drug Discovery and Development: Screen for compounds that modulate the effects of actin-targeting agents or investigate the role of the actin cytoskeleton in disease models.

Quantitative Data Summary

The following tables summarize quantitative data from studies using Latrunculin A and B, which can serve as a starting point for experiments with this compound.

Table 1: In Vitro Activity of Latrunculins

CompoundTargetAssayIC50 / KdReference
Latrunculin AG-actinActin PolymerizationKd ≈ 0.2 µM[4]
Latrunculin AATP-actinMonomer BindingKd = 0.1 µM[5][6]
Latrunculin AADP-Pi-actinMonomer BindingKd = 0.4 µM[5][6]
Latrunculin AADP-actinMonomer BindingKd = 4.7 µM[5][6]
Latrunculin AHIF-1 ActivationT47D cellsIC50 = 6.7 µM[6]
Latrunculin BPollen Germination-Half-maximal inhibition: 40-50 nM[1]
Latrunculin BPollen Tube Extension-Half-maximal inhibition: 5-7 nM[1]

Table 2: Effective Concentrations in Cellular Assays

CompoundCell TypeAssayConcentrationObserved EffectReference
Latrunculin AVariousLive-cell imaging0.1 - 1 µMDetectable effects on cell morphology[4]
Latrunculin APC-3M cellsAnti-invasive activity50 - 1000 nMPotent inhibition of invasion[6]
Latrunculin BSmooth Muscle CellsF-actin staining0.5 µMDisruption of actin polymerization[3]

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Imaging of Actin Cytoskeleton Disruption

This protocol provides a general guideline for observing the effects of this compound on the actin cytoskeleton in live cells expressing a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP) or stained with a live-cell actin probe (e.g., SiR-actin).

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.

  • Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES).

  • This compound stock solution (e.g., 1-10 mM in DMSO).

  • Live-cell imaging system with environmental control (37°C, 5% CO2).

  • Fluorescent actin probe (e.g., LifeAct-GFP plasmid, SiR-actin).

Procedure:

  • Cell Preparation:

    • Seed cells on the imaging dish to achieve 50-70% confluency on the day of the experiment.

    • If using a fluorescent protein reporter like LifeAct-GFP, transfect the cells 24-48 hours prior to imaging.

    • If using a fluorescent dye like SiR-actin, stain the cells according to the manufacturer's protocol (typically 1-2 hours before imaging).[7]

  • Imaging Setup:

    • Mount the imaging dish on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 30 minutes.

    • Locate a field of view with healthy, well-spread cells expressing the actin marker.

  • Baseline Imaging:

    • Acquire a time-lapse series of images (e.g., one frame every 1-5 minutes) for a short period (e.g., 10-15 minutes) before adding this compound to establish a baseline of normal actin dynamics.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging medium at the desired final concentration (start with a range of 0.1 - 5 µM).

    • Carefully add the this compound solution to the imaging dish.

  • Post-Treatment Imaging:

    • Immediately resume time-lapse imaging to capture the dynamic changes in the actin cytoskeleton.

    • Continue imaging for the desired duration (e.g., 30-60 minutes or longer) to observe the full effect and any potential recovery.

  • Data Analysis:

    • Analyze the acquired images to quantify changes in cell morphology, actin filament structure, and dynamics.

Protocol 2: Wound Healing/Scratch Assay to Assess Cell Migration

This protocol details how to use this compound to investigate the role of actin polymerization in collective cell migration.

Materials:

  • Cells cultured to a confluent monolayer in a multi-well plate.

  • Pipette tips (e.g., p200) or a specialized scratch assay tool.

  • Live-cell imaging medium.

  • This compound stock solution.

  • Live-cell imaging system with a motorized stage for multi-point acquisition.

Procedure:

  • Create the Wound:

    • Once cells have formed a confluent monolayer, create a "scratch" or cell-free gap using a sterile pipette tip.

    • Gently wash the well with pre-warmed medium to remove dislodged cells.

  • Treatment:

    • Add fresh live-cell imaging medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO) to the wells.

  • Live-Cell Imaging:

    • Place the plate on the microscope stage.

    • Set up the microscope to acquire images of the scratch area in each well at regular intervals (e.g., every 30-60 minutes) for 12-48 hours.

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point for both treated and control wells.

    • Calculate the rate of wound closure to determine the effect of this compound on cell migration.

Visualizations

Signaling Pathway

Disruption of the actin cytoskeleton by this compound impacts signaling pathways that regulate cell shape, motility, and adhesion. A key pathway involves the Rho family of small GTPases.

G Latrunculin_M This compound G_actin G-actin Latrunculin_M->G_actin sequesters F_actin F-actin (Stress Fibers, Lamellipodia, Filopodia) G_actin->F_actin polymerization F_actin->G_actin depolymerization Cell_Adhesion Cell Adhesion F_actin->Cell_Adhesion Cell_Migration Cell Migration F_actin->Cell_Migration Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) ROCK ROCK Rho_GTPases->ROCK WASP_WAVE WASP/WAVE Rho_GTPases->WASP_WAVE Rac1 Formins Formins Rho_GTPases->Formins Cdc42, RhoA Myosin_II Myosin II Activation ROCK->Myosin_II Cell_Contraction Cell Contraction & Stress Fiber Formation Myosin_II->Cell_Contraction Cell_Contraction->Cell_Migration Arp2_3 Arp2/3 Complex WASP_WAVE->Arp2_3 Lamellipodia_Formation Lamellipodia Formation Arp2_3->Lamellipodia_Formation Lamellipodia_Formation->Cell_Migration Filopodia_Formation Filopodia Formation Formins->Filopodia_Formation Filopodia_Formation->Cell_Migration

Caption: Signaling pathways affected by this compound-induced actin disruption.

Experimental Workflow

The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound.

G Start Start: Seed Cells Transfect_Stain Transfect with Actin Reporter or Stain with Actin Probe Start->Transfect_Stain Equilibrate Equilibrate on Microscope Stage (37°C, 5% CO2) Transfect_Stain->Equilibrate Baseline_Imaging Acquire Baseline Time-Lapse Images Equilibrate->Baseline_Imaging Add_Latrunculin_M Add this compound Baseline_Imaging->Add_Latrunculin_M Post_Treatment_Imaging Acquire Post-Treatment Time-Lapse Images Add_Latrunculin_M->Post_Treatment_Imaging Analysis Image Analysis and Quantification Post_Treatment_Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for live-cell imaging with this compound.

Logical Relationships

The relationship between this compound and its effect on the actin cytoskeleton can be visualized as a logical flow.

G Latrunculin_M This compound Binds_G_actin Binds to G-actin Latrunculin_M->Binds_G_actin Inhibits_Polymerization Inhibits Polymerization Binds_G_actin->Inhibits_Polymerization Depolymerization F-actin Depolymerization Inhibits_Polymerization->Depolymerization Disruption Actin Cytoskeleton Disruption Depolymerization->Disruption Cellular_Effects Altered Cell Morphology, Motility, and Division Disruption->Cellular_Effects

Caption: Logical flow of this compound's effect on the actin cytoskeleton.

References

Application Notes and Protocols: Latrunculin M in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculins are a group of naturally occurring toxins, originally isolated from the Red Sea sponge Latrunculia magnifica.[1] These compounds are potent inhibitors of actin polymerization and are widely used as chemical tools in cell biology to study the roles of the actin cytoskeleton in various cellular processes. Latrunculin M is a member of this family, and like its more extensively studied counterparts, Latrunculin A and B, it exerts its effects by binding to monomeric globular actin (G-actin) in a 1:1 ratio, thereby preventing its polymerization into filamentous actin (F-actin).[1][2] This disruption of the actin cytoskeleton leads to profound effects on cell morphology, migration, division, and intracellular transport.[2][3]

These application notes provide an overview of the use of this compound in cell culture, including its mechanism of action, recommended concentration ranges based on available data for related compounds, and detailed protocols for key cellular assays.

Mechanism of Action

This compound, like other latrunculins, disrupts the actin cytoskeleton by sequestering G-actin monomers.[1] This prevents the addition of these monomers to the growing ends of F-actin filaments, shifting the equilibrium towards depolymerization. The result is a rapid and dose-dependent disassembly of actin stress fibers and other F-actin structures within the cell.[2] This mechanism is distinct from that of other actin-disrupting agents like the cytochalasins, which primarily act by capping the barbed ends of F-actin filaments.[4] The effects of latrunculins are generally reversible upon removal of the compound from the cell culture medium.

Signaling Pathways Affected by Actin Cytoskeleton Disruption

The actin cytoskeleton is a central hub for integrating and transducing signals that control a multitude of cellular functions. By disrupting actin dynamics, this compound can indirectly affect numerous signaling pathways. Key among these are pathways regulated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton.

dot

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes node_receptor node_receptor node_gtpase node_gtpase node_effector node_effector node_actin node_actin node_output node_output node_latm node_latm Integrins Integrins RhoA RhoA Integrins->RhoA RTKs Receptor Tyrosine Kinases (RTKs) Rac1 Rac1 RTKs->Rac1 GPCRs G-Protein Coupled Receptors (GPCRs) Cdc42 Cdc42 GPCRs->Cdc42 ROCK ROCK RhoA->ROCK PAK PAK Rac1->PAK WASP_WAVE WASP/WAVE complex Cdc42->WASP_WAVE Filopodia Filopodia Formation Cdc42->Filopodia StressFibers Stress Fiber Formation & Focal Adhesions ROCK->StressFibers Lamellipodia Lamellipodia Formation PAK->Lamellipodia Arp23 Arp2/3 complex WASP_WAVE->Arp23 F_Actin F-actin (filamentous) Arp23->F_Actin Nucleation G_Actin G-actin (monomeric) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization LatM This compound LatM->G_Actin Sequestration CellMigration Cell Migration StressFibers->CellMigration Lamellipodia->CellMigration Filopodia->CellMigration

Caption: Signaling pathways regulating actin dynamics and the inhibitory effect of this compound.

Recommended Concentrations for Cell Culture

Specific quantitative data on the effective concentration of this compound in various cell lines is not widely available in the current literature. The majority of published studies have utilized Latrunculin A or B. Generally, Latrunculin A is considered more potent than Latrunculin B.[5][6]

It is strongly recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint.

The following table summarizes typical working concentrations for Latrunculin A and B, which can serve as a starting point for designing a dose-response study for this compound.

CompoundApplicationCell TypeConcentration RangeReference
Latrunculin A Actin DisruptionHamster Fibroblasts (NIL8)0.03 - 0.2 µg/mL[4]
Cell RoundingHamster Fibroblasts (NIL8)0.2 µg/mL (complete rounding)[4]
Inhibition of Cell ProliferationRhabdomyosarcoma cellsEC50: 80 - 220 nM[7]
Inhibition of Cell MigrationHuman Hepatoma (HepG2)0.1 µM[8]
Disruption of EGFP-actinHippocampal TerminalsEC50: ~1 µM[9]
Latrunculin B Actin DisruptionHamster Fibroblasts (NIL8)Slightly less potent than Latrunculin A[4]
Pollen Germination InhibitionPollen40 - 50 nM (half-maximal)[1]
Pollen Tube Extension InhibitionPollen5 - 7 nM (half-maximal)[1]

Note: The molecular weight of this compound is 411.55 g/mol .[10]

Experimental Protocols

Stock Solution Preparation
  • This compound is typically supplied as a powder.

  • Prepare a stock solution of 1-10 mM in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light.

  • When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

General Experimental Workflow

dot

node_step node_step node_decision node_decision node_output node_output start Start cell_culture 1. Culture cells to desired confluency start->cell_culture prepare_latm 2. Prepare working solutions of this compound cell_culture->prepare_latm dose_response Perform dose-response (0.01 - 10 µM) prepare_latm->dose_response treat_cells 3. Treat cells with This compound incubation 4. Incubate for defined period treat_cells->incubation dose_response->treat_cells Select concentrations assay_selection Select Assay incubation->assay_selection migration_assay Cell Migration Assay assay_selection->migration_assay Migration cytotoxicity_assay Cytotoxicity Assay assay_selection->cytotoxicity_assay Cytotoxicity microscopy Microscopy (Actin Staining) assay_selection->microscopy Morphology analyze_migration 5a. Analyze cell migration migration_assay->analyze_migration analyze_viability 5b. Analyze cell viability cytotoxicity_assay->analyze_viability analyze_morphology 5c. Analyze actin cytoskeleton morphology microscopy->analyze_morphology

Caption: General experimental workflow for using this compound in cell culture.

Cell Migration Assays

1. Wound Healing (Scratch) Assay

This assay is suitable for studying collective cell migration.

  • Materials:

    • Multi-well plates (e.g., 24-well or 12-well)

    • Sterile pipette tips (p200 or p10) or a cell scraper

    • Phase-contrast microscope with a camera

    • Image analysis software (e.g., ImageJ)

  • Protocol:

    • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

    • Using a sterile pipette tip, create a straight "scratch" or "wound" in the center of the monolayer.

    • Gently wash the well with pre-warmed phosphate-buffered saline (PBS) to remove detached cells.

    • Replace the PBS with fresh culture medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Acquire images of the wound at time zero (T=0) and at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is closed.

    • Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software.

2. Transwell (Boyden Chamber) Assay

This assay is used to assess the migratory capacity of individual cells towards a chemoattractant.

  • Materials:

    • Transwell inserts with a porous membrane (e.g., 8 µm pore size for most cancer cells)

    • Multi-well companion plates

    • Chemoattractant (e.g., fetal bovine serum (FBS) or a specific growth factor)

    • Cotton swabs

    • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Protocol:

    • Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

    • In the bottom chamber of the companion plate, add culture medium containing a chemoattractant (e.g., 10% FBS).

    • Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

    • Add the cell suspension to the top chamber of the Transwell insert, including various concentrations of this compound or a vehicle control.

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 12-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with 0.5% crystal violet for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Replace the medium with fresh medium containing a range of concentrations of this compound. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable tool for investigating the role of the actin cytoskeleton in a wide array of cellular processes. While specific working concentrations for this compound are not as well-documented as for Latrunculin A and B, the provided information and protocols offer a solid foundation for researchers to design and execute experiments to elucidate the effects of this potent actin polymerization inhibitor. As with any inhibitor, careful dose-response studies are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Latrunculin M in Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin M is a potent, cell-permeable marine toxin that belongs to the latrunculin family of macrolides. These compounds are widely utilized as research tools to investigate the dynamics of the actin cytoskeleton. This compound exerts its biological effects by binding to monomeric globular actin (G-actin) with high affinity, thereby preventing its polymerization into filamentous actin (F-actin).[1] The disruption of actin polymerization leads to the disassembly of the actin cytoskeleton, which is a critical component for numerous cellular processes, including cell migration, invasion, and division.[2] These application notes provide detailed protocols for the use of this compound as an inhibitor in common cell migration assays and summarize its effects on various cell lines.

Mechanism of Action

This compound, like other latrunculins, disrupts the actin cytoskeleton by forming a 1:1 molar complex with G-actin.[1][3] This interaction sequesters G-actin monomers, making them unavailable for incorporation into growing actin filaments. The continuous depolymerization of F-actin, coupled with the inhibition of polymerization, leads to a net disassembly of actin stress fibers and other actin-based structures essential for cell motility.[2] This disruption of the actin cytoskeleton ultimately inhibits cell migration and invasion.[4]

Data Presentation

The following tables summarize the effective concentrations and observed effects of latrunculins (primarily Latrunculin A and B as close analogs of this compound) in various migration and invasion assays across different cell lines. Due to the limited specific data for this compound, the data presented for Latrunculin A and B serve as a strong proxy for determining appropriate experimental concentrations for this compound.

Table 1: Effective Concentrations of Latrunculins in Wound Healing Assays

Cell LineLatrunculin AnalogConcentration RangeIncubation TimeObserved Effect on Migration
Human Hepatoma (HepG2)Latrunculin A0.1 µM24 hoursSignificant decrease in cell migration
Hamster Fibroblasts (NIL8)Latrunculin A0.03 - 0.2 µg/mL1-3 hoursConcentration-dependent inhibition of cell migration
Human Prostate Cancer (PC-3M)Latrunculin A50 nM - 1 µMNot SpecifiedPotent anti-invasive activity

Table 2: Effective Concentrations of Latrunculins in Transwell Migration & Invasion Assays

Cell LineLatrunculin AnalogConcentrationAssay TypeObserved Effect
Human Breast Cancer (MDA-MB-231)Latrunculin A0.1 - 1.0 µMInvasionDose-dependent inhibition of invasion
Human Prostate Cancer (PC-3M)Latrunculin A100 nMInvasionRemarkable inhibition of baseline and stimulated invasion
Human Breast Cancer (MDA-MB-231)Latrunculin A Derivatives0.5 µMInvasionSignificant inhibition of invasion

Table 3: Effective Concentrations of Latrunculins in 3D Spheroid Invasion Assays

Cell LineLatrunculin AnalogConcentrationObserved Effect
Human Prostate Cancer (PC-3M-CT+)Latrunculin A500 nMThree-fold decrease in disaggregation and cell migration
Human GlioblastomaNot SpecifiedNot SpecifiedInhibition of invasion
Human Head and Neck Squamous Cell CarcinomaNot SpecifiedNot SpecifiedInhibition of invasion

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a simple and widely used method to study collective cell migration in vitro.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Sterile pipette tips (p200 or p1000)

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Seed cells in a multi-well plate and culture until they form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Gently wash the wells with sterile PBS to remove detached cells.

  • Replace the PBS with fresh complete culture medium containing various concentrations of this compound (e.g., 10 nM - 1 µM). Include a vehicle control (DMSO) and a negative control (no treatment).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 48 hours, or until the scratch in the control well is closed.

  • Analyze the images to quantify the area of the cell-free gap at each time point. The rate of wound closure can be calculated and compared between different treatment groups.

Transwell Migration/Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane, with or without an extracellular matrix (ECM) coating for invasion studies.

Materials:

  • Transwell inserts (with appropriate pore size for the cell type)

  • Multi-well companion plates

  • Cells of interest

  • This compound

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Matrigel or other ECM components (for invasion assays)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol, crystal violet)

Protocol:

  • (For invasion assay) Coat the apical side of the transwell membrane with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cells in serum-free medium. Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Add the cell suspension to the upper chamber of the transwell insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate the plate for a period that allows for cell migration (typically 12-48 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix the migrated cells on the bottom surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in multiple fields of view under a microscope.

3D Spheroid Invasion Assay

This assay provides a more physiologically relevant model to study cell invasion from a tumor-like spheroid into a surrounding matrix.

Materials:

  • Ultra-low attachment round-bottom multi-well plates

  • Cells of interest

  • This compound

  • Extracellular matrix (e.g., Matrigel or a collagen I/Matrigel mixture)

  • Complete cell culture medium

  • Microscope with a camera

Protocol:

  • Generate cell spheroids by seeding a specific number of cells into ultra-low attachment plates and allowing them to aggregate for 2-3 days.

  • Carefully embed the formed spheroids into a gel of extracellular matrix in a new multi-well plate.

  • After the matrix has polymerized, add complete culture medium containing different concentrations of this compound.

  • Monitor the invasion of cells from the spheroid into the surrounding matrix over several days by capturing images at regular intervals.

  • Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.

Signaling Pathways and Visualizations

Cell migration is a complex process regulated by a network of signaling pathways that control actin dynamics. This compound, by directly targeting actin polymerization, effectively disrupts these downstream events. Below are diagrams of key signaling pathways involved in cell migration that are affected by the action of this compound.

G cluster_0 Mechanism of this compound Action This compound This compound G-actin G-actin This compound->G-actin Binds to This compound-G-actin Complex This compound-G-actin Complex G-actin->this compound-G-actin Complex F-actin (Filamentous) F-actin (Filamentous) G-actin->F-actin (Filamentous) Polymerization This compound-G-actin Complex->F-actin (Filamentous) Inhibits Polymerization F-actin (Filamentous)->G-actin Depolymerization

Caption: Mechanism of this compound's inhibition of actin polymerization.

G cluster_1 Experimental Workflow: Wound Healing Assay Cell Seeding Cell Seeding Confluent Monolayer Confluent Monolayer Cell Seeding->Confluent Monolayer Scratch Creation Scratch Creation Confluent Monolayer->Scratch Creation Treatment (this compound) Treatment (this compound) Scratch Creation->Treatment (this compound) Image Acquisition (Time 0) Image Acquisition (Time 0) Treatment (this compound)->Image Acquisition (Time 0) Incubation Incubation Image Acquisition (Time 0)->Incubation Image Acquisition (Time X) Image Acquisition (Time X) Incubation->Image Acquisition (Time X) Data Analysis Data Analysis Image Acquisition (Time X)->Data Analysis

Caption: Workflow for a typical wound healing (scratch) assay.

G cluster_2 Key Signaling Pathways in Cell Migration Extracellular Signals Extracellular Signals Receptors Receptors Extracellular Signals->Receptors PI3K/Akt Pathway PI3K/Akt Pathway Receptors->PI3K/Akt Pathway Rho GTPases (Rac, Cdc42, Rho) Rho GTPases (Rac, Cdc42, Rho) Receptors->Rho GTPases (Rac, Cdc42, Rho) PI3K/Akt Pathway->Rho GTPases (Rac, Cdc42, Rho) WASP/WAVE Complex WASP/WAVE Complex Rho GTPases (Rac, Cdc42, Rho)->WASP/WAVE Complex Arp2/3 Complex Arp2/3 Complex WASP/WAVE Complex->Arp2/3 Complex Actin Polymerization Actin Polymerization Arp2/3 Complex->Actin Polymerization Lamellipodia/Filopodia Formation Lamellipodia/Filopodia Formation Actin Polymerization->Lamellipodia/Filopodia Formation Cell Migration Cell Migration Lamellipodia/Filopodia Formation->Cell Migration This compound This compound This compound->Actin Polymerization Inhibits

Caption: Simplified overview of signaling pathways regulating cell migration.

References

Application Notes and Protocols: Experimental Use of Latrunculin M in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculins are a family of marine toxins, originally isolated from the sponge Latrunculia magnifica, that act as potent inhibitors of actin polymerization.[1] While several isomers exist, including Latrunculin A, B, and M, they share a common mechanism of action by binding to monomeric G-actin in a 1:1 stoichiometry, thereby preventing its assembly into F-actin filaments.[2][3] This disruption of the actin cytoskeleton makes latrunculins invaluable tools for studying a wide range of cellular processes that are dependent on dynamic actin networks.

In the budding yeast Saccharomyces cerevisiae, a model eukaryote, the actin cytoskeleton is crucial for cell polarity, endocytosis, morphogenesis, and cell division.[4][5] The experimental application of latrunculins, most notably Latrunculin A (LAT-A), which is often used as a representative for the family, has been instrumental in elucidating the rapid turnover of actin filaments and the roles of actin in these fundamental processes.[6] These application notes provide detailed protocols and data for the experimental use of Latrunculin M in yeast, with the understanding that its effects are analogous to the well-documented effects of LAT-A.

Mechanism of Action

This compound, like other latrunculins, disrupts the actin cytoskeleton by sequestering G-actin monomers, thus shifting the equilibrium of actin dynamics towards depolymerization.[3] This leads to a rapid and almost complete disassembly of existing F-actin structures, such as actin patches and cables, within minutes of application.[6] The effect is reversible upon removal of the compound.[7]

cluster_0 Cellular Environment G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization This compound This compound LatM-G-actin This compound-G-actin (Assembly Incompetent) G-actinthis compound G-actinthis compound G-actinthis compound->LatM-G-actin

Caption: Mechanism of this compound action on actin dynamics.

Key Applications in Yeast Research

  • Disruption of the Actin Cytoskeleton: To study the roles of actin in various cellular processes by observing the effects of its acute removal.

  • Investigation of Cell Polarity: To understand the actin-dependent and -independent pathways involved in the establishment and maintenance of cell polarity.[6]

  • Analysis of Endocytosis: To dissect the role of the actin cytoskeleton in the internalization step of endocytosis.[8][9]

  • Mitochondrial Morphology and Inheritance: To examine the dependence of mitochondrial shape and movement on the actin network.[3]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Latrunculin A (used as a proxy for this compound) on various cellular parameters in yeast.

ParameterEffective ConcentrationTreatment TimeObserved EffectReference(s)
Actin Cytoskeleton Disruption200 µM2-5 minComplete disruption of actin patches and cables.[6]
Inhibition of Endocytosis200 µM20 minDecreased movement and increased lifetime of endocytic patches.[10]
Mitochondrial Motility250 µM20 minFive-fold decrease in the velocity of mitochondrial movement.[3]
Cell Viability (Wild-Type)200 µM> 60 minSignificant decrease in cell viability with prolonged exposure.[7]
[PSI+] Prion Curing200 µM4 hours6-13% of cells become [psi-].[7]
Mutant StrainSensitivity to Latrunculin AImplied Function of Mutated ProteinReference(s)
act1-113ResistantInvolved in Latrunculin A binding site on actin.[6]
act1-117ResistantInvolved in Latrunculin A binding site on actin.[6]
tpm1ΔSensitiveTropomyosin stabilizes actin filaments.[6]
sac6ΔSensitiveFimbrin stabilizes actin filaments.[6]
cap1Δ/cap2ΔSensitiveCapping protein stabilizes actin filaments.[6]
sla2ΔSensitiveSla2p stabilizes the actin cytoskeleton.[6]
end3ΔResistantEnd3p destabilizes the actin cytoskeleton.[6]
sla1ΔResistantSla1p destabilizes the actin cytoskeleton.[6]

Experimental Protocols

Protocol 1: General Treatment of Yeast Cells with this compound

This protocol describes the basic procedure for treating yeast cells with this compound for subsequent analysis.

Materials:

  • Yeast strain of interest

  • YPD or appropriate synthetic complete (SC) medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • DMSO (for control)

  • Microcentrifuge tubes

  • Shaking incubator

Procedure:

  • Grow a culture of the desired yeast strain overnight in YPD or SC medium at the appropriate temperature (e.g., 30°C) with shaking.

  • In the morning, dilute the overnight culture to an OD600 of 0.1-0.2 in fresh medium and grow to mid-log phase (OD600 of 0.4-0.6).

  • To a desired volume of the mid-log phase culture, add this compound from the stock solution to the final desired concentration (e.g., 200 µM). For a 10 mM stock, this would be a 1:50 dilution.

  • For the control sample, add an equivalent volume of DMSO.

  • Incubate the cultures at the appropriate temperature with shaking for the desired length of time (e.g., 5 minutes for actin disruption, 20 minutes for endocytosis studies).

  • After incubation, proceed immediately with the intended downstream analysis (e.g., cell fixation and staining, live-cell imaging).

cluster_workflow This compound Treatment Workflow start Start: Yeast Culture overnight Overnight Culture start->overnight dilute Dilute to OD600 0.1-0.2 overnight->dilute grow Grow to Mid-Log Phase (OD600 0.4-0.6) dilute->grow split Split Culture grow->split treat Add this compound split->treat Treatment control Add DMSO (Control) split->control Control incubate Incubate (Time & Temp Dependent) treat->incubate control->incubate analyze Downstream Analysis incubate->analyze

Caption: General workflow for treating yeast with this compound.

Protocol 2: Visualization of the Actin Cytoskeleton using Rhodamine-Phalloidin Staining

This protocol allows for the visualization of F-actin structures in yeast cells.

Materials:

  • Yeast cells treated with this compound or DMSO (from Protocol 1)

  • Formaldehyde (37% stock)

  • Phosphate-buffered saline (PBS)

  • Rhodamine-phalloidin (e.g., 200 U/mL stock in methanol)

  • Triton X-100

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • To 1 mL of the treated yeast culture, add 135 µL of 37% formaldehyde and incubate for 45-60 minutes at room temperature with gentle agitation.

  • Pellet the cells by centrifugation (e.g., 3,000 x g for 3 minutes) and wash twice with PBS.

  • Resuspend the cell pellet in 100 µL of PBS containing 0.1% Triton X-100 and incubate for 5-10 minutes.

  • Add 3 µL of rhodamine-phalloidin stock solution and incubate in the dark for 1-2 hours at room temperature.

  • Wash the cells twice with PBS to remove unbound phalloidin.

  • Resuspend the final cell pellet in a small volume of PBS or mounting medium.

  • Mount a small volume of the cell suspension on a microscope slide, cover with a coverslip, and seal.

  • Visualize the cells using a fluorescence microscope with appropriate filters for rhodamine.

Protocol 3: Fluid-Phase Endocytosis Assay using Lucifer Yellow

This protocol assesses the effect of this compound on the uptake of a fluid-phase marker.

Materials:

  • Yeast cells treated with this compound or DMSO (from Protocol 1)

  • Lucifer Yellow CH, lithium salt (e.g., 1 mg/mL stock in water)

  • YPD or SC medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • After the initial treatment with this compound or DMSO, pellet the cells and resuspend them in fresh medium containing Lucifer Yellow at a final concentration of 4-8 mg/mL.

  • Incubate the cells for 1-2 hours at the appropriate temperature with shaking.

  • Wash the cells three times with ice-cold PBS to remove extracellular Lucifer Yellow.

  • Mount the cells on a microscope slide and observe using a fluorescence microscope. In healthy cells, Lucifer Yellow will accumulate in the vacuole. In cells with inhibited endocytosis, fluorescence will be absent from the vacuole.

Signaling Pathways and Logical Relationships

This compound's primary effect is on the actin cytoskeleton, which in turn affects numerous downstream cellular processes. The following diagram illustrates the logical relationship between this compound treatment and its cellular consequences in yeast.

cluster_pathway Cellular Effects of this compound in Yeast LatM This compound Gactin G-actin Sequestration LatM->Gactin Factin F-actin Depolymerization Gactin->Factin Polarity Loss of Cell Polarity Factin->Polarity disrupts actin cables Endocytosis Inhibition of Endocytosis Factin->Endocytosis disrupts actin patches Morphology Altered Cell Morphology Factin->Morphology loss of structural support Mito Defective Mitochondrial Distribution Factin->Mito loss of tracks for movement

Caption: Cellular consequences of this compound treatment in yeast.

Conclusion

This compound is a powerful tool for cell biologists studying actin-dependent processes in yeast. By rapidly and reversibly disrupting the actin cytoskeleton, it allows for the precise dissection of the roles of actin in cell polarity, endocytosis, and organelle inheritance. The protocols and data presented here provide a foundation for the effective use of this compound in yeast research. It is important to note that the optimal concentration and treatment time may vary depending on the yeast strain and the specific experimental question being addressed. Therefore, empirical determination of these parameters is recommended.

References

Application Notes and Protocols for Latrunculin M Treatment in Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculins are a group of potent, cell-permeable marine toxins, originally isolated from the Red Sea sponge Latrunculia magnifica, that are widely used as research tools to study actin dynamics.[1] The most extensively studied members of this family are Latrunculin A and Latrunculin B.[2] While several other isomers exist, including Latrunculin M, the vast majority of published data pertains to Latrunculins A and B.[2] These compounds disrupt the organization of the actin cytoskeleton by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometry, thereby preventing its polymerization into filamentous actin (F-actin).[1][3] This sequestration of G-actin shifts the cellular equilibrium towards F-actin depolymerization, leading to a rapid and reversible disassembly of actin stress fibers, lamellipodia, and other actin-based structures.[1][3]

This document provides detailed application notes and protocols for the use of Latrunculin in immunofluorescence (IF) studies to investigate the roles of the actin cytoskeleton in various cellular processes.

Mechanism of Action

Latrunculin binds to G-actin near the nucleotide-binding cleft, preventing the conformational changes necessary for the incorporation of the monomer into a growing actin filament.[4] This action effectively reduces the cellular pool of assembly-competent G-actin.[3] Consequently, the dynamic process of actin polymerization is inhibited, and existing actin filaments undergo net disassembly due to the cell's natural actin turnover processes.[1] This makes Latrunculin an invaluable tool for studying processes that are dependent on a dynamic actin cytoskeleton, such as cell motility, adhesion, cytokinesis, and intracellular trafficking.

Data Presentation

The following tables summarize quantitative data for Latrunculin A and B, which can be used as a starting point for optimizing this compound treatment.

Table 1: Binding Affinity of Latrunculin A to Actin Monomers

Actin Monomer StateDissociation Constant (Kd)Reference
ATP-actin0.1 µM[4]
ADP-Pi-actin0.4 µM[4]
ADP-actin4.7 µM[4]

Table 2: Effective Concentrations of Latrunculin for Actin Disruption in Various Cell Types

Latrunculin IsomerCell TypeConcentrationIncubation TimeObserved EffectReference
Latrunculin AHamster Fibroblasts (NIL8)0.2 µg/mL (~0.5 µM)1-3 hoursComplete cell rounding[5]
Latrunculin AQuail Myotubes1.0 µM10 minutesLoss of stress fibers in co-cultured fibroblasts
Latrunculin BHamster Fibroblasts (NIL8)> 0.2 µg/mL1-3 hoursSimilar to Latrunculin A, but slightly less potent[5]
Latrunculin BPollen Germination40-50 nMNot specifiedHalf-maximal inhibition[2]
Latrunculin BPollen Tube Extension5-7 nMNot specifiedHalf-maximal inhibition[2]

Table 3: IC50 Values of Latrunculin A in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Carcinoma142[6]
H522-T1Lung Carcinoma142[6]
HT-29Colorectal Adenocarcinoma142[6]
U-937Histiocytic Lymphoma166[6]
MDA-MB-435Melanoma95[6]

Experimental Protocols

General Guidelines and Best Practices
  • Solubility and Storage: Latrunculins are typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[7] Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Concentration and Incubation Time: The optimal concentration and incubation time for Latrunculin treatment are cell-type dependent and should be determined empirically. Start with a concentration range of 0.1 µM to 5 µM and vary the incubation time from 15 minutes to several hours.

  • Reversibility: The effects of Latrunculin are generally reversible.[1] To study the recovery of the actin cytoskeleton, wash the cells thoroughly with fresh, pre-warmed culture medium after treatment.

  • Controls: Always include a vehicle control (e.g., DMSO-treated cells) in your experiments to account for any effects of the solvent.

Detailed Immunofluorescence Protocol for Actin Staining after Latrunculin Treatment

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells cultured on sterile glass coverslips

  • Complete cell culture medium

  • This compound (or A/B) stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Latrunculin Treatment:

    • Prepare the desired final concentration of Latrunculin in pre-warmed complete cell culture medium.

    • Aspirate the old medium from the cells and replace it with the Latrunculin-containing medium.

    • For the vehicle control, add an equivalent volume of DMSO-containing medium.

    • Incubate the cells for the desired amount of time at 37°C in a CO2 incubator.

  • Fixation:

    • Gently aspirate the medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well and incubate for 10-15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

    • Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization solution and wash the cells three times with PBS.

    • Add 1% BSA in PBS and incubate for 30-60 minutes at room temperature to block non-specific binding sites.

  • F-Actin Staining:

    • Prepare the fluorescently-labeled phalloidin working solution in 1% BSA in PBS according to the manufacturer's instructions.

    • Aspirate the blocking solution and add the phalloidin solution to the coverslips.

    • Incubate for 20-60 minutes at room temperature, protected from light.

  • Nuclear Staining:

    • Aspirate the phalloidin solution and wash the cells three times with PBS.

    • Add the DAPI working solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Mounting:

    • Aspirate the DAPI solution and wash the cells three times with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.

  • Imaging:

    • Allow the mounting medium to cure.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Signaling Pathway and Workflow Diagrams

Latrunculin_Mechanism_of_Action G-actin G-actin G-actin-Latrunculin Complex Sequestration (Polymerization Incompetent) G-actin->G-actin-Latrunculin Complex F-actin Barbed End ... Pointed End G-actin->F-actin Polymerization Latrunculin Latrunculin Latrunculin->G-actin Binds to F-actin->G-actin Depolymerization

Caption: Mechanism of Latrunculin Action on Actin Dynamics.

Immunofluorescence_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging Seed Cells on Coverslips Seed Cells on Coverslips Latrunculin Treatment Latrunculin Treatment Seed Cells on Coverslips->Latrunculin Treatment Vehicle Control Vehicle Control Seed Cells on Coverslips->Vehicle Control Fixation Fixation Latrunculin Treatment->Fixation Vehicle Control->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Phalloidin Staining Phalloidin Staining Blocking->Phalloidin Staining Nuclear Staining Nuclear Staining Phalloidin Staining->Nuclear Staining Mount Coverslips Mount Coverslips Nuclear Staining->Mount Coverslips Fluorescence Microscopy Fluorescence Microscopy Mount Coverslips->Fluorescence Microscopy

Caption: Experimental Workflow for Immunofluorescence.

Actin_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_rho_gtpases Rho GTPases cluster_effectors Downstream Effectors cluster_actin_structures Actin Structures Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs ECM ECM Integrins Integrins ECM->Integrins Rac1 Rac1 RTKs->Rac1 Cdc42 Cdc42 RTKs->Cdc42 Integrins->Rac1 RhoA RhoA ROCK ROCK RhoA->ROCK mDia mDia RhoA->mDia WAVE Complex WAVE Complex Rac1->WAVE Complex WASP/N-WASP WASP/N-WASP Cdc42->WASP/N-WASP Stress Fibers Stress Fibers ROCK->Stress Fibers mDia->Stress Fibers Arp2/3 Complex Arp2/3 Complex WAVE Complex->Arp2/3 Complex WASP/N-WASP->Arp2/3 Complex Filopodia Filopodia Arp2/3 Complex->Filopodia Branched Actin Networks Branched Actin Networks Arp2/3 Complex->Branched Actin Networks Lamellipodia Lamellipodia Branched Actin Networks->Lamellipodia

Caption: Key Signaling Pathways Regulating Actin Dynamics.

References

Application Notes and Protocols for Latrunculin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin M is a marine toxin belonging to the latrunculin family of compounds, which are potent inhibitors of actin polymerization.[1][2] These macrolides are isolated from sponges, such as those of the genus Latrunculia.[1] The mechanism of action involves binding to monomeric G-actin in a 1:1 stoichiometry, thereby preventing its polymerization into filamentous F-actin.[1] This disruption of the actin cytoskeleton has profound effects on various cellular processes, including cell motility, division, and intracellular transport, making this compound a valuable tool in cell biology research and a potential candidate for therapeutic development, particularly in oncology.

This document provides detailed protocols for the preparation of this compound working solutions, based on the established methodologies for the well-characterized analogs Latrunculin A and B, due to the limited availability of specific data for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its well-studied analogs, Latrunculin A and B. Note: Specific solubility and biological activity data for this compound are not widely available; therefore, values for Latrunculin A and B are provided as a reference for initial experimental design. Researchers must empirically determine the optimal concentrations for their specific applications.

ParameterThis compoundLatrunculin ALatrunculin B
Molecular Weight ( g/mol ) 411.55[3]421.55[4]395.51[5]
Chemical Formula C₂₁H₃₃NO₅S[3]C₂₂H₃₁NO₅SC₂₀H₂₉NO₅S[5]
Typical Solvents Assumed to be DMSO, EthanolDMSO, Ethanol[6][7]DMSO, Ethanol
Solubility in DMSO Not specified~25 mg/mL[6][7]~25 mg/mL (may require warming)[5]
Solubility in Ethanol Not specified~25 mg/mL[7]~19.78 mg/mL
Storage (Powder) -20°C for up to 3 years[3]-20°C[6][8]-20°C for up to 3 years[5]
Storage (Stock Solution in DMSO) -80°C for up to 1 year[3]-20°C for up to 1 month[4]-80°C for 6 months; -20°C for 1 month[5]
Typical Stock Solution Conc. 1-10 mM (recommended)10 mM[4]1-25 mM
Typical Working Conc. 0.1 - 10 µM (estimated)0.1 - 10 µM[6][9]5 nM - 2 µM[1]
IC₅₀ (HeLa cells) Not specifiedNot specified1.4 µM[5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

Protocol:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 411.55 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 411.55 g/mol x 1000 mg/g = 4.12 mg

  • Dissolving this compound:

    • Carefully weigh out 4.12 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary, similar to Latrunculin B.[5]

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[3]

Preparation of a 1 µM this compound Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or buffer (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile pipette tips

Protocol:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 100 µM intermediate solution by diluting the 10 mM stock solution 1:100.

    • Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium or buffer.

  • Final Working Solution:

    • Prepare the 1 µM working solution by diluting the 100 µM intermediate solution 1:100.

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium or buffer.

    • Alternatively, to make 1 mL of a 1 µM working solution directly from the 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of medium. This may be less accurate, so serial dilutions are preferred.

  • Application and Stability:

    • Use the freshly prepared working solution for your experiments.

    • It is not recommended to store aqueous solutions of latrunculins for more than one day.[6]

Visualizations

Signaling Pathway: Inhibition of Actin Polymerization by this compound

Latrunculin_Mechanism Mechanism of Action of this compound cluster_0 Cellular Environment G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Latrunculin_M This compound LatM_G_actin This compound-G-actin Complex LatM_G_actin->F-actin Inhibition of Polymerization Latrunculin_MG-actin Latrunculin_MG-actin Latrunculin_MG-actin->LatM_G_actin

Caption: Mechanism of this compound action on actin dynamics.

Experimental Workflow: Preparation of this compound Working Solution

Workflow Workflow for this compound Working Solution Preparation Start Start Calculate_Mass Calculate Mass of This compound Powder Start->Calculate_Mass Weigh_Powder Weigh this compound Calculate_Mass->Weigh_Powder Add_DMSO Add Anhydrous DMSO to Prepare Stock Solution Weigh_Powder->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aliquot_Stock Aliquot Stock Solution Vortex->Aliquot_Stock Store_Stock Store at -80°C Aliquot_Stock->Store_Stock Dilute_Stock Dilute Stock Solution in Culture Medium/Buffer Store_Stock->Dilute_Stock Use_Working Use Working Solution in Experiment Dilute_Stock->Use_Working

Caption: Step-by-step workflow for preparing this compound solutions.

References

Application Notes and Protocols for Visualizing Latrunculin M Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latrunculins are a family of marine toxins, originally isolated from the sponge Latrunculia magnifica, that act as potent inhibitors of actin polymerization.[1][2] Latrunculin M, like other members of this family, exerts its effects by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio.[1][3] This interaction sequesters G-actin monomers, preventing their incorporation into filamentous actin (F-actin) polymers.[2][3][4] The net result is a disruption of the actin cytoskeleton, leading to significant changes in cell morphology, motility, and other actin-dependent cellular processes.[1][5] These application notes provide detailed protocols for visualizing and quantifying the effects of this compound on the actin cytoskeleton and overall cell health.

I. Application Notes

Visualizing Actin Cytoskeleton Disruption via Fluorescence Microscopy

The most direct way to observe the effects of this compound is by visualizing the actin cytoskeleton using fluorescence microscopy.

  • F-actin Staining: Fluorescently conjugated phalloidin is a bicyclic peptide toxin that binds with high affinity to F-actin, but not G-actin, making it an excellent tool for staining actin filaments in fixed and permeabilized cells.[6][7] Treatment with this compound will result in a visible reduction and disorganization of F-actin structures, such as stress fibers. Instead of well-defined filaments, cells may exhibit a diffuse actin signal or aggregates of depolymerized actin.[8][9]

  • Live-Cell Imaging: To observe the dynamic effects of this compound in real-time, live-cell imaging can be employed. This can be achieved using cell lines stably expressing fluorescently tagged actin (e.g., GFP-actin) or actin-binding proteins. This technique allows for the direct observation of cytoskeletal disassembly upon drug application.

Analysis of Cell Morphology

Disruption of the actin cytoskeleton by this compound leads to profound changes in cell morphology.

  • Qualitative Assessment: Using phase-contrast or differential interference contrast (DIC) microscopy, researchers can observe changes such as cell rounding, retraction of cell extensions (e.g., filopodia and lamellipodia), and loss of cell-cell adhesion.[10][11]

  • Quantitative Analysis: Image analysis software can be used to quantify morphological changes. Parameters such as cell area, circularity, and aspect ratio can be measured before and after this compound treatment to provide a quantitative measure of its effects.

Assessment of Cell Viability and Cytotoxicity

It is crucial to determine the cytotoxic effects of this compound to distinguish between specific cytoskeletal disruption and general toxicity.

  • Metabolic Assays: Assays such as the MTT or WST-8 assay measure the metabolic activity of cells, which correlates with cell viability.[12][13] Latrunculin A has been shown to decrease cell viability in a dose- and time-dependent manner.[10]

  • Membrane Integrity Assays: Live/dead staining using reagents like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) can provide a direct count of viable and non-viable cells in a population following treatment.[14]

Biochemical Analysis of Actin Polymerization
  • Western Blotting: This technique can be used to assess the expression levels of total actin and other cytoskeleton-associated proteins. Furthermore, it can be used to investigate the downstream effects of actin disruption on signaling pathways. For instance, Latrunculin A treatment has been shown to reduce the phosphorylation of ERK1/2.[8]

  • In Vitro Actin Polymerization Assay: The effect of this compound on actin polymerization can be quantified directly using a pyrene-actin polymerization assay. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments. This compound is expected to inhibit this increase in fluorescence in a dose-dependent manner.[12][15]

II. Data Presentation

Table 1: Expected Dose-Dependent Effects of Latrunculin on Cellular Viability.

Data presented here is based on studies using Latrunculin A on various cell lines and serves as an expected trend for this compound.[8][10] IC50 values are cell-line dependent.

Latrunculin ConcentrationIncubation TimeExpected Cell Viability (%)Observations
Vehicle Control (DMSO)24 h100%Normal cell morphology and proliferation.
Low (e.g., 10-100 nM)24 h~80-95%Minimal cytotoxicity, but visible disruption of fine actin structures may occur.[8]
Mid (e.g., 0.1-1 µM)24 h~40-60%Significant cell rounding and actin depolymerization; dose-dependent cytotoxicity observed.[10]
High (e.g., >1 µM)24 h<40%Pronounced cytotoxicity, cell detachment, and apoptosis.[10]

III. Experimental Protocols

Protocol 1: Fluorescent Staining of F-actin with Phalloidin

This protocol describes the staining of F-actin in adherent cells cultured on glass coverslips to visualize the effects of this compound.

Materials:

  • Cells cultured on sterile glass coverslips in a petri dish or multi-well plate.

  • This compound stock solution (e.g., in DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free recommended).

  • 0.1% Triton X-100 in PBS.

  • Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin).

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Antifade mounting medium.

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentration of this compound (and a vehicle control) for the appropriate duration.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[6][7]

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes. This step is crucial for allowing phalloidin to enter the cell.

  • Phalloidin Staining: Wash the cells twice with PBS. Dilute the fluorescent phalloidin conjugate in PBS (a common dilution is 1:100 to 1:1000, but refer to the manufacturer's instructions). Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.[6]

  • Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the cells a final three times with PBS. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Visualization: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Protocol 2: Cell Viability Assessment using WST-8 Assay

This protocol provides a colorimetric method for determining the number of viable cells by measuring the activity of cellular dehydrogenases.

Materials:

  • Cells seeded in a 96-well plate.

  • This compound.

  • Cell Counting Kit-8 (WST-8).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • Assay: Add 10 µL of the WST-8 solution to each well.[13]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time depends on the cell type and density.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with media only.

Protocol 3: Western Blot Analysis for p-ERK1/2

This protocol details the detection of changes in the phosphorylation of ERK1/2, a downstream effector that can be affected by cytoskeletal integrity.[8]

Materials:

  • Cells cultured in petri dishes.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Treatment and Lysis: Treat cells with this compound as desired. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total-ERK1/2, and a loading control like GAPDH overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total-ERK1/2 and loading control signals.

IV. Visualization Diagrams

Latrunculin_Mechanism cluster_actin Actin Dynamics G_actin G-actin (Monomer) F_actin F-actin (Filament) G_actin->F_actin Polymerization Lat_G_complex Latrunculin-G-actin Complex (Sequestered) G_actin->Lat_G_complex F_actin->G_actin Depolymerization LatrunculinM This compound Lat_G_complex->F_actin Staining_Workflow start Cells on Coverslip treatment Treat with this compound (or vehicle) start->treatment fix Fix with 4% PFA treatment->fix perm Permeabilize with 0.1% Triton X-100 fix->perm stain Stain with Fluorescent Phalloidin & DAPI perm->stain mount Mount on Slide stain->mount image Visualize with Fluorescence Microscope mount->image Signaling_Pathway LatrunculinM This compound Actin Actin Cytoskeleton (Disrupted) LatrunculinM->Actin Integrin Integrin Signaling (Altered) Actin->Integrin affects RAS RAS Activation (Interrupted) Integrin->RAS ERK p-ERK1/2 (Reduced) RAS->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Latrunculin M Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Latrunculin M concentration in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this compound for your experiments while minimizing cytotoxic effects.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound concentration.

ProblemPossible Cause(s)Suggested Solution(s)
High Cell Death Even at Low Concentrations 1. High sensitivity of the cell line to actin disruption. 2. Incorrect stock solution concentration. 3. Extended incubation time.1. Perform a dose-response curve starting from a very low concentration range (e.g., picomolar to nanomolar). 2. Verify the concentration of your this compound stock solution. 3. Reduce the incubation time and perform a time-course experiment.
No Observable Effect on Actin Cytoskeleton 1. This compound concentration is too low. 2. Insufficient incubation time. 3. Inactive this compound.1. Increase the concentration of this compound incrementally. 2. Increase the incubation time. 3. Ensure proper storage of this compound (typically at -20°C in a suitable solvent like DMSO) and consider using a fresh stock.
Inconsistent Results Between Experiments 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times or conditions. 3. Pipetting errors.1. Ensure consistent cell seeding density and confluency across all experiments. 2. Standardize all incubation parameters (time, temperature, CO2 levels). 3. Use calibrated pipettes and ensure proper mixing of solutions.
High Background in Cytotoxicity Assays 1. Contamination of cell cultures. 2. Interference of this compound or solvent with the assay. 3. High spontaneous cell death in the control group.1. Regularly check cell cultures for contamination. 2. Include a "no-cell" control with this compound and the assay reagent to check for direct interactions. Also, include a vehicle control (e.g., DMSO) at the same concentration as in the treated wells. 3. Optimize cell culture conditions to ensure high viability in the control group.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of actin polymerization. It binds to monomeric G-actin in a 1:1 ratio, preventing its assembly into filamentous F-actin.[1][2] This leads to the disruption and disassembly of the actin cytoskeleton, which is crucial for various cellular processes such as cell motility, division, and maintenance of cell shape.[1][3]

Q2: At what concentration does this compound typically become cytotoxic?

The cytotoxic concentration of this compound is highly cell-type dependent. For instance, in some cancer cell lines like MDA-MB-231, no significant toxicity was observed at concentrations up to 1.0 μM for 72 hours.[4] However, in other cell lines, cytotoxic effects can be observed at lower micromolar concentrations. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiment?

The best approach is to perform a dose-response study. Treat your cells with a range of this compound concentrations (e.g., from low nanomolar to high micromolar) for a fixed period. Subsequently, assess cell viability using a standard cytotoxicity assay like MTT, LDH, or an apoptosis assay. The optimal concentration will be the highest concentration that effectively disrupts the actin cytoskeleton (your desired biological effect) without causing significant cell death.

Q4: What is a suitable solvent for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] It is important to use a final DMSO concentration in your cell culture medium that is non-toxic to your cells (usually ≤ 0.1%).

Q5: For how long should I treat my cells with this compound?

The duration of treatment depends on your experimental goals. For observing effects on the actin cytoskeleton, a few hours of incubation may be sufficient. For studies on processes like cell migration or invasion, longer incubation times (e.g., 24-72 hours) might be necessary. A time-course experiment is recommended to determine the optimal treatment duration.

Experimental Protocols

Here are detailed protocols for key experiments to determine the optimal this compound concentration.

Dose-Response Cytotoxicity Assay using MTT

This protocol determines the concentration of this compound that is cytotoxic to your cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, taking into account the spontaneous and maximum LDH release controls.

Visualizations

This compound Mechanism of Action

Latrunculin_Mechanism G-Actin (Monomer) G-Actin (Monomer) F-Actin (Filament) F-Actin (Filament) G-Actin (Monomer)->F-Actin (Filament) Polymerization Latrunculin-Actin Complex Latrunculin-Actin Complex G-Actin (Monomer)->Latrunculin-Actin Complex F-Actin (Filament)->G-Actin (Monomer) Depolymerization This compound This compound This compound->G-Actin (Monomer) This compound->Latrunculin-Actin Complex Latrunculin-Actin Complex->F-Actin (Filament) Inhibition Polymerization Polymerization Depolymerization Depolymerization Inhibition Inhibition

Caption: this compound binds to G-actin, inhibiting its polymerization into F-actin.

Experimental Workflow for Optimizing this compound Concentration

Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization Define Cell Line & Experiment Define Cell Line & Experiment Prepare this compound Stock Prepare this compound Stock Define Cell Line & Experiment->Prepare this compound Stock Dose-Response (Cytotoxicity Assay) Dose-Response (Cytotoxicity Assay) Prepare this compound Stock->Dose-Response (Cytotoxicity Assay) Determine IC50 Determine IC50 Dose-Response (Cytotoxicity Assay)->Determine IC50 Time-Course (Cytotoxicity Assay) Time-Course (Cytotoxicity Assay) Analyze Time-Dependence Analyze Time-Dependence Time-Course (Cytotoxicity Assay)->Analyze Time-Dependence Functional Assay (Actin Disruption) Functional Assay (Actin Disruption) Correlate with Functional Effect Correlate with Functional Effect Functional Assay (Actin Disruption)->Correlate with Functional Effect Determine IC50->Time-Course (Cytotoxicity Assay) Analyze Time-Dependence->Functional Assay (Actin Disruption) Select Optimal Concentration Select Optimal Concentration Correlate with Functional Effect->Select Optimal Concentration

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

References

preventing off-target effects of Latrunculin M

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Preventing Off-Target Effects and Ensuring Experimental Integrity

Welcome to the Technical Support Center for Latrunculin M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Latrunculins and to address common challenges encountered during experimentation.

Note on Latrunculin Variants: While the query specified this compound, the vast majority of published research focuses on Latrunculin A and Latrunculin B.[1][2] These compounds are potent, cell-permeable inhibitors of actin polymerization and are functionally very similar.[2] The principles and protocols outlined in this guide are based on the extensive data available for Latrunculin A and B and are expected to be broadly applicable to other members of the latrunculin family.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Latrunculin?

Latrunculin disrupts the actin cytoskeleton by binding to monomeric globular actin (G-actin) in a 1:1 ratio.[1][2] This binding prevents the polymerization of G-actin into filamentous actin (F-actin), leading to the disassembly of existing actin filaments.[2][3] This is distinct from agents like cytochalasins, which cap the barbed ends of actin filaments.[2]

Q2: What are the common "off-target effects" of Latrunculin, and how can they be prevented?

The term "off-target effects" with Latrunculin often refers to unintended global cellular consequences of actin cytoskeleton disruption, rather than non-specific protein binding. Since the actin cytoskeleton is integral to numerous cellular processes, its disruption can lead to a wide range of effects that may confound experimental results.[2][3]

Strategies to Mitigate Unintended Effects:

  • Dose-Response and Titration: The most critical step is to determine the minimal effective concentration for your specific cell type and experimental question. High concentrations can lead to rapid and complete cytoskeletal collapse and subsequent cytotoxicity.[4][5] A dose-response curve should be generated to identify the optimal concentration that perturbs the process of interest without causing widespread cell death or stress.

  • Time-Course Experiments: The effects of Latrunculin are often rapid.[6] It is crucial to perform time-course experiments to distinguish primary effects from secondary, downstream consequences of prolonged actin disruption.

  • Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the Latrunculin.[7]

    • Inactive Analogs: If available, using an inactive analog of Latrunculin can help confirm that the observed effects are due to actin binding.

  • Monitoring Cell Viability: Always assess cell viability in parallel with your primary assay to ensure that the observed effects are not due to cytotoxicity.

Q3: How do I choose between Latrunculin A and Latrunculin B?

Latrunculin A is generally considered to be more potent than Latrunculin B.[1][10] However, the effects of Latrunculin B have been reported to be more transient in the presence of serum due to gradual inactivation.[10] The choice may depend on the desired duration and potency of the effect. For most applications, Latrunculin A is the more commonly used and potent variant.

Q4: Can Latrunculin affect microtubule organization?

Latrunculins are highly specific for actin and do not directly affect the organization of the microtubule network.[2] However, long-term disruption of the actin cytoskeleton can indirectly influence microtubule-dependent processes due to the interconnected nature of the cytoskeleton.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on actin cytoskeleton Concentration too low: Different cell types have varying sensitivities to Latrunculin.[7]Perform a dose-response experiment, starting from a low nanomolar range and increasing to the low micromolar range.
Drug inactivation: Latrunculin B can be inactivated by serum.[10] Aqueous solutions may not be stable for long periods.Prepare fresh dilutions for each experiment. If using Latrunculin B, consider reducing serum concentration if experimentally feasible.
Poor cell permeability: While generally cell-permeable, some cell types or culture conditions may limit uptake.Ensure proper dissolution in a carrier solvent like DMSO before diluting in media.
High levels of cell death Concentration too high: Excessive disruption of the actin cytoskeleton is cytotoxic.[4]Lower the concentration of Latrunculin. Refer to the dose-response data to find a sub-lethal concentration that still affects the process of interest.
Prolonged incubation: Continuous exposure can lead to irreversible cellular damage.Reduce the incubation time. Perform a time-course experiment to find the earliest time point at which the desired effect is observed.
Inconsistent results between experiments Inconsistent drug preparation: Serial dilutions can introduce variability.Prepare a concentrated stock solution in DMSO and aliquot for single use to minimize freeze-thaw cycles. Always prepare fresh working dilutions from the stock.
Variability in cell culture: Cell density, passage number, and confluency can affect cytoskeletal dynamics and drug response.Standardize cell culture conditions, including seeding density and passage number. Ensure cells are in a consistent growth phase for each experiment.
Difficulty interpreting results due to global cellular changes Focusing on a single endpoint: Disruption of the actin cytoskeleton has pleiotropic effects.Use multiple, complementary assays to dissect the specific role of actin in your process of interest. For example, combine migration assays with immunofluorescence to visualize cytoskeletal changes.
Lack of specific controls: It can be challenging to attribute an effect solely to the disruption of a specific actin-based structure.Consider using complementary genetic approaches, such as siRNA-mediated knockdown of specific actin-binding proteins, to corroborate your findings.

Quantitative Data

Table 1: IC50 Values of Latrunculin A in Various Cell Lines
Cell LineAssayIC50Reference
Human Gastric Cancer (MKN45)Cell Viability (24h)1.14 µM[4]
Human Gastric Cancer (MKN45)Cell Viability (72h)0.76 µM[4]
Human Gastric Cancer (NUGC-4)Cell Viability (24h)1.04 µM[4]
Human Gastric Cancer (NUGC-4)Cell Viability (72h)0.33 µM[4]
Human Breast Carcinoma (T47D)HIF-1 Activation6.7 µM[11]
Rhabdomyosarcoma (RMS) cell linesGrowth Inhibition80-220 nM[5]
Breast Cancer (MDA-MB-231)Cell Migration132-135 nM[12]
Table 2: Effective Concentrations of Latrunculins for Different Applications
ApplicationLatrunculin VariantConcentration RangeCell Type/SystemReference
Disruption of EGFP-actin in hippocampal terminalsLatrunculin AEC50 ~1 µMHippocampal neurons[6]
Disassembly of stress fibers in fibroblastsLatrunculin A0.2 - 0.5 µMAvian skeletal muscle cultures[7]
Disassembly of premyofibrilsLatrunculin A> 0.5 µMAvian skeletal muscle cultures[7]
Inhibition of cell migrationLatrunculin A0.1 µMHuman hepatoma (HepG2)[11]
Disruption of actin cytoskeleton in HTM cellsLatrunculin A0.1 - 2 µMHuman trabecular meshwork (HTM)[8][9][13]
Inhibition of actin polymerization in vitroLatrunculin BIC50 ~60 nM (serum-free)In vitro polymerization assay[14]
Inhibition of actin polymerization in vitroLatrunculin BIC50 ~900 nM (with serum)In vitro polymerization assay[14]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of F-actin

This protocol allows for the visualization of changes in the actin cytoskeleton following Latrunculin treatment.

Materials:

  • Cells cultured on glass coverslips

  • Latrunculin A or B stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free is preferred)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of Latrunculin for the appropriate duration. Include a vehicle-treated control.

  • Fixation: Gently aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Dilute the fluorescently-conjugated phalloidin in PBS containing 1% BSA to the manufacturer's recommended concentration. Incubate the coverslips with the phalloidin solution for 20-30 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Nuclear Staining: If desired, incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Washing: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Cell Migration - Wound Healing (Scratch) Assay

This assay assesses collective cell migration.

Materials:

  • 6-well or 12-well tissue culture plates

  • p200 pipette tip or a dedicated scratch assay tool

  • Culture medium with and without serum

  • Latrunculin A or B

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[16][17]

  • Monolayer Formation: Incubate the cells until they reach 100% confluency.

  • Serum Starvation (Optional): To inhibit cell proliferation, which can confound migration results, you can serum-starve the cells for 12-24 hours prior to the assay.

  • Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.[17]

  • Washing: Gently wash the cells with PBS to remove dislodged cells.

  • Treatment: Add fresh culture medium containing the desired concentration of Latrunculin or vehicle control.

  • Imaging: Immediately acquire an image of the scratch at time 0. Place the plate in an incubator with live-cell imaging capabilities or return it to a standard incubator and image at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure can be calculated and compared between treated and control groups.

Protocol 3: Cell Viability - MTT Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Latrunculin (and a vehicle control). It is recommended to perform serial dilutions.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

Latrunculin_Mechanism_of_Action cluster_0 Cellular Environment G-actin G-actin (Monomer) F-actin F-actin (Filament) G-actin->F-actin Polymerization Inactive_Complex Latrunculin-G-actin Complex F-actin->G-actin Depolymerization Latrunculin This compound Latrunculin->G-actin Binds to Inactive_Complex->F-actin Inhibits Polymerization

Caption: Mechanism of Latrunculin Action.

Actin_Signaling_Pathways cluster_0 Upstream Signals cluster_1 Rho GTPase Signaling cluster_2 Actin Cytoskeleton GPCRs GPCRs RhoA RhoA GPCRs->RhoA RTKs RTKs Rac1 Rac1 RTKs->Rac1 Integrins Integrins Cdc42 Cdc42 Integrins->Cdc42 ROCK ROCK RhoA->ROCK PAK PAK Rac1->PAK WASP WASP/WAVE Cdc42->WASP Stress_Fibers Stress Fibers ROCK->Stress_Fibers Lamellipodia Lamellipodia PAK->Lamellipodia Filopodia Filopodia WASP->Filopodia Actin_Polymerization Actin Polymerization Stress_Fibers->Actin_Polymerization Lamellipodia->Actin_Polymerization Filopodia->Actin_Polymerization Latrunculin This compound Latrunculin->Actin_Polymerization Inhibits

Caption: Key Signaling Pathways Regulating the Actin Cytoskeleton.

Experimental_Workflow Start Start Experiment Dose_Response 1. Dose-Response Assay (e.g., MTT) Start->Dose_Response Determine_Concentration Determine Optimal Concentration Dose_Response->Determine_Concentration Primary_Assay 2. Primary Assay (e.g., Migration, Invasion) Determine_Concentration->Primary_Assay Parallel_Assays 3. Parallel Controls - Vehicle Control - Viability Assay Primary_Assay->Parallel_Assays Data_Analysis 4. Data Analysis & Interpretation Parallel_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Recommended Experimental Workflow.

References

Latrunculin M degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation and storage of Latrunculin M.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound belongs to the latrunculin family of toxins, which are macrolides originally isolated from the marine sponge Latrunculia magnifica.[1][2] Latrunculins function as potent inhibitors of actin polymerization.[1][3] They bind to monomeric globular actin (G-actin) in a 1:1 ratio, preventing it from polymerizing into filamentous actin (F-actin).[1][4][5] This sequestration of G-actin leads to the disassembly of existing actin filaments and disrupts the cellular actin cytoskeleton.[1][6] This disruption affects various cellular processes, including cell shape maintenance, motility, and division.[1][6]

Q2: How should I store the solid form of this compound?

Solid this compound should be stored at -20°C under desiccating conditions. It is also reported to be light-sensitive, so it should be stored in the dark. Under these conditions, the solid compound is stable for at least one year.[5]

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7] For example, Latrunculin A and B are soluble in DMSO and ethanol at concentrations of up to 25 mg/mL.[7][8]

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO or ethanol.[9] Once dissolved, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3][10] These aliquots should be stored at -20°C or -80°C.[3][10][11] When stored at -20°C, the solution is stable for at least one month, and for up to six months at -80°C.[3][10] It is advisable to use fresh DMSO from an ampule, as opened DMSO can oxidize over time.[10]

Q5: How long are aqueous working solutions of this compound stable?

Aqueous solutions of latrunculins are not recommended for long-term storage.[7] If your experiment requires an aqueous solution, it should be prepared fresh on the day of use by diluting the stock solution in the appropriate aqueous buffer.[7][11] Any unused aqueous solution should be discarded and not stored for more than one day.[7]

Q6: Is this compound sensitive to light?

Yes, latrunculins are reported to be light-sensitive. Both the solid compound and solutions should be protected from light during storage and handling.[7]

Storage and Stability Data Summary

The following table summarizes the recommended storage conditions for Latrunculin A and B, which are close analogs of this compound.

CompoundFormStorage TemperatureRecommended DurationKey Considerations
Latrunculin A/B Solid-20°C≥ 1-2 years[5][8]Store in the dark, under desiccating conditions.
Latrunculin A/B Stock Solution in DMSO/Ethanol-20°CUp to 1 month[3][11]Aliquot to avoid freeze-thaw cycles.[10] Protect from light.
Latrunculin A/B Stock Solution in DMSO/Ethanol-80°CUp to 6 months[3]Aliquot to avoid freeze-thaw cycles.[3] Protect from light.
Latrunculin A/B Aqueous Working Solution4°CNot recommended for storage; use within one day.[7]Prepare fresh before each experiment.[7][11]

Troubleshooting Guide

Problem: I am not observing the expected effects of this compound on my cells (e.g., no change in cell morphology, no disruption of actin filaments).

Possible Cause Troubleshooting Step
Incorrect Concentration Verify the final concentration of this compound in your experiment. The effective concentration can vary between cell types. For Latrunculin B, the half-maximal inhibitory concentration for pollen tube extension is 5-7 nM, while for some cancer cell lines, IC50 values are around 4.8-7.1 µM.[4]
Degraded this compound The compound may have degraded due to improper storage. Ensure that both solid and stock solutions have been stored at the correct temperature, protected from light, and that stock solutions have not undergone multiple freeze-thaw cycles.[3][10] Prepare a fresh working solution from a new aliquot or a newly dissolved solid.
Inactivation in Media Latrunculin B has been reported to be gradually inactivated by serum.[2][5] If your experiments are long-term and use serum-containing media, the effect of this compound may be transient. Consider this when designing your experiment and interpreting results.
Improper Dissolution Ensure the compound is fully dissolved in the stock solution. Before use, equilibrate the frozen stock solution to room temperature and visually inspect for any precipitation.[11]
Cell Type Resistance Some cell types or mutant cell lines may exhibit resistance to latrunculins.[4][12] Verify that your cell line is sensitive to latrunculin treatment by checking relevant literature.

Problem: I observe precipitation in my this compound stock solution after thawing.

Possible Cause Troubleshooting Step
Solvent Hydration DMSO is hygroscopic and can absorb water, which may reduce the solubility of this compound upon freezing and thawing. Use anhydrous grade DMSO and handle it in a way that minimizes exposure to moisture.[10]
Exceeded Solubility Limit The concentration of your stock solution may be too high. While solubility in DMSO can be up to 25 mg/mL for related compounds, preparing slightly less concentrated stocks may prevent precipitation.[7][8]
Insufficient Mixing The compound may not have been fully dissolved initially. After thawing, ensure the solution is homogeneous by gently vortexing before making dilutions.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add a sufficient volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 1-10 mM). Use a high-quality, fresh solvent.[9][10]

  • Dissolution: Gently vortex or pipette up and down to ensure the compound is completely dissolved. Visually inspect the solution to confirm there is no particulate matter.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-retention tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid wasting the compound.

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[3] Protect the vials from light.

Visualizations

Latrunculin_Mechanism_of_Action cluster_block G_Actin G-Actin (Monomer) Complex G-Actin-Latrunculin M Complex G_Actin->Complex F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization LatM This compound LatM->Complex F_Actin->G_Actin Depolymerization Disassembly Actin Filament Disassembly F_Actin->Disassembly block_node->F_Actin Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Unexpected Experimental Results check_storage Was this compound stored correctly? start->check_storage check_conc Is the concentration correct for the cell type? check_serum Is inactivation by serum a possibility? check_conc->check_serum Yes adjust_conc Adjust concentration based on literature or titration check_conc->adjust_conc No check_prep Was the solution prepared freshly? check_storage->check_prep Yes new_reagent Use a new aliquot or dissolve fresh compound check_storage->new_reagent No check_prep->check_conc Yes fresh_solution Prepare fresh working solution before use check_prep->fresh_solution No modify_protocol Consider serum-free media or shorter incubation times check_serum->modify_protocol No end_other Consider other experimental variables (e.g., cell health) check_serum->end_other Yes end_ok Problem Resolved adjust_conc->end_ok new_reagent->end_ok fresh_solution->end_ok modify_protocol->end_ok

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Improving Latrunculin Efficacy in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific data is currently available for Latrunculin M. This guide is based on extensive research on the closely related and well-characterized analogs, Latrunculin A and Latrunculin B. The principles, protocols, and troubleshooting advice provided herein should serve as a strong starting point for optimizing the use of this compound. However, empirical determination of optimal conditions for your specific cell line and experimental setup is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Latrunculins?

A1: Latrunculins are potent, cell-permeable marine toxins that inhibit actin polymerization.[1][2] They function by binding to monomeric globular actin (G-actin) in a 1:1 ratio near the nucleotide-binding cleft.[3] This sequestration of G-actin monomers prevents their incorporation into filamentous actin (F-actin), leading to the disruption and disassembly of existing actin filaments.[1][4]

Q2: What is the difference between Latrunculin A, B, and M?

A2: Latrunculin A and B are the most common and well-studied isomers.[3] Latrunculin A is generally considered to be more potent than Latrunculin B.[2][3] Information on the specific activity and potency of this compound is limited in publicly available literature. As with other analogs, its efficacy is likely cell-type dependent.

Q3: How should I prepare and store this compound?

A3: Based on the handling procedures for Latrunculin A and B, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution.[5][6] Store the stock solution at -20°C and protect it from light.[5] For working solutions, dilute the stock in your cell culture medium immediately before use. It is advisable to prepare and use solutions on the same day if possible.[7]

Q4: How do I determine the optimal concentration of this compound for my cell line?

A4: The optimal concentration of this compound will vary significantly between cell lines. It is essential to perform a dose-response experiment to determine the effective concentration for your specific application. Start with a broad range of concentrations, guided by the IC50 values of Latrunculin A and B in similar cell lines (see Table 1), and assess the desired biological effect (e.g., inhibition of cell migration, disruption of actin cytoskeleton).

Q5: Are the effects of this compound reversible?

A5: The effects of Latrunculin A and B are generally reversible.[3][8] After removing the compound from the culture medium, cells can typically re-establish their actin cytoskeleton. The rate of recovery will depend on the cell type, the concentration of the latrunculin used, and the duration of the treatment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect or low efficacy 1. Suboptimal Concentration: The concentration of this compound is too low for the specific cell line. 2. Poor Cell Permeability: The compound is not efficiently entering the cells. 3. Compound Degradation: The this compound stock or working solution has degraded. 4. High Cell Density: A high density of cells can reduce the effective concentration per cell.1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line and desired effect. 2. Increase Incubation Time: Extend the treatment duration to allow for sufficient uptake. 3. Use a Permeabilizing Agent (for specific applications): For experiments with permeabilized cells, a gentle permeabilizing agent can be used.[8] 4. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. 5. Optimize Seeding Density: Plate cells at a consistent and optimal density for your experiments.
High Cell Toxicity or Death 1. Excessive Concentration: The concentration of this compound is too high. 2. Prolonged Incubation: The treatment duration is too long, leading to irreversible cellular damage. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium.1. Lower the Concentration: Refer to your dose-response data to select a concentration that achieves the desired effect without significant toxicity. 2. Reduce Incubation Time: Perform a time-course experiment to determine the minimum time required to observe the desired effect. 3. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a solvent-only control.
Inconsistent Results 1. Variable Cell Health and Passage Number: Cells are not in a consistent physiological state. 2. Inconsistent Dosing: Inaccurate pipetting or dilution of the compound. 3. Variability in Experimental Conditions: Fluctuations in incubation time, temperature, or CO2 levels.1. Use Healthy, Low-Passage Cells: Ensure cells are healthy and within a consistent passage number range for all experiments. 2. Calibrate Pipettes and Prepare Master Mixes: Ensure accurate and consistent delivery of the compound. 3. Standardize Protocols: Maintain consistent experimental conditions for all replicates and experiments.

Quantitative Data

Table 1: Reported IC50 Values for Latrunculin Analogs in Various Cell Lines

Use these values as a starting point for determining the optimal concentration of this compound.

CompoundCell LineAssayIC50 ValueReference
Latrunculin AMKN45 (Human Gastric Cancer)Cell Viability (24h)1.14 µM[9]
Latrunculin AMKN45 (Human Gastric Cancer)Cell Viability (72h)0.76 µM[9]
Latrunculin ANUGC-4 (Human Gastric Cancer)Cell Viability (24h)1.04 µM[9]
Latrunculin ANUGC-4 (Human Gastric Cancer)Cell Viability (72h)0.33 µM[9]
Latrunculin AT47D (Human Breast Carcinoma)HIF-1 Activation6.7 µM[10]
Latrunculin ARhabdomyosarcoma (RMS) cell linesGrowth Inhibition80-220 nM
Latrunculin BHCT116 (Human Colon Carcinoma)Growth Inhibition7.1 µM[5]
Latrunculin BMDA-MB-435 (Human Melanoma)Growth Inhibition4.8 µM[5]

Experimental Protocols

Protocol 1: General Protocol for Treating Adherent Cells with this compound

  • Cell Seeding: Plate cells on the desired culture vessel (e.g., multi-well plate, flask, coverslip) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of this compound Working Solution:

    • Thaw the this compound stock solution (e.g., 10 mM in DMSO) on ice.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Prepare enough volume for all your samples. It is critical to mix the solution thoroughly.

  • Treatment:

    • Aspirate the old medium from the cells.

    • Gently add the medium containing the appropriate concentration of this compound to the cells.

    • Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Proceed with your intended assay, such as immunofluorescence staining for F-actin, cell migration assay, or Western blotting.

Protocol 2: Actin Cytoskeleton Staining (Immunofluorescence)

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Fixation:

    • Aspirate the treatment medium.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining:

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in PBS with 1% bovine serum albumin (BSA) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining (Optional):

    • Wash the cells three times with PBS.

    • Incubate with a nuclear counterstain such as DAPI or Hoechst for 5-10 minutes.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizations

latrunculin_pathway LatM This compound LatM_G_Actin This compound-G-Actin Complex LatM->LatM_G_Actin G_Actin G-Actin (Monomer) G_Actin->LatM_G_Actin Polymerization Polymerization G_Actin->Polymerization LatM_G_Actin->Polymerization Inhibition F_Actin F-Actin (Filament) Depolymerization Depolymerization F_Actin->Depolymerization Polymerization->F_Actin Disruption Disruption of Actin Cytoskeleton Polymerization->Disruption Depolymerization->G_Actin Depolymerization->Disruption

Caption: Mechanism of this compound-induced actin cytoskeleton disruption.

troubleshooting_workflow Start Start: No or low efficacy Check_Conc Is concentration optimized? Start->Check_Conc Dose_Response Perform dose-response (e.g., 10 nM - 10 µM) Check_Conc->Dose_Response No Check_Time Is incubation time sufficient? Check_Conc->Check_Time Yes Dose_Response->Check_Time Time_Course Perform time-course (e.g., 30 min - 24 h) Check_Time->Time_Course No Check_Reagent Is the reagent stable and fresh? Check_Time->Check_Reagent Yes Time_Course->Check_Reagent Fresh_Reagent Prepare fresh working solutions Check_Reagent->Fresh_Reagent No Check_Cells Are cells healthy and at optimal density? Check_Reagent->Check_Cells Yes Fresh_Reagent->Check_Cells Optimize_Culture Optimize cell culture conditions Check_Cells->Optimize_Culture No Success Problem Resolved Check_Cells->Success Yes Optimize_Culture->Success

References

Technical Support Center: Latrunculin M Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Latrunculin M and its analogs (Latrunculin A and B). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound belongs to the latrunculin family of toxins, which are potent inhibitors of actin polymerization.[1][2] It functions by binding to monomeric actin (G-actin) in a 1:1 ratio, thereby preventing its assembly into filamentous actin (F-actin).[1][2][3] This disruption of the actin cytoskeleton leads to changes in cell shape, motility, and other actin-dependent cellular processes.[2][4] The effects of latrunculins are generally reversible upon removal of the compound.[5][6]

Q2: What is the difference between Latrunculin A, B, and M?

Latrunculin A and B are the most extensively studied members of the latrunculin family.[1] They share a similar mechanism of action, though Latrunculin A is generally considered more potent than Latrunculin B.[7] this compound is another isomer with a similar core structure.[1] While specific experimental data for this compound is less common in the literature, the principles of action and potential experimental pitfalls are expected to be highly similar to those of Latrunculin A and B.

Q3: How should I prepare and store this compound?
  • Solvent: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4][8][9] It is important to use high-quality, anhydrous DMSO, as it is hygroscopic and can take up water, which may affect the stability of the compound.

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 1-10 mM) in the chosen solvent. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[10]

  • Storage: Store the solid compound and stock solutions at -20°C, protected from light.[3][8][10] Under these conditions, latrunculins are stable for at least a year.[3] Aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[8]

Q4: What are the typical working concentrations for this compound?

The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific process being investigated. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that produces the desired effect without causing significant cytotoxicity. See the tables below for reported effective concentrations of Latrunculin A and B in various cell lines and assays.

Q5: Are the effects of this compound reversible?

Yes, the morphological changes and disruption of the actin cytoskeleton induced by latrunculins are typically reversible after washing out the compound.[5][6][11] The recovery time will depend on the cell type and the concentration and duration of the latrunculin treatment.

Troubleshooting Guide

Problem 1: No observable effect on the actin cytoskeleton or cell morphology.
Possible Cause Troubleshooting Step
Inactive Compound Ensure proper storage of the this compound stock solution at -20°C and protect it from light.[10] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[10] Consider purchasing a new vial of the compound if there are concerns about its activity.
Insufficient Concentration The effective concentration of this compound is highly cell-type dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental setup.
Inadequate Incubation Time The time required to observe effects can vary. For some cells, effects on the actin cytoskeleton can be seen within minutes[12], while for others, a longer incubation may be necessary.[13] Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to determine the optimal incubation time.
Compound Inactivation Latrunculin B has been reported to be gradually inactivated by serum.[3] If using serum-containing media, consider this possibility and adjust the experimental design accordingly, potentially by using a higher starting concentration or reducing the incubation time.
Incorrect Solvent/Dilution Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Problem 2: High levels of cell death or cytotoxicity.
Possible Cause Troubleshooting Step
Concentration is too high High concentrations of latrunculins can be toxic to cells.[4] Reduce the concentration of this compound used in your experiment. A dose-response curve will help identify a concentration that disrupts the actin cytoskeleton with minimal cytotoxicity.
Prolonged Incubation Long exposure to latrunculins, even at lower concentrations, can lead to cell death. Reduce the incubation time. For many applications, a short incubation of 15-60 minutes is sufficient to observe effects on the actin cytoskeleton.[12]
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in the culture medium is as low as possible (ideally ≤0.1%).
Off-target effects While latrunculins are considered specific for actin, high concentrations or prolonged exposure may lead to off-target effects.[4] Lowering the concentration is the primary way to mitigate this.
Problem 3: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Ensure that cells are at a consistent confluency and passage number for all experiments. Variations in cell density can affect their response to drugs.
Variability in Compound Preparation Prepare a large batch of stock solution and aliquot it to ensure the same concentration is used across multiple experiments. Thaw aliquots immediately before use and do not refreeze.[10]
Light Sensitivity Latrunculins are light-sensitive. Minimize exposure of the compound and treated cells to light, especially during long-term experiments.
Serum Inactivation As mentioned, serum can inactivate Latrunculin B.[3] If you observe diminishing effects over time in serum-containing media, this could be a contributing factor. Consider experiments in serum-free media for a short duration if your cell type allows.

Data Presentation

Table 1: Reported Effective Concentrations of Latrunculin A
Cell LineAssayEffective ConcentrationReference
Rhabdomyosarcoma (RD)Actin Disruption250 nM[14]
Rhabdomyosarcoma (Rh30)Actin Disruption100 nM[14]
Mouse RhabdomyosarcomaActin Disruption100 nM[14]
Human Breast Carcinoma (T47D)HIF-1 Activation Inhibition (IC50)6.7 µM[15]
Human Hepatoma (HepG2)Cell Migration Inhibition0.1 µM[15]
Various Cancer Cell LinesGrowth Inhibition (IC50)95 - 166 nM[7]
Fission YeastAnaphase Onset Delay12.5 µM[16]
Human Trabecular MeshworkMorphological ChangesDoses not specified[6]
Table 2: Reported Effective Concentrations of Latrunculin B
Cell LineAssayEffective ConcentrationReference
HCT116Growth Inhibition (IC50)7.1 µM
MDA-MB-435Growth Inhibition (IC50)4.8 µM
Rat Peritoneal Mast CellsSecretion InhibitionUp to 40 µg/ml (~101 µM)[13]
HL-60PIP3 PolarizationNot specified[17]

Experimental Protocols

Protocol 1: Visualization of Actin Cytoskeleton Disruption
  • Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • This compound Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in pre-warmed cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 30 minutes) at 37°C in a CO2 incubator.

  • Fixation: After incubation, gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Stain the F-actin by incubating with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in PBS with 1% bovine serum albumin (BSA) for 30-60 minutes at room temperature, protected from light.

  • (Optional) Counterstaining: To visualize the nuclei, you can counterstain with a DNA dye like DAPI or Hoechst.

  • Mounting and Imaging: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

latrunculin_pathway cluster_cell Cell G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Actin_Dynamics Actin_Dynamics G-actin->Actin_Dynamics F-actin->G-actin Depolymerization F-actin->Actin_Dynamics Latrunculin_M Latrunculin_M Latrunculin_M->G-actin Sequesters Cell_Processes Cell Motility Cell Division Phagocytosis Actin_Dynamics->Cell_Processes

Caption: Mechanism of action of this compound in disrupting actin dynamics.

experimental_workflow Start Start Cell_Culture Seed cells on coverslips Start->Cell_Culture Treatment Treat with this compound (and vehicle control) Cell_Culture->Treatment Incubation Incubate (e.g., 30 min) Treatment->Incubation Fix_Perm Fix and Permeabilize Incubation->Fix_Perm Staining Stain with fluorescent phalloidin Fix_Perm->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Analyze actin cytoskeleton Imaging->Analysis End End Analysis->End

Caption: Workflow for visualizing the effects of this compound on the actin cytoskeleton.

References

Latrunculin M Technical Support Center: Troubleshooting Guides and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Latrunculin M. Due to the limited availability of specific data for this compound, this guide leverages information from the well-characterized analogs, Latrunculin A and Latrunculin B. Researchers should use this information as a starting point and perform their own validation experiments for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Latrunculins?

Latrunculins are marine toxins that disrupt the actin cytoskeleton. They bind to monomeric globular actin (G-actin) in a 1:1 ratio, preventing its polymerization into filamentous actin (F-actin).[1][2] This sequestration of G-actin shifts the equilibrium towards F-actin depolymerization, leading to the disassembly of actin filaments.[2][3] This disruption of the actin cytoskeleton affects various cellular processes, including cell motility, division, and intracellular transport.[2]

Q2: Are the effects of this compound reversible?

While specific data on this compound is scarce, the effects of Latrunculin A and B are known to be reversible.[1][3] The reversibility is dependent on the concentration used and the duration of the treatment. For instance, in human trabecular meshwork (HTM) cells treated with Latrunculin A, morphological changes were reversible, with recovery observed within hours to days after removal of the drug.[4][5] In Dictyostelium cells, recovery from Latrunculin A treatment and the de novo reconstitution of leading edges can be observed after its removal.[6]

Q3: What is a general protocol for a washout experiment to reverse the effects of Latrunculin?

A standard washout protocol involves removing the Latrunculin-containing medium and replacing it with fresh, pre-warmed culture medium. The number of washes can influence the efficiency of the removal.

Experimental Protocol: Latrunculin A Washout in Cultured Cells

This protocol is adapted from studies on Latrunculin A and can be used as a starting point for this compound experiments.

  • Objective: To reverse the effects of Latrunculin A on the actin cytoskeleton in cultured cells.

  • Materials:

    • Cultured cells treated with Latrunculin A

    • Pre-warmed (37°C) complete culture medium

    • Phosphate-buffered saline (PBS), pre-warmed

  • Procedure:

    • Aspirate the culture medium containing Latrunculin A from the cell culture vessel.

    • Gently wash the cells by adding pre-warmed PBS to the vessel. Swirl gently and then aspirate the PBS. Repeat this wash step 2-4 more times to ensure complete removal of the drug.

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Return the cells to the incubator and monitor for recovery over time. Recovery can be assessed by observing changes in cell morphology using microscopy and by staining for F-actin (e.g., with fluorescently labeled phalloidin).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cells are not recovering their morphology after washout. 1. Incomplete washout of Latrunculin. 2. Concentration of this compound was too high or the incubation time was too long, leading to cytotoxicity. 3. The specific cell line has a slow recovery rate.1. Increase the number of washes (e.g., 5 times) with pre-warmed medium.[3] 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for reversible effects. 3. Extend the recovery time and monitor the cells at multiple time points (e.g., 1, 6, 24, 48 hours).[4][5]
High levels of cell death are observed after treatment. The concentration of this compound is cytotoxic to the specific cell line.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line. Use concentrations well below the cytotoxic range for experiments where reversibility is desired.
Variability in the extent of actin depolymerization between experiments. 1. Inconsistent concentration of this compound. 2. Differences in cell density or confluency. 3. Age or quality of the this compound stock solution.1. Ensure accurate and consistent preparation of this compound working solutions. 2. Standardize the cell seeding density and ensure similar confluency at the time of treatment. 3. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: Effective Concentrations of Latrunculin A and B in Different Cell Lines

CompoundCell LineConcentrationEffectReference
Latrunculin AFibroblasts0.2 µMReversible loss of stress fibers[7]
Latrunculin AHuman Trabecular Meshwork (HTM)0.2 µMSlight cell rounding at 24h, recovery after 24-48h washout[5]
Latrunculin AHuman Trabecular Meshwork (HTM)2 µMTime-dependent cell rounding and separation, recovery after 24-48h washout[5]
Latrunculin AHuman Gastric Cancer (MKN45)1.14 µM (IC50, 24h)Reduced cell viability[8]
Latrunculin AHuman Gastric Cancer (NUGC-4)1.04 µM (IC50, 24h)Reduced cell viability[8]
Latrunculin BPollen Tubes5-7 nM (Half-maximal inhibition)Inhibition of pollen tube extension, partially reversible at <30 nM[1]

Table 2: Cytotoxicity of Latrunculin Derivatives

CompoundCell LineConcentrationCytotoxicity (% cell death)Reference
Latrunculin A derivative (Compound 3)MDA-MB-2311.0 µM17%[9]
Other Latrunculin derivativesMDA-MB-231≤ 1.0 µMNo or insignificant toxicity[9]

Visualizations

Latrunculin_Mechanism_of_Action G_Actin G-actin (Monomer) Complex G-actin-Latrunculin M Complex G_Actin->Complex Polymerization Polymerization G_Actin->Polymerization LatM This compound LatM->Complex Complex->Polymerization Inhibition F_Actin F-actin (Filament) Depolymerization Depolymerization F_Actin->Depolymerization Polymerization->F_Actin Depolymerization->G_Actin

Caption: Mechanism of action of this compound.

Washout_Workflow start Cells treated with This compound aspirate Aspirate medium start->aspirate wash Wash with pre-warmed PBS (3-5 times) aspirate->wash add_medium Add fresh pre-warmed culture medium wash->add_medium incubate Incubate and monitor for recovery add_medium->incubate end Analysis of recovery (e.g., morphology, F-actin staining) incubate->end

Caption: General experimental workflow for a this compound washout protocol.

Troubleshooting_Tree start Problem: No cellular recovery after washout cause1 Incomplete Washout? start->cause1 Check cause2 Cytotoxicity? cause1->cause2 No solution1 Increase number of washes cause1->solution1 Yes cause3 Slow Recovery Kinetics? cause2->cause3 No solution2 Perform dose-response and time-course cause2->solution2 Yes solution3 Extend recovery time and monitor at multiple points cause3->solution3 Yes

Caption: Troubleshooting decision tree for lack of cellular recovery.

References

Technical Support Center: Addressing Latrunculin M Resistance in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting Latrunculin M resistance in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is part of the latrunculin family of toxins, which are potent inhibitors of actin polymerization.[1] These compounds bind to actin monomers (G-actin) in a 1:1 ratio near the nucleotide-binding cleft.[1] This binding prevents the monomers from polymerizing into filamentous actin (F-actin), leading to the disruption and disassembly of the actin cytoskeleton.[1]

Q2: What is the most well-characterized mechanism of cellular resistance to latrunculins?

The most documented mechanism of resistance to latrunculins, including Latrunculin A which is structurally similar to this compound, is the mutation of the actin protein itself. Specifically, mutations in the β-actin gene, such as the double mutation R183A and D184A, have been shown to confer resistance in HeLa cells. These mutations are thought to reduce the binding affinity of latrunculin to actin monomers, thereby diminishing its inhibitory effect.

Q3: Are there other potential, less-characterized mechanisms of resistance to this compound?

While direct mutation of the target protein (actin) is the primary known resistance mechanism, other general mechanisms of drug resistance could potentially play a role, though they are not specifically documented for this compound. These could include:

  • Increased expression of ABC transporters: ATP-binding cassette (ABC) transporters are a family of transmembrane proteins that can efflux a wide variety of drugs from cells, leading to multidrug resistance.[2][3][4][5][6] While no specific ABC transporter has been identified for this compound, it is a theoretical possibility.

  • Upregulation of actin-binding proteins (ABPs): Cells utilize a variety of ABPs to regulate actin dynamics.[7][8] It is conceivable that the upregulation of certain ABPs that stabilize actin filaments or promote polymerization could partially counteract the effects of this compound. For instance, proteins that cap the ends of actin filaments could render them less sensitive to depolymerization.[8]

  • Alterations in actin isoforms: Eukaryotic cells can express multiple isoforms of actin. It is possible that cells could adapt to this compound treatment by upregulating the expression of an actin isoform that has a lower affinity for the drug.[9]

  • Activation of compensatory signaling pathways: Cells have intricate signaling networks that respond to cellular stress, including disruption of the cytoskeleton.[10][11][12][13] Activation of pathways that promote cell survival or cytoskeletal reorganization could potentially contribute to a resistant phenotype.

Q4: My cells are showing reduced sensitivity to this compound. How can I confirm if this is true resistance?

To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) for your parental (sensitive) and potentially resistant cell lines. A significant increase in the IC50 value for the treated cell line would indicate the development of resistance. A common method for this is the MTT assay.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
High variability in cell viability assay (e.g., MTT) results. - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent incubation times.- Improper pipetting technique.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS.- Adhere to a strict incubation schedule.- Dispense liquids gently against the side of the well to avoid dislodging adherent cells.[14]
This compound shows lower potency in cellular assays compared to biochemical assays. - High intracellular ATP concentration can outcompete the inhibitor.- Poor cell permeability of the compound.- Active efflux of the compound by transporters.- Consider the high ATP environment within the cell.- Verify the cell permeability of your this compound stock.- Investigate the potential involvement of ABC transporters by using known inhibitors.
No or weak signal in Western blot for actin or actin-binding proteins. - Insufficient protein load.- Poor antibody quality or incorrect dilution.- Inefficient protein transfer.- Inappropriate blocking conditions.- Increase the total protein loaded per well (20-30 µg is a good starting point).[15]- Titrate the primary and secondary antibody concentrations to find the optimal dilution.[16]- Verify transfer efficiency using Ponceau S staining.- Test different blocking buffers (e.g., 5% BSA or non-fat milk in TBST).[16]
Cells are detaching or showing signs of stress at expected non-toxic concentrations. - Solvent (e.g., DMSO) toxicity.- Cell line is particularly sensitive.- Contamination of cell culture.- Ensure the final solvent concentration is low and consistent across all wells (typically <0.5%).- Perform a dose-response curve for the solvent alone.- Regularly check cell cultures for any signs of contamination.

Experimental Protocols

Generation of this compound-Resistant Cell Lines

This protocol describes a general method for generating a stable cell line with resistance to this compound through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Sterile cell culture plates and flasks

  • Trypsin-EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cryovials and freezing medium

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.

  • Gradual Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Selection Cycle: Repeat the process of monitoring, subculturing, and dose escalation. It may take several months to develop a significantly resistant cell line.

  • Cryopreservation: At each successful stage of increased resistance, freeze down a stock of the cells.

  • Characterization of Resistant Line: Once a cell line that can tolerate a significantly higher concentration of this compound is established, characterize its level of resistance by determining the new IC50 and comparing it to the parental line. Further analysis can be done to investigate the mechanism of resistance (e.g., sequencing the actin gene).

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound and for comparing the viability of sensitive and resistant cell lines.

Materials:

  • Cells (parental and potentially resistant lines)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration to determine the IC50 value.

Western Blotting for Actin and Actin-Binding Proteins

This protocol is for analyzing the expression levels of total actin and specific actin-binding proteins in sensitive versus resistant cells.

Materials:

  • Cell lysates from sensitive and resistant cell lines

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-actin, anti-cofilin, anti-profilin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control to compare protein expression levels between samples.

Visualizations

Latrunculin_Mechanism_of_Action cluster_0 Cellular Environment G-actin G-actin (Monomer) F-actin F-actin (Filament) G-actin->F-actin Polymerization Actin-LatM_Complex G-actin-Latrunculin M Complex (Inactive) G-actin->Actin-LatM_Complex F-actin->G-actin Depolymerization This compound This compound This compound->Actin-LatM_Complex

Caption: Mechanism of action of this compound.

Latrunculin_Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound Actin_Monomer Actin Monomer This compound->Actin_Monomer Binds to Actin_Polymerization_Inhibition Inhibition of Actin Polymerization Actin_Monomer->Actin_Polymerization_Inhibition Actin_Mutation Actin Gene Mutation (e.g., R183A D184A) Actin_Mutation->Actin_Monomer Reduces Binding Affinity ABC_Transporter Increased Efflux via ABC Transporters ABC_Transporter->this compound Pumps out ABP_Upregulation Upregulation of Actin-Binding Proteins ABP_Upregulation->Actin_Polymerization_Inhibition Counteracts Compensatory_Pathways Activation of Compensatory Signaling Pathways Compensatory_Pathways->Actin_Polymerization_Inhibition Bypasses Effect

Caption: Overview of this compound resistance mechanisms.

Experimental_Workflow_Resistance cluster_workflow Workflow for Investigating this compound Resistance Start Start: Parental Cell Line Generate_Resistant_Line Generate Resistant Cell Line Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (MTT Assay) Generate_Resistant_Line->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Sequence_Actin Sequence Actin Gene Investigate_Mechanism->Sequence_Actin Western_Blot Western Blot (Actin, ABPs) Investigate_Mechanism->Western_Blot ABC_Transporter_Assay ABC Transporter Activity Assay Investigate_Mechanism->ABC_Transporter_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis Investigate_Mechanism->Signaling_Pathway_Analysis End End: Characterized Resistant Line Sequence_Actin->End Western_Blot->End ABC_Transporter_Assay->End Signaling_Pathway_Analysis->End

Caption: Experimental workflow for resistance analysis.

References

impact of serum on Latrunculin M activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Latrunculin M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on the impact of serum on its activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is part of the latrunculin family of toxins, which are potent inhibitors of actin polymerization.[1] It functions by binding to globular actin (G-actin) monomers in a 1:1 ratio, thereby preventing their assembly into filamentous actin (F-actin).[1] This sequestration of G-actin monomers shifts the equilibrium towards F-actin depolymerization, leading to the disruption of the actin cytoskeleton. This disruption can impact various cellular processes, including cell motility, division, and intracellular transport.[2]

Q2: How does the presence of serum in cell culture media affect the activity of this compound?

The presence of serum in cell culture media can significantly reduce the effective concentration of latrunculins. For instance, studies on Latrunculin B have shown that activating cells with serum can shift the effective concentration range upward by as much as tenfold.[3][4][5] This suggests that a higher concentration of the drug is required to achieve the same biological effect in serum-containing media compared to serum-free media. The transient effects of Latrunculin B have been attributed to its gradual inactivation by serum components.[6] While the exact mechanism of inactivation for this compound by serum is not fully elucidated, it is likely due to binding to serum proteins, such as albumin, or enzymatic degradation.

Q3: What is the recommended solvent for dissolving this compound?

This compound, like other latrunculins, is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[6][7] This stock solution is then further diluted to the desired final concentration in the cell culture medium.

Q4: Is the effect of this compound reversible?

Yes, the effects of latrunculins on the actin cytoskeleton are generally reversible. Upon removal of the compound from the culture medium, cells can typically re-establish their actin filament networks and resume normal cellular functions.[7]

Troubleshooting Guides

Problem 1: Inconsistent or weaker than expected effects of this compound in experiments.
  • Potential Cause 1: Presence of Serum in the Media.

    • Explanation: Serum proteins can bind to and inactivate this compound, reducing its effective concentration.

    • Solution:

      • Increase Concentration: If experiments must be conducted in serum-containing media, a higher concentration of this compound may be necessary. It is recommended to perform a dose-response experiment to determine the optimal concentration in your specific cell type and serum percentage.

      • Use Serum-Free Media: For maximal and more consistent activity, consider performing the experiment in serum-free or low-serum media. If serum is required for cell viability, a short pre-incubation in serum-free media with this compound might be an option.

      • Pre-incubation: Increase the pre-incubation time with this compound to allow for sufficient disruption of the actin cytoskeleton before starting the experiment.

  • Potential Cause 2: Improper Storage or Handling of this compound Stock Solution.

    • Explanation: this compound can degrade if not stored correctly.

    • Solution: Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Potential Cause 3: Cell Type Variability.

    • Explanation: Different cell types can exhibit varying sensitivity to this compound due to differences in actin dynamics and membrane permeability.

    • Solution: Optimize the concentration and incubation time for each cell line used.

Problem 2: High cell toxicity or off-target effects observed.
  • Potential Cause 1: Concentration is too high.

    • Explanation: While serum can reduce activity, excessively high concentrations of this compound can lead to cytotoxicity.

    • Solution: Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cells and experimental conditions.

  • Potential Cause 2: Prolonged Incubation Time.

    • Explanation: Long-term disruption of the actin cytoskeleton can be detrimental to cell health.

    • Solution: Optimize the incubation time to the minimum required to achieve the desired effect on the actin cytoskeleton.

Data Presentation

Table 1: Estimated Impact of Serum on the Effective Concentration of this compound

ConditionRelative Effective ConcentrationFold Increase in Required Concentration
Serum-Free Medium1xN/A
Serum-Containing Medium (e.g., 10% FBS)10x~10

This table is based on data for Latrunculin B, which suggests a tenfold increase in the required concentration in the presence of serum.[3][4][5] A similar effect is anticipated for this compound, but empirical determination is recommended.

Experimental Protocols

Protocol 1: Determining the Effect of Serum on this compound Activity using a Cell Viability Assay

This protocol allows for the quantitative comparison of this compound's cytotoxic effects in the presence and absence of serum, providing an indirect measure of its activity.

Materials:

  • Target cells

  • Complete growth medium (with serum)

  • Serum-free growth medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT reagent (or other viability assay reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Prepare two identical sets of plates.

  • Media Conditions:

    • Plate A (Serum-Free): After cell attachment, replace the medium with serum-free medium.

    • Plate B (Serum-Containing): Maintain the cells in complete medium with serum.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in both serum-free and serum-containing media. A suggested starting range is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) for both media conditions.

    • Add the different concentrations of this compound to the respective plates.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Viability Assay:

    • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals.

    • Measure the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves for both serum-free and serum-containing conditions.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each condition.

Visualizations

Signaling Pathways and Experimental Workflows

latrunculin_mechanism cluster_actin Actin Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization This compound This compound This compound->G-actin

Diagram 1: Mechanism of Action of this compound.

serum_effect_workflow cluster_serum_free Serum-Free Condition cluster_serum_containing Serum-Containing Condition This compound (Low Conc.) This compound (Low Conc.) Active this compound Active this compound This compound (Low Conc.)->Active this compound Cellular Effect Cellular Effect Active this compound->Cellular Effect This compound (High Conc.) This compound (High Conc.) Inactive Complex Inactive Complex This compound (High Conc.)->Inactive Complex Reduced Active this compound Reduced Active this compound This compound (High Conc.)->Reduced Active this compound Serum Proteins Serum Proteins Serum Proteins->Inactive Complex Cellular Effect Cellular Effect Reduced Active this compound->Cellular Effect

Diagram 2: Impact of Serum on this compound Activity.

rho_pathway Extracellular Signals Extracellular Signals Rho GTPases (Rho, Rac, Cdc42) Rho GTPases (Rho, Rac, Cdc42) Extracellular Signals->Rho GTPases (Rho, Rac, Cdc42) ROCK ROCK Rho GTPases (Rho, Rac, Cdc42)->ROCK mDia mDia Rho GTPases (Rho, Rac, Cdc42)->mDia Actin Polymerization Actin Polymerization ROCK->Actin Polymerization mDia->Actin Polymerization Stress Fibers Stress Fibers Actin Polymerization->Stress Fibers This compound This compound This compound->Actin Polymerization Inhibits

Diagram 3: this compound and the Rho GTPase Signaling Pathway.

References

Technical Support Center: Latrunculin M Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Latrunculin M.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is part of the latrunculin family of toxins, which are potent inhibitors of actin polymerization.[1] It functions by binding to monomeric globular actin (G-actin) in a 1:1 ratio, preventing its polymerization into filamentous actin (F-actin).[1][2] This sequestration of G-actin leads to the disassembly of existing actin filaments, thereby disrupting the cellular actin cytoskeleton.[2][3] This disruption affects numerous cellular processes that rely on dynamic actin, including cell shape maintenance, motility, division, and intracellular transport.[1][3]

Q2: What is a typical starting concentration and treatment duration for this compound?

The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific research question. However, a general starting point can be in the low micromolar (µM) to nanomolar (nM) range. For instance, studies have used concentrations ranging from 20 nM to 10 µM.[4][5] Treatment durations can vary from a few minutes for observing rapid actin dynamics to several hours (e.g., 1, 6, or 24 hours) for studying longer-term effects on cell morphology or other cellular processes.[4] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

Q3: How should I prepare and store this compound?

This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[3][4] It is recommended to store the stock solution at -20°C.[4] Before use, the stock solution should be diluted to the desired final concentration in the cell culture medium.[4] Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

Issue 1: Cells are detaching from the culture surface after this compound treatment.

  • Possible Cause: The concentration of this compound may be too high, leading to excessive disruption of the actin cytoskeleton and loss of cell adhesion. High concentrations can induce cytotoxicity and programmed cell death.

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: Test a range of lower concentrations to find the optimal concentration that disrupts actin to the desired extent without causing significant cell detachment.

    • Reduce Treatment Duration: Shorten the incubation time with this compound. Even at higher concentrations, a shorter treatment period might be sufficient to observe the desired effects on actin without causing cell detachment.

    • Check Cell Confluency: Ensure that cells are at an appropriate confluency before treatment. Sub-confluent or overly confluent cultures may be more susceptible to detachment.

    • Use Coated Cultureware: If detachment persists, consider using culture vessels coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion.

Issue 2: No observable effect on the actin cytoskeleton after treatment.

  • Possible Cause: The concentration of this compound may be too low, or the treatment duration may be too short for the specific cell type.

  • Troubleshooting Steps:

    • Increase Concentration: Gradually increase the concentration of this compound in a stepwise manner.

    • Increase Treatment Duration: Extend the incubation time to allow for sufficient uptake and effect of the compound.

    • Verify Compound Activity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock solution if necessary.

    • Staining and Imaging: Optimize your actin staining protocol (e.g., using phalloidin) and imaging settings to ensure you can detect subtle changes in the actin cytoskeleton.

Issue 3: High levels of cell death observed.

  • Possible Cause: this compound can be cytotoxic at higher concentrations and with prolonged exposure.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range for your specific cells.

    • Lower Concentration and Duration: Based on the cytotoxicity data, use a concentration and treatment duration that minimizes cell death while still achieving the desired effect on actin polymerization.

    • Consider a Recovery Period: In some experimental designs, it may be possible to treat the cells for a shorter period and then wash out the this compound to allow for cell recovery.

Data Presentation

Table 1: Recommended Starting Concentrations and Treatment Durations for Latrunculin A/M in Various Cell Lines

Cell TypeConcentration RangeTreatment DurationObserved EffectReference
Human Trabecular Meshwork (HTM) Cells0.02 - 2 µM6 - 24 hoursCell rounding and separation[6]
Skeletal Muscle Myotubes0.2 - 10 µM1-hour stepsDisassembly of premyofibrils[4]
Fibroblasts0.2 - 0.5 µM1 hourStress fiber disassembly[4]
Fission Yeast (S. pombe)1.25 - 12.5 µM30 minutesDisruption of interpolar microtubule stability[7]
Sea Urchin Sperm2.6 µMNot specifiedInhibition of acrosomal process assembly[5]

Table 2: IC50 Values for Latrunculin Derivatives in Actin Polymerization Inhibition

CompoundIC50 (nM)Reference
Latrunculin A100 - 200[2]
Latrunculin B>200[2]
Semisynthetic Latrunculin DerivativesVariable[2]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in complete cell culture medium. A typical range to test would be from 10 µM down to 10 nM, using two-fold or five-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).

  • Actin Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin using a fluorescently labeled phalloidin conjugate. Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Assess the degree of actin cytoskeleton disruption at each concentration. The optimal concentration will be the lowest concentration that produces the desired morphological change without significant cytotoxicity.

Protocol 2: Cytotoxicity Assay using MTT

  • Cell Seeding: Plate cells in a 96-well plate as described above.

  • Treatment: Treat cells with a range of this compound concentrations as described in the dose-response protocol.

  • Incubation: Incubate for the desired treatment duration.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualization

latrunculin_mechanism cluster_actin_polymerization Actin Polymerization cluster_latrunculin_action This compound Action cluster_cellular_effects Cellular Effects G_actin G-actin (monomer) F_actin F-actin (filament) G_actin->F_actin Polymerization LatM_G_actin This compound-G-actin Complex G_actin->LatM_G_actin Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton F_actin->Disrupted_Cytoskeleton Depolymerization LatM This compound LatM->LatM_G_actin LatM_G_actin->F_actin Inhibits Polymerization Altered_Morphology Altered Cell Morphology Disrupted_Cytoskeleton->Altered_Morphology Inhibited_Motility Inhibited Cell Motility Disrupted_Cytoskeleton->Inhibited_Motility Inhibited_Division Inhibited Cell Division Disrupted_Cytoskeleton->Inhibited_Division

Caption: Mechanism of action of this compound.

experimental_workflow cluster_assays Assays start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_latm Prepare this compound dilutions seed_cells->prepare_latm treat_cells Treat cells with This compound prepare_latm->treat_cells incubate Incubate for defined duration treat_cells->incubate actin_staining Actin Staining (Phalloidin) incubate->actin_staining cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay image_analysis Image and Data Analysis actin_staining->image_analysis cytotoxicity_assay->image_analysis end End image_analysis->end

Caption: Experimental workflow for optimizing this compound treatment.

rho_gtpase_pathway LatM This compound Actin Actin Dynamics LatM->Actin Inhibits Polymerization RhoA RhoA Actin->RhoA Modulates Activity Contraction Stress Fiber Formation & Contraction Actin->Contraction Required for ROCK ROCK RhoA->ROCK Activates Myosin Myosin Light Chain Phosphorylation ROCK->Myosin Phosphorylates Myosin->Contraction

Caption: Simplified Rho GTPase signaling pathway affected by this compound.

References

Validation & Comparative

Validating the Specificity of Latrunculin M for Actin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Latrunculin M and other actin-targeting compounds, offering insights into their specificity and performance. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tools for their studies of the actin cytoskeleton.

Introduction to the Latrunculin Family

The latrunculins are a group of marine toxins, originally isolated from the Red Sea sponge Latrunculia magnifica (previously Negombata magnifica), that are potent inhibitors of actin polymerization.[1][2] This family includes several isomers, such as Latrunculin A, B, and M, among others.[1] They exert their effects by binding to monomeric actin (G-actin) in a 1:1 stoichiometric ratio, which prevents the assembly of G-actin into filamentous actin (F-actin).[1][2] This disruption of the actin cytoskeleton leads to significant changes in cell morphology, motility, and other actin-dependent cellular processes.[1] While Latrunculin A and B are well-characterized, specific quantitative data for this compound remains limited in the scientific literature. This guide will focus on the known properties of the latrunculin family, with an emphasis on the extensively studied Latrunculin A and B, to provide a framework for understanding the likely specificity of this compound.

Comparison of Actin Inhibitors

The specificity and mechanism of action of latrunculins can be better understood when compared with other commonly used actin inhibitors.

Inhibitor Source Mechanism of Action Primary Target Key Cellular Effects
Latrunculin A Marine Sponge (Latrunculia magnifica)Sequesters G-actin monomers, preventing their incorporation into filaments.[1][2]G-actinRapid disassembly of F-actin structures, changes in cell shape, inhibition of cell motility.[1]
Latrunculin B Marine Sponge (Latrunculia magnifica)Similar to Latrunculin A, sequesters G-actin monomers.[1]G-actinSimilar to Latrunculin A, but generally considered less potent.
This compound Marine Sponge (Latrunculia magnifica)Presumed to be similar to other latrunculins, sequestering G-actin.G-actinExpected to be similar to other latrunculins, though less studied.
Cytochalasin D FungiBinds to the barbed (+) end of F-actin, inhibiting both the association and dissociation of actin subunits.F-actin (barbed end)Disruption of actin filaments, inhibition of cell division and motility.
Phalloidin Amanita phalloides mushroomBinds and stabilizes F-actin, preventing its depolymerization.F-actinStabilization of actin filaments, often used for fluorescently labeling F-actin.

Quantitative Analysis of Latrunculin-Actin Interaction

Compound Actin-Nucleotide State Dissociation Constant (Kd)
Latrunculin AATP-actin0.1 µM[3][4]
Latrunculin AADP-Pi-actin0.4 µM[3][4]
Latrunculin AADP-actin4.7 µM[3][4]
Latrunculin BMaize Pollen Actin74 nM[5]

Lower Kd values indicate higher binding affinity.

The inhibitory concentration (IC50) values for cell growth inhibition also demonstrate the relative potency of Latrunculin A and B.

Compound Cell Line IC50 for Growth Inhibition
Latrunculin BHCT1167.1 µM
Latrunculin BMDA-MB-4354.8 µM

Experimental Protocols for Validating Specificity

The specificity of this compound and other actin inhibitors can be validated through a series of in vitro and cell-based assays.

In Vitro Assay: Pyrene-Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in real-time. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

    • Prepare a 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

    • Prepare a stock solution of this compound (or other inhibitors) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a fluorometer cuvette, mix the pyrene-labeled and unlabeled G-actin to the desired final concentration (typically 2-4 µM with 5-10% pyrene-labeled actin) in G-buffer.

    • Add the desired concentration of this compound or control vehicle (DMSO).

    • Initiate polymerization by adding the 10x polymerization buffer.

    • Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Compare the polymerization rates in the presence and absence of the inhibitor to determine its effect.

Cell-Based Assay: Immunofluorescence Staining of the Actin Cytoskeleton

This method allows for the direct visualization of the effects of actin inhibitors on the cellular actin network.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips and allow them to adhere and grow.

    • Treat the cells with various concentrations of this compound or other inhibitors for a defined period. Include a vehicle-treated control group.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining:

    • Wash the cells with PBS.

    • Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488) to stain F-actin.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Analyze the images to assess changes in the organization of the actin cytoskeleton, such as the disassembly of stress fibers and cortical actin networks.[6][7]

Visualizing Mechanisms and Workflows

Mechanism of Latrunculin Action

cluster_0 Actin Dynamics G_actin G-actin (Monomer) F_actin F-actin (Filament) G_actin->F_actin Polymerization Lat_G_actin Latrunculin-G-actin Complex G_actin->Lat_G_actin F_actin->G_actin Depolymerization Latrunculin_M This compound Latrunculin_M->Lat_G_actin Lat_G_actin->F_actin Polymerization Blocked

Mechanism of this compound inhibition of actin polymerization.

Pyrene-Actin Polymerization Assay Workflow

A Prepare Reagents (G-actin, Pyrene-G-actin, this compound) B Mix Actin and this compound in Cuvette A->B C Initiate Polymerization (Add Polymerization Buffer) B->C D Monitor Fluorescence (Ex: 365nm, Em: 407nm) C->D E Analyze Data (Plot Fluorescence vs. Time) D->E

Workflow for the pyrene-actin polymerization assay.

Immunofluorescence Staining Workflow

A Culture and Treat Cells with this compound B Fix Cells (4% Paraformaldehyde) A->B C Permeabilize Cells (0.1% Triton X-100) B->C D Stain F-actin (Fluorescent Phalloidin) C->D E Image with Fluorescence Microscope D->E

Workflow for immunofluorescence staining of the actin cytoskeleton.

Potential Off-Target Effects

While latrunculins are highly specific for actin, it is important to consider potential off-target effects, especially at high concentrations. Some studies have suggested that certain chemical modifications to the latrunculin structure can alter their molecular targets.[8] For example, Latrunculin A has been reported to induce the formation of nuclear actin rods, which can physically trap intranuclear viral capsids, an effect that may be independent of its canonical role in cytoplasmic actin dynamics.[9] It is also important to note that profound disruption of the actin cytoskeleton will have widespread downstream consequences on numerous cellular processes that are dependent on actin dynamics, which could be misinterpreted as direct off-target effects. Therefore, it is crucial to use the lowest effective concentration and appropriate controls to minimize and account for such indirect effects.

Conclusion

This compound is a member of the latrunculin family of potent actin polymerization inhibitors. While specific biochemical and cellular data for this compound are scarce, its specificity for actin is expected to be similar to that of the well-characterized Latrunculin A and B. These compounds exhibit high affinity for G-actin, leading to the rapid disassembly of the actin cytoskeleton. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the specificity and efficacy of this compound and other actin-targeting compounds in their specific experimental systems. The high specificity of the latrunculin family for actin makes them invaluable tools for dissecting the myriad of cellular processes that are dependent on the dynamic nature of the actin cytoskeleton.

References

Unraveling Actin Dynamics: A Comparative Guide to Latrunculin M and Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of the actin cytoskeleton is paramount to deciphering cellular behavior and developing novel therapeutics. This guide provides a comprehensive comparison of two powerful techniques used to probe actin dynamics: pharmacological inhibition with Latrunculin M and genetic knockdown of key actin-regulating proteins. By presenting supporting experimental data, detailed protocols, and clear visual aids, we aim to equip researchers with the knowledge to select the most appropriate method for their specific research questions.

The actin cytoskeleton, a dynamic network of protein filaments, is fundamental to a myriad of cellular processes, including cell shape, motility, division, and intracellular transport.[1] Dysregulation of this network is a hallmark of numerous diseases, most notably cancer, where it contributes to metastasis.[1] Two primary approaches to investigate the role of the actin cytoskeleton are the use of small molecule inhibitors and genetic manipulation.

This compound, a member of the latrunculin family of marine toxins, offers a rapid and reversible method to disrupt the actin cytoskeleton. It functions by binding to monomeric globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin).[2] This sequestration of actin monomers leads to the progressive disassembly of existing actin filaments.[1]

Genetic knockdowns, utilizing techniques such as siRNA, shRNA, or CRISPR-Cas9, provide a highly specific approach to deplete the expression of a target protein involved in actin regulation. This allows for the investigation of the long-term consequences of the absence of a specific protein on cellular function.

This guide will delve into a comparative analysis of these two methodologies, presenting quantitative data on their effects on key cellular processes, detailed experimental protocols for their implementation, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Latrunculin A and Genetic Knockdowns

To illustrate the comparative effects of pharmacological inhibition and genetic knockdown on cellular processes reliant on the actin cytoskeleton, the following table summarizes quantitative data from various studies. It is important to note that the data are synthesized from different studies and cell lines, and direct comparisons should be made with this in mind. Latrunculin A, a well-studied analog of this compound, is used here as a representative latrunculin.

Parameter Method Target Cell Line Observed Effect Source
Cell Proliferation shRNA KnockdownUbe2c, Cenpe, Has2, Creb3l2Mouse rhabdomyosarcomaReduced proliferation to 40-60% of control[3]
Latrunculin AActin PolymerizationHuman & Mouse RMSEC50 of 80-220 nM[3][4]
Cell Migration siRNA KnockdownVillinMDCKSignificantly slower migration than control[5]
Latrunculin AActin PolymerizationVariousInhibition of cell migration[1]
Apoptosis siRNA KnockdownCofilin-1NSCLCVaries by cell line and context[6]
Latrunculin BActin PolymerizationMast CellsDid not increase apoptosis[7]

Experimental Protocols

To ensure the reproducibility and rigor of your experiments, we provide detailed protocols for key assays used in the study of actin cytoskeleton disruption.

Latrunculin A Treatment Protocol

This protocol outlines the general steps for treating cultured cells with Latrunculin A to observe its effects on the actin cytoskeleton and related cellular processes.

  • Cell Seeding: Plate cells at a density that will allow them to reach 50-70% confluency on the day of the experiment.

  • Preparation of Latrunculin A Stock Solution: Dissolve Latrunculin A in a suitable solvent, such as DMSO, to a stock concentration of 1-10 mM. Store at -20°C.

  • Treatment: On the day of the experiment, dilute the Latrunculin A stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM - 1 µM).

  • Incubation: Remove the existing medium from the cells and replace it with the Latrunculin A-containing medium. Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the specific experiment.

  • Analysis: Following incubation, proceed with the desired analysis, such as immunofluorescence staining for F-actin, cell viability assays, or cell migration assays. For fixation, be aware that cells treated with high concentrations of latrunculins may detach easily.

siRNA-mediated Knockdown of β-Actin Protocol

This protocol provides a general guideline for the transient knockdown of β-actin using siRNA. Optimization of transfection conditions is crucial for each cell line.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: Dilute the β-actin siRNA and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute the chosen lipid-based transfection reagent in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh antibiotic-free, serum-free medium.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Medium Change: After the incubation period, replace the transfection medium with complete growth medium.

  • Analysis: Analyze the knockdown efficiency and phenotypic effects 48-72 hours post-transfection. Knockdown can be confirmed by Western blotting or qRT-PCR.

Wound Healing (Scratch) Assay Protocol

This assay is used to assess collective cell migration.

  • Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.

  • Wound Creation: Using a sterile pipette tip, create a "scratch" or cell-free gap in the monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the experimental treatment (e.g., Latrunculin A) or, for knockdown experiments, perform the assay after the desired knockdown has been achieved.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure.

Visualizing the Mechanisms

To better understand the processes discussed, the following diagrams, generated using the DOT language, illustrate the actin cytoskeleton signaling pathway and a typical experimental workflow.

Actin_Signaling_Pathway Extracellular_Signals Extracellular Signals (Growth Factors, etc.) Receptors Receptors (RTKs, GPCRs) Extracellular_Signals->Receptors Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Receptors->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK Arp23_Complex Arp2/3 Complex Rho_GTPases->Arp23_Complex LIMK LIMK ROCK->LIMK Cofilin Cofilin (inactive) P LIMK->Cofilin Active_Cofilin Cofilin (active) F_Actin F-Actin (Stress Fibers, Lamellipodia) Active_Cofilin->F_Actin Severing Arp23_Complex->F_Actin Nucleation Profilin Profilin G_Actin G-Actin Profilin->G_Actin Promotes Polymerization G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Latrunculin_M This compound Latrunculin_M->G_Actin Inhibits Polymerization Genetic_Knockdown Genetic Knockdown (siRNA, shRNA, CRISPR) Genetic_Knockdown->Cofilin Genetic_Knockdown->Arp23_Complex Genetic_Knockdown->Profilin

Actin Cytoskeleton Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Intervention cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Latrunculin_Treatment This compound Treatment Cell_Culture->Latrunculin_Treatment siRNA_Transfection siRNA Transfection (e.g., Actin, Cofilin) Cell_Culture->siRNA_Transfection Migration_Assay Migration Assay (Wound Healing/Transwell) Latrunculin_Treatment->Migration_Assay Proliferation_Assay Proliferation Assay (MTT/Cell Counting) Latrunculin_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity/FACS) Latrunculin_Treatment->Apoptosis_Assay siRNA_Transfection->Migration_Assay siRNA_Transfection->Proliferation_Assay siRNA_Transfection->Apoptosis_Assay Data_Quantification Data Quantification Migration_Assay->Data_Quantification Proliferation_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Comparative Experimental Workflow

References

A Comparative Analysis of Latrunculin Isomers in Cancer Research: Latrunculin A vs. Latrunculin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Latrunculin A and Latrunculin B, two potent marine-derived toxins, in the context of cancer research. By examining their mechanisms of action, differential effects on cancer cells, and providing supporting experimental data and protocols, this document aims to assist researchers in selecting the appropriate isomer for their studies and to illuminate their potential as anticancer agents.

Introduction to Latrunculins

Latrunculin A and Latrunculin B are macrolides isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica).[1][2] Both isomers are renowned for their ability to disrupt the actin cytoskeleton, a critical component for various cellular processes that are often dysregulated in cancer, such as cell migration, invasion, and proliferation.[1][2] Their primary mechanism of action involves binding to globular actin (G-actin) monomers in a 1:1 stoichiometric ratio, thereby preventing their polymerization into filamentous actin (F-actin).[3][4][5] This disruption of actin dynamics makes them valuable tools in cell biology and promising candidates for cancer therapy.[4][5]

Comparative Efficacy in Cancer Cell Lines

Experimental evidence consistently indicates that Latrunculin A is a more potent inhibitor of cancer cell growth and proliferation compared to Latrunculin B.[3] This difference in potency is attributed to a higher sensitivity of actin monomers to Latrunculin A.[3]

Table 1: Comparative Cytotoxicity (IC50) of Latrunculin A and Latrunculin B in Various Cancer Cell Lines
Cancer TypeCell LineLatrunculin A (µM)Latrunculin B (µM)Reference
Colon CarcinomaHCT116Not explicitly stated, but Latrunculin B is less potent7.1
MelanomaMDA-MB-435Not explicitly stated, but Latrunculin B is less potent4.8
Breast CancerMCF7~0.63 - 0.95 (derivatives)Not Available[1]
Breast CancerMDA-MB-231~2.72 - 7.19 (derivatives)Not Available[1]

Note: The IC50 values for Latrunculin A in MCF7 and MDA-MB-231 cells are for its derivatives. The direct IC50 of the parent Latrunculin A was not specified in the same table but was used as a positive control. The data for HCT116 and MDA-MB-435 directly compares the potency of Latrunculin A and B.

Key Signaling Pathways and Cellular Effects

The disruption of the actin cytoskeleton by Latrunculins triggers a cascade of downstream effects that contribute to their anticancer properties.

Inhibition of Cell Migration and Invasion

By preventing the formation of essential actin structures like lamellipodia and filopodia, both Latrunculin isomers effectively inhibit the migratory and invasive capabilities of cancer cells. This is a crucial aspect of their potential in targeting metastasis.

Induction of Apoptosis

Latrunculin A has been shown to induce programmed cell death (apoptosis) in cancer cells through the activation of the caspase-3/7 pathway. This suggests that beyond disrupting cell motility, Latrunculins can directly trigger cell death mechanisms.

Modulation of Key Signaling Pathways
  • ERK1/2 Signaling: Treatment with Latrunculin A has been associated with a reduction in the phosphorylation of ERK1/2 in rhabdomyosarcoma cells. The ERK1/2 pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key target in cancer therapy.

  • HIF-1α Activation: Latrunculin A has been found to suppress the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in breast cancer cells. HIF-1α is a key transcription factor that enables cancer cells to adapt to and survive in the low-oxygen (hypoxic) tumor microenvironment.

Visualizing the Mechanisms

To better understand the processes affected by Latrunculins, the following diagrams illustrate their mechanism of action and the experimental workflows used to study their effects.

G cluster_0 Mechanism of Action LatA Latrunculin A Complex Latrunculin-Actin Complex LatA->Complex Binds to LatB Latrunculin B LatB->Complex Binds to G_Actin G-Actin Monomer G_Actin->Complex F_Actin F-Actin Polymerization G_Actin->F_Actin Polymerizes to Complex->F_Actin Inhibits

Caption: Mechanism of Latrunculin Action.

G cluster_1 Downstream Cellular Effects Latrunculin Latrunculin (A or B) Actin_Disruption Actin Cytoskeleton Disruption Latrunculin->Actin_Disruption Migration Cell Migration/Invasion Inhibition Actin_Disruption->Migration ERK Reduced ERK1/2 Phosphorylation Actin_Disruption->ERK HIF1 HIF-1α Suppression Actin_Disruption->HIF1 Apoptosis Caspase-3/7 Activation -> Apoptosis Actin_Disruption->Apoptosis

Caption: Downstream Cellular Effects.

G cluster_2 Wound Healing Assay Workflow Start Seed Cells in a 6-well Plate Confluence Grow to Confluence Start->Confluence Scratch Create a 'Scratch' with a Pipette Tip Confluence->Scratch Treat Treat with Latrunculin or Control Scratch->Treat Image_0h Image at 0h Treat->Image_0h Incubate Incubate for 24-48h Image_0h->Incubate Image_Xh Image at Various Time Points Incubate->Image_Xh Analyze Measure Wound Closure Image_Xh->Analyze

Caption: Wound Healing Assay Workflow.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Latrunculin isomers.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Latrunculin A or Latrunculin B (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Actin Polymerization Assay (Pyrene-Actin Assay)

This assay measures the effect of Latrunculins on the polymerization of actin in vitro.

  • Actin Preparation: Prepare a solution of pyrene-labeled G-actin in G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

  • Initiation of Polymerization: Initiate actin polymerization by adding a 10X polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).

  • Treatment: Add different concentrations of Latrunculin A or Latrunculin B to the reaction mixture.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity (excitation at 365 nm, emission at 407 nm) over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.

  • Data Analysis: Plot fluorescence intensity versus time to observe the kinetics of actin polymerization. Compare the polymerization rates and steady-state fluorescence levels in the presence and absence of the inhibitors.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of Latrunculins on the directional migration of cancer cells.

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well or 12-well plate.

  • Creating the "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of Latrunculin A or Latrunculin B or a vehicle control.

  • Imaging: Capture images of the wound at 0 hours and at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to quantify cell migration.

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.

  • Cell Seeding: Seed cancer cells, previously starved in serum-free medium, into the upper chamber in a serum-free medium containing the Latrunculin isomer or vehicle control.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields. The number of cells that have invaded through the matrix is a measure of their invasive potential.

Conclusion

Both Latrunculin A and Latrunculin B are powerful inhibitors of actin polymerization with significant potential in cancer research. The available data strongly suggests that Latrunculin A is the more potent of the two isomers in terms of its cytotoxic and anti-proliferative effects. The choice between Latrunculin A and B may depend on the specific research question and the desired potency. For studies requiring a stronger and more rapid disruption of the actin cytoskeleton and its downstream effects, Latrunculin A would be the preferred choice. Latrunculin B, being less potent, might be suitable for studies where a more subtle or graded inhibition of actin dynamics is desired.

The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide should empower researchers to effectively utilize these valuable chemical probes to further unravel the complexities of cancer biology and to explore novel therapeutic strategies targeting the actin cytoskeleton.

References

Assessing the Potency of Latrunculin M Relative to Other Actin-Targeting Toxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and mechanisms of Latrunculin M and other prominent toxins that modulate the actin cytoskeleton. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate reagents for research and development.

Executive Summary

The actin cytoskeleton is a fundamental component of eukaryotic cells, playing a critical role in a vast array of cellular processes including cell motility, division, and intracellular transport. Consequently, toxins that perturb actin dynamics are invaluable tools for cell biology research and potential starting points for therapeutic development. This guide focuses on comparing the potency of this compound with other well-characterized actin-targeting toxins: Latrunculin A, Latrunculin B, Jasplakinolide, and Cytochalasin D. While quantitative potency data for this compound is limited, this guide consolidates available information to provide a relative assessment.

Data Presentation: Comparative Potency of Actin Toxins

The following table summarizes the available quantitative data on the potency of various actin toxins. It is important to note that direct comparison of IC50 and Kd values across different studies can be challenging due to variations in experimental conditions, cell types, and assay formats.

ToxinMechanism of ActionPotency MetricValueCell Type / Assay Condition
This compound Binds G-actin, preventing polymerization.Microfilament Disruption+++ (Very Strong Effect)General observation at 10 µM.[1]
Latrunculin A Binds G-actin, preventing polymerization.[1][2][3][4][5][6]Kd (for G-actin)~0.2 µMIn vitro polymerization assay.[3][7]
Kd (for ATP-actin)0.1 µMTIRF microscopy of single muscle actin filaments.[8]
IC50 (HIF-1 activation)6.7 µMHuman breast carcinoma T47D cells.[8]
Latrunculin B Binds G-actin, preventing polymerization.[5][6]IC50 (Growth Inhibition)7.1 µMHCT116 cells.
IC50 (Growth Inhibition)4.8 µMMDA-MB-435 cells.
Half-maximal inhibition40-50 nMPollen germination.[1]
Half-maximal inhibition5-7 nMPollen tube extension.[1]
Jasplakinolide Stabilizes F-actin, induces polymerization.[9]Kd (for F-actin)~15 nMCompetitive binding with rhodamine-phalloidin.
IC50 (Antiproliferative)35 nMPC3 prostate carcinoma cells.
Cytochalasin D Caps F-actin barbed ends, inhibiting polymerization.[9][10]Relative Potency10-20x less potent than Latrunculin ACauses cell rounding in hamster fibroblast NIL8 cells.[2]

Experimental Protocols

Pyrene-Actin Polymerization Assay

This is a widely used in vitro method to quantify the effect of compounds on actin polymerization kinetics. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer.

Principle: The assay measures the change in fluorescence intensity of a solution containing G-actin doped with a small percentage of pyrene-labeled G-actin. An increase in fluorescence corresponds to actin polymerization. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Detailed Methodology:

  • Preparation of Reagents:

    • G-actin Buffer (Buffer A): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT.[11]

    • Polymerization Buffer (10x KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0).[11]

    • Pyrene-labeled G-actin: Prepare by labeling purified G-actin with N-(1-pyrene)iodoacetamide. The labeling percentage is typically 5-10%.[11][12]

    • Toxin Stock Solutions: Dissolve toxins in an appropriate solvent (e.g., DMSO) to create concentrated stock solutions.

  • Assay Procedure:

    • Prepare a master mix of G-actin (e.g., 2-4 µM final concentration) with 5-10% pyrene-labeled G-actin in Buffer A on ice.

    • Add the toxin to be tested at various concentrations to the wells of a 96-well black microplate. Include a vehicle control (e.g., DMSO).

    • Transfer the G-actin master mix to the wells containing the toxin.

    • Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.[11]

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity over time (e.g., every 15-30 seconds for 30-60 minutes) with excitation at ~365 nm and emission at ~407 nm.[11][13]

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The initial rate of polymerization can be determined from the slope of the linear portion of the curve.

    • The IC50 value is the concentration of the toxin that inhibits the rate or extent of polymerization by 50% compared to the vehicle control.

Cell-Based Actin Disruption Assay

This assay assesses the effect of toxins on the actin cytoskeleton within living cells.

Principle: Cells are treated with the toxin, and the integrity of the actin cytoskeleton is visualized using fluorescently labeled phalloidin, which specifically binds to F-actin.

Detailed Methodology:

  • Cell Culture:

    • Plate adherent cells (e.g., HeLa, fibroblasts) onto glass coverslips in a multi-well plate and allow them to attach and grow overnight.

  • Toxin Treatment:

    • Prepare serial dilutions of the toxins in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the toxins. Include a vehicle control.

    • Incubate the cells for a predetermined period (e.g., 30 minutes to several hours), depending on the toxin and cell type.[14]

  • Staining:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash the cells with PBS.

    • Stain the F-actin by incubating the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) in PBS for 20-30 minutes at room temperature, protected from light.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

    • Wash the cells with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Assess the morphological changes and the disruption of actin stress fibers. The potency can be qualitatively compared based on the minimal concentration required to induce a defined effect (e.g., cell rounding, loss of stress fibers). For a more quantitative analysis, image analysis software can be used to measure parameters like cell area or the intensity of F-actin staining.

Mandatory Visualizations

Actin_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes GrowthFactors Growth Factors Receptors Receptors GrowthFactors->Receptors ECM ECM Integrins Integrins ECM->Integrins RhoGTPases Rho GTPases Receptors->RhoGTPases Integrins->RhoGTPases G_Actin G-actin (Monomers) F_Actin F-actin (Filaments) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Migration Cell Migration F_Actin->Migration Proliferation Proliferation F_Actin->Proliferation Cytokinesis Cytokinesis F_Actin->Cytokinesis Endocytosis Endocytosis F_Actin->Endocytosis WASP_Arp23 WASP/Arp2/3 RhoGTPases->WASP_Arp23 Formins Formins RhoGTPases->Formins WASP_Arp23->G_Actin Nucleation Formins->G_Actin Nucleation & Elongation Latrunculins This compound, A, B Latrunculins->G_Actin Sequesters CytochalasinD Cytochalasin D CytochalasinD->F_Actin Caps Barbed End Jasplakinolide Jasplakinolide Jasplakinolide->F_Actin Stabilizes

Caption: Signaling pathway of actin polymerization and points of intervention for various toxins.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay A1 Prepare G-actin with pyrene-labeled actin A2 Add Toxin (e.g., this compound) A1->A2 A3 Initiate Polymerization A2->A3 A4 Measure Fluorescence Change A3->A4 A5 Calculate IC50 A4->A5 C1 Compare Potency A5->C1 B1 Culture Adherent Cells B2 Treat with Toxin B1->B2 B3 Fix and Permeabilize B2->B3 B4 Stain with Fluorescent Phalloidin B3->B4 B5 Microscopy and Image Analysis B4->B5 B5->C1

Caption: General experimental workflow for assessing the potency of actin-targeting toxins.

References

Unveiling the Potency of Latrunculin M: A Comparative Guide to its Inhibitory Effect on Cell Motility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms and comparative efficacy of cytoskeletal inhibitors is paramount. This guide provides an objective comparison of Latrunculin M's performance against other actin polymerization inhibitors, supported by experimental data and detailed protocols to confirm its potent inhibitory effect on cell motility.

Latrunculins are a family of marine-derived toxins that have emerged as powerful tools in cell biology and cancer research due to their profound impact on the actin cytoskeleton, a critical component of cell motility. By sequestering actin monomers, Latrunculins effectively prevent their polymerization into filaments, leading to the disassembly of existing actin structures and a subsequent halt in cell migration and invasion.[1][2] This guide will focus on the activity of the Latrunculin family, with specific data presented for Latrunculin A and B as representative members, and compare their effects to another widely used actin inhibitor, Cytochalasin D.

Comparative Efficacy: Latrunculin vs. Cytochalasin D

Experimental evidence consistently demonstrates that Latrunculins are more potent inhibitors of actin-dependent processes than Cytochalasin D. While both compound families disrupt the actin cytoskeleton, Latrunculins typically elicit a more pronounced effect at lower concentrations.

One study directly comparing the effects of Latrunculin A and Cytochalasin D on hamster fibroblast NIL8 cells revealed that while initial effects were observed at similar concentrations (around 0.03 µg/ml), Latrunculin A induced complete rounding of all cells at 0.2 µg/ml.[3] In contrast, Cytochalasin D required concentrations 10 to 20 times higher to achieve its maximum contractile effect.[3]

The following table summarizes the effective concentration ranges for Latrunculin B and Cytochalasin D in disrupting the actin cytoskeleton and impacting the mechanical properties of cells. This data is derived from studies on fibroblast-populated collagen matrices.

CompoundEffective Concentration Range for Cytoskeletal DisruptionNotes
Latrunculin B20 nM - 200 nMNarrower effective concentration range.[4][5][6]
Cytochalasin D200 pM - 2 µMBroader effective concentration range.[4][5][6]

Experimental Protocols

To quantitatively assess the inhibitory effects of this compound and other compounds on cell motility, the following standardized in vitro assays are recommended.

Wound Healing (Scratch) Assay

This method is a straightforward and widely used technique to study collective cell migration in vitro.

Protocol:

  • Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or cell-free gap in the monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh culture medium containing the desired concentration of this compound or a comparative inhibitor (e.g., Cytochalasin D). A vehicle control (e.g., DMSO) should be run in parallel.

  • Image Acquisition: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours, or until the scratch in the control well is closed.

  • Data Analysis: The rate of wound closure is determined by measuring the area of the cell-free gap at each time point. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100 where T0 is the initial time point and Tx is the subsequent time point.

Transwell Migration Assay (Boyden Chamber Assay)

This assay is used to evaluate the migratory response of cells to a chemoattractant through a porous membrane.

Protocol:

  • Chamber Preparation: Place a Transwell insert with a defined pore size (e.g., 8 µm) into the well of a 24-well plate.

  • Chemoattractant: Add culture medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of this compound or a comparative inhibitor. Seed the cell suspension into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (typically 12-24 hours).

  • Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a suitable dye (e.g., crystal violet).

  • Data Analysis: Count the number of migrated cells in several random fields of view under a microscope. The results are typically expressed as the average number of migrated cells per field.

Signaling Pathway and Experimental Workflow

The inhibitory effect of Latrunculin on cell motility is a direct consequence of its interference with actin polymerization, a process tightly regulated by the Rho family of small GTPases.

G cluster_0 Upstream Signaling cluster_1 Rho GTPase Regulation cluster_2 Actin Cytoskeleton Dynamics cluster_3 Inhibitor Action Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Chemokines) Receptor Cell Surface Receptors Extracellular_Signals->Receptor GEFs Guanine Nucleotide Exchange Factors (GEFs) Receptor->GEFs Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) GEFs->Rho_GTPases Activation ROCK ROCK Rho_GTPases->ROCK RhoA PAK PAK Rho_GTPases->PAK Rac1/Cdc42 Cofilin Cofilin ROCK->Cofilin Inhibition of Cofilin Phosphatase Stress_Fibers Stress Fiber Formation & Contraction ROCK->Stress_Fibers Lamellipodia_Filopodia Lamellipodia/Filopodia Formation PAK->Lamellipodia_Filopodia Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes Depolymerization Actin_Polymerization->Stress_Fibers Actin_Polymerization->Lamellipodia_Filopodia Cell_Motility Cell Motility Stress_Fibers->Cell_Motility Lamellipodia_Filopodia->Cell_Motility Latrunculin_M This compound G_Actin G-Actin Monomers Latrunculin_M->G_Actin Sequesters G_Actin->Actin_Polymerization

Caption: Rho GTPase signaling pathway regulating actin dynamics and cell motility.

The diagram above illustrates the central role of Rho GTPases in orchestrating the dynamic remodeling of the actin cytoskeleton, which is essential for cell migration. This compound directly interferes with this process by sequestering G-actin monomers, thereby preventing their incorporation into growing actin filaments.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis start Start cell_culture Culture Cells to Confluence start->cell_culture create_wound Create Wound/ Seed Transwell cell_culture->create_wound prepare_reagents Prepare Inhibitor Stock Solutions add_inhibitor Add this compound/ Control prepare_reagents->add_inhibitor create_wound->add_inhibitor incubate Incubate & Acquire Images add_inhibitor->incubate quantify_migration Quantify Wound Closure/ Migrated Cells incubate->quantify_migration compare_results Compare Inhibitor Effects quantify_migration->compare_results end End compare_results->end

Caption: Experimental workflow for assessing the inhibitory effect of this compound on cell motility.

This workflow outlines the key steps involved in conducting either a wound healing or transwell migration assay to quantitatively compare the effects of this compound with other actin inhibitors. Consistent execution of these protocols will yield reliable and reproducible data, enabling a robust assessment of the compound's efficacy.

References

A Side-by-Side Comparison of Latrunculin and Jasplakinolide: Probing the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricacies of the actin cytoskeleton, small molecule inhibitors are indispensable tools. Among the most potent and widely used are Latrunculin and Jasplakinolide. While both modulate actin dynamics, they do so through distinct mechanisms, leading to different cellular outcomes. This guide provides an objective, data-driven comparison of these two compounds to aid in experimental design and interpretation.

Note on Latrunculin M: Extensive literature searches did not yield specific quantitative data for this compound. The following comparison utilizes data for the well-characterized and commonly used members of the latrunculin family, primarily Latrunculin A and B, as representative of this class of G-actin sequestering agents.

Quantitative Comparison of Latrunculin and Jasplakinolide

The following tables summarize the key quantitative parameters for Latrunculin and Jasplakinolide, providing a clear comparison of their biochemical and cellular activities.

ParameterLatrunculin (A/B)Jasplakinolide
Primary Target G-actin (monomeric)F-actin (filamentous)
Mechanism of Action Sequesters G-actin, preventing its incorporation into filaments, leading to net depolymerization.Binds to and stabilizes F-actin, promoting polymerization and preventing depolymerization.
Binding Affinity (Kd) Latrunculin A: • 0.1 µM (ATP-actin) • 0.4 µM (ADP-Pi-actin) • 4.7 µM (ADP-actin)~15 nM (for F-actin)[1][2]
Stoichiometry 1:1 with G-actin[1]Binds competitively with phalloidin to F-actin.
Cell Permeability YesYes

Table 1: Biochemical Properties and Mechanism of Action

Cell LineLatrunculin A (IC50/EC50)Latrunculin B (IC50)Jasplakinolide (IC50)
MKN45 (gastric cancer)1.14 µM (24h), 0.76 µM (72h)Not availableNot available
NUGC-4 (gastric cancer)1.04 µM (24h), 0.33 µM (72h)Not availableNot available
Rhabdomyosarcoma cells80-220 nMNot availableNot available
HCT116 (colon cancer)Not available7.1 µMNot available
MDA-MB-435 (melanoma)Not available4.8 µMNot available
PC3 (prostate cancer)Not availableNot available35 nM

Table 2: Comparative Cytotoxicity (IC50/EC50 Values)

Visualizing the Mechanisms of Action

The distinct mechanisms of Latrunculin and Jasplakinolide on actin dynamics can be visualized through the following signaling pathway diagrams.

cluster_0 Latrunculin Action G-actin G-actin Latrunculin-G-actin Complex Latrunculin-G-actin Complex G-actin->Latrunculin-G-actin Complex F-actin Depolymerization F-actin Depolymerization G-actin->F-actin Depolymerization Polymerization Latrunculin Latrunculin Latrunculin->G-actin Binds to Latrunculin-G-actin Complex->F-actin Depolymerization Inhibits Polymerization

Caption: Latrunculin sequesters G-actin, preventing polymerization.

cluster_1 Jasplakinolide Action F-actin F-actin Jasplakinolide-F-actin Complex Jasplakinolide-F-actin Complex F-actin->Jasplakinolide-F-actin Complex Actin Polymerization Actin Polymerization F-actin->Actin Polymerization Depolymerization Jasplakinolide Jasplakinolide Jasplakinolide->F-actin Binds to Jasplakinolide-F-actin Complex->Actin Polymerization Inhibits Depolymerization G-actin G-actin G-actin->Actin Polymerization Promotes

Caption: Jasplakinolide stabilizes F-actin, inhibiting depolymerization.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Experimental Workflow: Comparing Latrunculin and Jasplakinolide Effects on Cell Morphology

The following diagram outlines a typical workflow for assessing the morphological changes induced by these compounds.

Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells on coverslips Fixation & Permeabilization Fixation & Permeabilization Treatment->Fixation & Permeabilization Incubate with Latrunculin, Jasplakinolide, or vehicle control Staining Staining Fixation & Permeabilization->Staining e.g., 4% PFA, 0.1% Triton X-100 Imaging Imaging Staining->Imaging Phalloidin for F-actin, DAPI for nucleus Analysis Analysis Imaging->Analysis Confocal/Fluorescence Microscopy Conclusion Conclusion Analysis->Conclusion Quantify cell area, shape, and actin organization

Caption: Workflow for analyzing actin cytoskeleton changes.

Detailed Methodologies

In Vitro Actin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified actin in a cell-free system.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Latrunculin or Jasplakinolide stock solutions (in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

  • Prepare a G-actin solution by mixing pyrene-labeled and unlabeled G-actin to the desired concentration (e.g., 2-4 µM) in G-buffer on ice.

  • Add Latrunculin, Jasplakinolide, or DMSO to the wells of the microplate.

  • Add the G-actin solution to the wells.

  • Initiate polymerization by adding 10x Polymerization Buffer to each well.

  • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 1-2 hours at room temperature.

  • Plot fluorescence intensity versus time to obtain polymerization curves. An increase in fluorescence corresponds to actin polymerization.

Cell Viability/Cytotoxicity Assay (e.g., MTT or CCK-8)

This assay determines the concentration at which a compound reduces cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Latrunculin or Jasplakinolide stock solutions (in DMSO)

  • MTT or CCK-8 reagent

  • 96-well clear microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Latrunculin and Jasplakinolide in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phalloidin Staining for F-actin Visualization

This protocol allows for the visualization of the filamentous actin cytoskeleton in fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Protocol:

  • Treat cells with Latrunculin, Jasplakinolide, or vehicle control for the desired time and concentration.

  • Gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in PBS, often with 1% BSA) for 30-60 minutes at room temperature, protected from light.

  • (Optional) Incubate with DAPI solution for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence or confocal microscope.

This comprehensive guide provides a detailed comparison of Latrunculin and Jasplakinolide, equipping researchers with the necessary information to effectively utilize these powerful tools in their studies of the actin cytoskeleton. The provided protocols offer a starting point for robust and reproducible experimental design.

References

Validating Actin Dynamics: A Comparative Guide to Latrunculin M and Other Actin-Targeting Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamic nature of the actin cytoskeleton is fundamental to a vast array of cellular processes, from cell motility and division to intracellular transport and signal transduction.[1] Pharmacological manipulation of actin dynamics is a cornerstone of cell biology research, providing invaluable insights into these processes. This guide offers a comprehensive comparison of Latrunculin M with other widely used actin-targeting agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

A Note on this compound: While this guide focuses on this compound, it is important to note that publicly available research data specifically detailing the biological activity and quantitative effects of this compound are scarce. The latrunculin family comprises several isomers, with Latrunculin A and B being the most extensively studied.[2] Therefore, this guide will utilize data from Latrunculin A and B as a close proxy for this compound, highlighting their shared mechanism of action.

Mechanism of Action: Latrunculins

Latrunculins, isolated from the marine sponge Latrunculia magnifica, are potent inhibitors of actin polymerization.[3][4] They function by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, thereby preventing its incorporation into filamentous actin (F-actin).[2] This sequestration of G-actin shifts the equilibrium towards filament disassembly, leading to a net depolymerization of the actin cytoskeleton.[3][4] This mechanism is distinct from other classes of actin inhibitors, such as cytochalasins, which cap the barbed end of actin filaments.[3]

Mechanism of Latrunculin Action

G-actin (monomer) G-actin (monomer) G-actin-Latrunculin Complex G-actin-Latrunculin Complex G-actin (monomer)->G-actin-Latrunculin Complex Binding F-actin (filament) F-actin (filament) G-actin (monomer)->F-actin (filament) Polymerization This compound This compound This compound->G-actin-Latrunculin Complex F-actin (filament)->G-actin (monomer) Depolymerization

Caption: this compound sequesters G-actin, preventing its polymerization into F-actin.

Comparative Analysis of Actin Inhibitors

The choice of an actin inhibitor depends on the specific experimental question. The following table summarizes the key characteristics and reported biological activities of Latrunculin A/B, Cytochalasin D, and Jasplakinolide.

FeatureLatrunculin A/BCytochalasin DJasplakinolide
Primary Mechanism Sequesters G-actin monomers, preventing polymerization.[2][3]Caps the barbed (+) end of F-actin, preventing elongation.[3]Stabilizes F-actin, preventing depolymerization and promoting polymerization.
Effect on Cytoskeleton Promotes disassembly of existing filaments and inhibits new filament formation.[3]Inhibits both assembly and disassembly at the barbed end.Induces polymerization and stabilization of existing filaments.
Reported IC50/EC50 Values Latrunculin A: - 80-220 nM (Growth inhibition, Rhabdomyosarcoma cells)[5]- 95-166 nM (Growth inhibition, various cancer cell lines)Varies significantly with cell type and assay.Miuraenamide A (similar mechanism): - IC50 of 47 nM (Proliferation, SKOV3 cells)[5]
Common Applications Studying processes requiring rapid actin turnover (e.g., cell migration, endocytosis).Investigating the role of barbed-end dynamics in cellular processes.Studying the effects of a hyper-stabilized actin cytoskeleton.
Reversibility Generally reversible upon washout.[6]Reversible.Poorly reversible.

Experimental Protocols

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of actin inhibitors on collective cell migration.

Materials:

  • Confluent cell monolayer in a 12-well plate

  • Sterile 200 µL pipette tip

  • Phosphate-Buffered Saline (PBS)

  • Culture medium with and without the actin inhibitor (e.g., Latrunculin A at a pre-determined non-toxic concentration)

  • Live-cell imaging microscope with an environmental chamber

Procedure:

  • Culture cells to form a confluent monolayer in a 12-well plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the PBS with fresh culture medium. For the experimental group, use a medium containing the desired concentration of the actin inhibitor. Include a vehicle control (e.g., DMSO).

  • Place the plate on a live-cell imaging microscope and acquire images of the scratch at time 0.

  • Continue to acquire images at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Analyze the images to quantify the rate of wound closure over time.

Experimental Workflow for Wound Healing Assay

A 1. Culture Cells to Confluence B 2. Create Scratch with Pipette Tip A->B C 3. Wash with PBS B->C D 4. Add Media +/- Inhibitor C->D E 5. Image at T=0 D->E F 6. Time-lapse Imaging E->F G 7. Analyze Wound Closure F->G

Caption: Workflow for assessing cell migration using a wound healing assay.

Phalloidin Staining for Visualizing the Actin Cytoskeleton

This protocol allows for the fluorescent labeling of F-actin to visualize the effects of inhibitors on cytoskeletal organization.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Fluorescently conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Treat cells with the actin inhibitor at the desired concentration and for the appropriate time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently conjugated phalloidin solution (diluted in PBS, typically 1:100 to 1:1000) for 20-90 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Image the cells using a fluorescence microscope.

Impact on Signaling Pathways

Actin dynamics are intricately linked to major signaling pathways that control cell behavior. Disruption of the actin cytoskeleton by agents like Latrunculin can have profound effects on these pathways.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[7] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[8] Activated Rho GTPases influence actin polymerization and organization through various downstream effectors. For instance, Rac1 and Cdc42 can activate the Arp2/3 complex via WAVE and WASp, respectively, leading to the formation of branched actin networks in lamellipodia and filopodia.[9] RhoA, on the other hand, promotes the formation of contractile actin stress fibers through the activation of ROCK and mDia.[9]

By depolymerizing actin filaments, Latrunculin can disrupt the feedback loops that exist between Rho GTPases and the actin cytoskeleton, impacting processes like cell polarization and migration.

Simplified Rho GTPase Signaling to Actin

cluster_0 Upstream Signals cluster_1 Rho GTPases cluster_2 Downstream Effectors cluster_3 Actin Structures Growth Factors Growth Factors Rac1 Rac1 Growth Factors->Rac1 Cdc42 Cdc42 Growth Factors->Cdc42 ECM ECM RhoA RhoA ECM->RhoA ROCK ROCK RhoA->ROCK mDia mDia RhoA->mDia WAVE WAVE Rac1->WAVE WASp WASp Cdc42->WASp Stress Fibers Stress Fibers ROCK->Stress Fibers mDia->Stress Fibers Lamellipodia Lamellipodia WAVE->Lamellipodia Filopodia Filopodia WASp->Filopodia This compound This compound This compound->Stress Fibers Inhibits This compound->Lamellipodia Inhibits This compound->Filopodia Inhibits

Caption: this compound disrupts actin structures downstream of Rho GTPase signaling.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[10] Emerging evidence suggests a link between actin dynamics and ERK signaling. For instance, disruption of the actin cytoskeleton with Latrunculin A has been shown to reduce the phosphorylation and activation of ERK1/2 in some cancer cells.[5] This suggests that the integrity of the actin cytoskeleton may be required for efficient signal transduction through the ERK pathway. The precise mechanisms of this interplay are still under investigation but may involve the role of actin as a scaffold for signaling components.

Actin Dynamics and the ERK Signaling Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Actin Cytoskeleton Actin Cytoskeleton Actin Cytoskeleton->ERK Scaffolding? This compound This compound This compound->Actin Cytoskeleton Disrupts

Caption: this compound may indirectly inhibit ERK signaling by disrupting the actin cytoskeleton.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Latrunculin M

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Latrunculin M, a marine-derived toxin that disrupts microfilament organization. Adherence to these procedural, step-by-step instructions is critical for minimizing environmental impact and maintaining a safe research environment.

This compound should be treated as hazardous waste and disposed of through a licensed chemical waste management service.[1] Under no circumstances should it be discharged into sewer systems or otherwise allowed to contaminate water, foodstuffs, or animal feed.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.[1][2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware and unused solutions.

  • Segregation of Waste:

    • Collect all waste materials contaminated with this compound, including unused solutions, contaminated media, pipette tips, gloves, and empty vials.

    • Do not mix this compound waste with other incompatible chemical waste.[3][4]

  • Waste Collection and Labeling:

    • Use a designated, leak-proof, and chemically compatible hazardous waste container.[3][4][5] Plastic containers are often preferred.[5]

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5]

  • Storage of Waste:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[3][5][6]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5] This area should be inspected weekly for any signs of leakage.[3]

  • Disposal of Empty Containers:

    • A container that has held this compound is considered "empty" only after it has been triple-rinsed with a solvent capable of removing the residue.[4][6]

    • The rinsate from this process must be collected and treated as hazardous waste, and added to your designated this compound waste container.[4]

    • Once triple-rinsed, deface all chemical labels on the empty container before disposing of it as regular trash.[6]

  • Arranging for Final Disposal:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the collected this compound waste.[5]

    • Do not attempt to dispose of the waste through incineration or other methods on your own. Final disposal should be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

Key Data for this compound and Related Compounds

PropertyLatrunculin ALatrunculin BThis compound
Molecular Formula C22H31NO5S[1]C20H29NO5SC21H33NO5S[7]
Molecular Weight 421.55 g/mol [1]395.51 g/mol 411.55 g/mol [7]
CAS Number 76343-93-6[2]76343-94-7122876-49-7[7]
Hazard Class Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2]Not classified as hazardous under GHS[8]Should be considered hazardous until further information is available[9]
Storage Temperature -20°C[9]-20°CPowder: -20°C for 3 years, In solvent: -80°C for 1 year[7]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.

Latrunculin_M_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management cluster_empty_container Empty Container Handling start Generate this compound Waste (e.g., unused solution, contaminated labware) segregate Segregate from Incompatible Wastes start->segregate collect Collect Waste in a Designated, Labeled Container store Store in a Secure Satellite Accumulation Area (SAA) collect->store segregate->collect contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs When container is full or per institutional policy rinse Triple-Rinse Empty Containers collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate trash Dispose of Defaced Container in Regular Trash rinse->trash After triple-rinsing collect_rinsate->collect final_disposal Final Disposal by Licensed Facility contact_ehs->final_disposal empty_container Empty this compound Container empty_container->rinse

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Latrunculin M

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of Latrunculin M, a potent marine toxin known to disrupt microfilament organization. Due to the limited availability of specific data for this compound, this guidance is primarily based on the well-documented properties of its close analogs, Latrunculin A and B. Researchers should exercise caution and adhere to the highest safety standards when handling any compound in this class.

Essential Safety and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory to ensure personnel safety.

Recommended Personal Protective Equipment:
  • Gloves: Chemical-resistant nitrile gloves are essential to prevent skin contact.[1]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If working with the powdered form or creating aerosols, a NIOSH-approved N95 respirator or higher is recommended.

Quantitative Data Summary

The following table summarizes the available physical, chemical, and toxicity data for Latrunculin A and B, which are considered close analogs of this compound.

PropertyLatrunculin ALatrunculin BThis compound
Molecular Formula C₂₂H₃₁NO₅S[2][3]C₂₀H₂₉NO₅SC₂₁H₃₃NO₅S
Molecular Weight 421.6 g/mol [2][3]395.51 g/mol 411.55 g/mol
CAS Number 76343-93-6[1][2][3]76343-94-7[4]122876-49-7
Appearance Solid[5]SolidPowder
Solubility Soluble in DMSO and ethanol[3]Soluble in ethanolNo data available
Storage Temperature -20°C[5]-20°C-20°C (powder, 3 years); -80°C (in solvent, 1 year)
Toxicity Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1]The substance is not classified as hazardous according to the Globally Harmonized System (GHS).[6]No specific toxicity data available. Assumed to have similar hazards to Latrunculin A.

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is critical for the safe handling and disposal of this compound.

Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Weighing: If working with the powdered form, carefully weigh the required amount on a tared weigh boat inside the fume hood to minimize the risk of inhalation.

  • Solubilization: If preparing a stock solution, slowly add the solvent (e.g., DMSO or ethanol) to the powder to avoid splashing. Cap the vial securely and vortex until fully dissolved.

  • Use in Experiments: When adding this compound to cell cultures or other experimental systems, use appropriate micropipettes with filtered tips to prevent aerosol formation.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable laboratory disinfectant. Wash hands thoroughly with soap and water.[1]

Disposal Plan:
  • Waste Collection: All solid waste (e.g., weigh boats, contaminated pipette tips, gloves) and liquid waste containing this compound should be collected in clearly labeled, sealed hazardous waste containers.

  • Disposal Method: Disposal should be carried out through a licensed chemical waste disposal company. Incineration is the recommended method of disposal.[7] Do not discharge to sewer systems.[7]

Mechanism of Action: Signaling Pathway

Latrunculins exert their biological effects by disrupting the polymerization of actin, a critical component of the eukaryotic cytoskeleton.[4][8] They bind to monomeric globular actin (G-actin) in a 1:1 ratio, preventing its incorporation into filamentous actin (F-actin).[8] This leads to the disassembly of existing actin filaments and the inhibition of new filament formation.[8]

Latrunculin_Mechanism cluster_0 Actin Dynamics cluster_1 This compound Intervention G_actin G-actin (Monomer) F_actin F-actin (Filament) G_actin->F_actin Polymerization LatM_G_actin This compound-G-actin Complex G_actin->LatM_G_actin F_actin->G_actin Depolymerization LatM This compound LatM_G_actin->F_actin Inhibition of Polymerization

Caption: Mechanism of this compound action on actin polymerization.

Experimental Workflow: Safe Handling Procedure

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood Work in Chemical Fume Hood Prep->FumeHood Weigh Weigh Powder FumeHood->Weigh Solubilize Prepare Stock Solution Weigh->Solubilize Experiment Use in Experiment Solubilize->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Waste Collect Hazardous Waste Decontaminate->Waste Dispose Dispose via Licensed Contractor Waste->Dispose

Caption: Step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.